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Core Science & Biosynthesis

Foundational

pharmacological properties of 3-phenyl-2,3-dihydro-1H-inden-1-amine

An In-depth Technical Guide on the Pharmacological Properties of 3-Phenyl-2,3-dihydro-1H-inden-1-amine Abstract The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a cornerstone in modern neuropharmacology, most...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Pharmacological Properties of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Abstract

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) scaffold is a cornerstone in modern neuropharmacology, most notably represented by Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease. This technical guide delves into the pharmacological properties of a specific, less-studied analog: 3-phenyl-2,3-dihydro-1H-inden-1-amine. By leveraging structure-activity relationship (SAR) data from closely related compounds and established experimental methodologies, this document constructs a predictive pharmacological profile for this molecule. We explore its potential as a modulator of the monoamine system, focusing on its likely dual activity as both a MAO-B inhibitor and a monoamine reuptake inhibitor. This guide provides detailed, field-proven in vitro and in vivo protocols for its characterization, offering a comprehensive framework for researchers, scientists, and drug development professionals investigating novel neurotherapeutics.

The Indanamine Scaffold: A Privileged Structure in Neuropharmacology

The 1-aminoindan framework is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile ligand for multiple, distinct biological targets. Its rigid, bicyclic structure provides a defined orientation for pharmacophoric elements, making it an ideal starting point for designing potent and selective agents.

The primary therapeutic success of this scaffold is in the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Derivatives of 2,3-dihydro-1H-inden-1-amine have been extensively developed as selective MAO-B inhibitors for the treatment of Parkinson's disease.[1][2] The introduction of a phenyl group at the 3-position of the indan ring, as in 3-phenyl-2,3-dihydro-1H-inden-1-amine, presents an intriguing modification. This structural alteration is hypothesized to modulate binding affinity and selectivity not only for MAO enzymes but also for monoamine transporters, potentially yielding a compound with a multi-target profile beneficial for complex neurological disorders.

Physicochemical Profile and Synthetic Strategy

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

Physicochemical Data
PropertyValue
Chemical Name 3-phenyl-2,3-dihydro-1H-inden-1-amine
Molecular Formula C₁₅H₁₅N
Molecular Weight 209.29 g/mol
Canonical SMILES C1C(C2=CC=CC=C2C1C3=CC=CC=C3)N
Predicted LogP 3.1 (ALOGPS)
Predicted Solubility 0.025 g/L (ALOGPS)
Synthetic Pathway Rationale

Below is a conceptual workflow for the synthesis, illustrating the key stages from starting materials to the final compound.

G cluster_0 Phase 1: Indanone Core Formation cluster_1 Phase 2: Amination cluster_2 Phase 3: Purification & Salt Formation A Substituted Phenylacetic Acid + Phenylacetylene Derivative B Friedel-Crafts Acylation / Cyclization A->B C 3-Phenyl-1-indanone B->C D Reductive Amination C->D Ammonia or Amine Source E 3-phenyl-2,3-dihydro-1H-inden-1-amine D->E F Chromatographic Purification E->F G Salt Formation (e.g., HCl, Mesylate) F->G H Final API G->H

Conceptual synthetic workflow for 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Core Pharmacological Mechanisms: Targeting the Monoamine System

The structural similarity of 3-phenyl-2,3-dihydro-1H-inden-1-amine to known MAO-B inhibitors and certain monoamine reuptake inhibitors strongly suggests its primary pharmacological activity will be centered on the modulation of dopamine, norepinephrine, and serotonin pathways.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes, existing as two isoforms (MAO-A and MAO-B), are critical for neurotransmitter metabolism. MAO-B is predominantly responsible for degrading dopamine, making its inhibition a key strategy in Parkinson's disease to preserve dopaminergic function.[1]

Structure-Activity Relationship (SAR) Insights: Studies on rasagiline derivatives have shown that the indanamine core is essential for activity.[1][2] The introduction of hydrophobic fragments can enhance binding to a hydrophobic pocket near the entrance of the hMAO-B active site. The 3-phenyl group in our target compound is well-positioned to occupy this pocket, suggesting a high potential for potent and selective MAO-B inhibition.

Monoamine Reuptake Inhibition

The reuptake of monoamines from the synaptic cleft is mediated by specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic availability of their respective neurotransmitters, a mechanism central to the action of most antidepressants and some psychostimulants.

Rationale for Investigation: The phenyl-amine motif within the indane structure is a common feature in many reuptake inhibitors. SAR studies of related series, such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have demonstrated that substitutions on the phenyl ring can significantly alter potency and selectivity towards NET and SERT.[6] Therefore, it is crucial to characterize the binding and uptake inhibition profile of 3-phenyl-2,3-dihydro-1H-inden-1-amine across all three major monoamine transporters.

Experimental Protocols for In Vitro Characterization

A systematic in vitro evaluation is required to definitively establish the compound's mechanism of action and potency. The following protocols describe the standard, self-validating assays used in the field.

G cluster_0 Primary Screening cluster_1 Functional Validation cluster_2 Selectivity & Off-Target Screening start Test Compound: 3-Phenyl-2,3-dihydro-1H-inden-1-amine A MAO-A/B Inhibition Assay (Determine IC50) start->A B DAT/NET/SERT Binding Assay (Determine Ki) start->B C MAO Inhibition Reversibility & Mechanism (e.g., Competitive) A->C D Monoamine Uptake Inhibition Assay (Determine functional IC50) B->D E Broad Receptor Panel Screen (e.g., CEREP) C->E D->E end Pharmacological Profile E->end

In Vitro characterization cascade for novel neuroactive compounds.
Protocol: Determination of MAO-A and MAO-B Inhibition

This assay quantifies the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) for each MAO isoform.

  • Methodology Rationale: A chemiluminescent assay using recombinant human enzymes offers high throughput and sensitivity. Kynuramine is often used as a non-selective substrate that is metabolized by both isoforms into 4-hydroxyquinoline.[7][8]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme solutions, kynuramine substrate solution, and a luciferin-based detection reagent.

    • Compound Plating: Serially dilute the test compound in DMSO and then in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Plate into a 96-well white opaque plate. Include controls for 100% activity (vehicle only) and 0% activity (known potent inhibitors like Clorgyline for MAO-A and Selegiline for MAO-B).

    • Enzyme Incubation: Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate with the compound for 15 minutes at 37°C to allow for binding.

    • Reaction Initiation: Add the kynuramine substrate to initiate the enzymatic reaction. Incubate for 60 minutes at 37°C.

    • Signal Detection: Add the detection reagent, which contains an enzyme that converts the product of the MAO reaction into a luminescent signal. Incubate for 20 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Monoamine Transporter Uptake Inhibition

This functional assay measures the compound's ability to block the uptake of neurotransmitters into cells expressing the target transporter.

  • Objective: To determine the IC50 for inhibition of dopamine, norepinephrine, and serotonin uptake.

  • Methodology Rationale: Using human embryonic kidney (HEK293) cells stably transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT) ensures target specificity.[9] A radiolabeled substrate (e.g., [³H]dopamine) provides a highly sensitive and direct measure of transporter function.[9][10]

  • Step-by-Step Protocol:

    • Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate media until confluent. Plate the cells in 96-well microplates and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of the test compound in a Krebs-HEPES buffer.

    • Pre-incubation: Wash the cells with buffer and then pre-incubate them with the various concentrations of the test compound (or vehicle/reference inhibitor like GBR 12909 for DAT) for 10-15 minutes at room temperature.

    • Uptake Initiation: Initiate the uptake reaction by adding a mixture of the radiolabeled substrate (e.g., [³H]dopamine for DAT) and a corresponding concentration of the test compound. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short duration ensures measurement of the initial rate of uptake and prevents substrate metabolism.

    • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Quantify the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.

    • Data Analysis: Define non-specific uptake using a high concentration of a known potent inhibitor. Calculate specific uptake and then percent inhibition for each test compound concentration. Determine the IC50 value by non-linear regression analysis as described for the MAO assay.

In Vivo Pharmacological Assessment

Following in vitro characterization, in vivo studies in animal models are essential to evaluate the compound's behavioral effects and therapeutic potential. The choice of model is dictated by the in vitro profile.[11]

Models for Antidepressant-like and Anxiolytic Activity

If the compound shows significant SERT or NET inhibition, models of depression and anxiety are warranted.

  • Forced Swim Test (FST): This is a widely used primary screening tool for acute antidepressant effects.[12][13] Rodents are placed in an inescapable cylinder of water. Immobility time is interpreted as a measure of "behavioral despair." Effective antidepressants decrease this immobility time, promoting active escape behaviors.[14]

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.[13] Rodents are given a choice between two bottles, one with water and one with a sucrose solution. A reduction in preference for the sucrose solution in stressed animals is considered a depressive-like state, which can be reversed by chronic antidepressant treatment.

Models for Psychostimulant and Anti-Parkinsonian Activity

If the compound is a potent DAT inhibitor or MAO-B inhibitor, its effects on motor activity and dopaminergic function should be assessed.

  • Locomotor Activity: This is a fundamental test to assess stimulant or sedative effects. The animal is placed in an open-field arena, and its movement is tracked automatically. A DAT inhibitor would be expected to increase locomotor activity.

  • Learned Helplessness Model: This model has good construct and predictive validity for antidepressant effects.[14] Animals are exposed to an uncontrollable, inescapable stress (e.g., foot shocks). When later placed in a situation where escape is possible, they fail to initiate an escape response. This "helplessness" can be reversed by antidepressant treatment.[14]

Pharmacokinetics and ADME/Toxicity Profile

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its potential for toxicity, is critical for its progression in drug development.

In Silico and In Vitro ADME Screening
  • In Silico Prediction: Computational models can predict key properties such as blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes.[15] For a CNS-acting drug, high BBB penetration is essential.

  • Metabolic Stability: Incubating the compound with human liver microsomes or S9 fractions provides a measure of its metabolic stability.[7] Rapid metabolism can lead to a short half-life and low bioavailability, which may require chemical modification to address.

Toxicological Considerations

The amine functional group can sometimes be associated with toxicity. Preliminary toxicity can be assessed in vitro using cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity). The route of exposure and dosage are critical factors in determining potential toxicity.[16]

Summary and Future Directions

3-phenyl-2,3-dihydro-1H-inden-1-amine is a promising chemical entity with a high probability of acting as a modulator of the monoamine system. Based on robust SAR data from related analogs, it is predicted to be a potent inhibitor of MAO-B and may also possess significant activity as a monoamine reuptake inhibitor, particularly at the dopamine transporter.

The immediate next steps involve executing the detailed in vitro protocols outlined in this guide to confirm its precise mechanism of action, potency, and selectivity. Should the in vitro data be favorable, demonstrating a desirable profile (e.g., potent MAO-B inhibition with moderate DAT inhibition), progression to in vivo models of Parkinson's disease would be a logical and compelling path forward. This structured approach ensures a thorough and efficient evaluation of 3-phenyl-2,3-dihydro-1H-inden-1-amine, maximizing the potential for its development as a novel therapeutic for neurological disorders.

References

  • Wikipedia. (n.d.). Animal models of depression. Retrieved from [Link]

  • Harkin, A., et al. (2011). Animal Models of Depression: Molecular Perspectives. In: Behavioral Neurobiology of Depression and Its Treatment. Current Topics in Behavioral Neurosciences, vol 7. Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Zai, C. C., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Pharmacy & Pharmacognosy Research, 12(5), 947-965. Retrieved from [Link]

  • Gatley, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. Retrieved from [Link]

  • Wesołowska, A., & Kowalska, M. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International Journal of Molecular Sciences, 22(2), 876. Retrieved from [Link]

  • Crabbe, J. C. (2002). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health, 26(3), 221-230. Retrieved from [Link]

  • Pottie, E., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11119-11126. Retrieved from [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 63-71. Retrieved from [Link]

  • Behbehani, H., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 516-527. Retrieved from [Link]

  • Klejborowska, G., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. Retrieved from [Link]

  • Xie, Z. L., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593. Retrieved from [Link]

  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Zai, C. C., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15951. Retrieved from [Link]

  • Liao, C., et al. (2019). Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1083-1087. Retrieved from [Link]

  • Reddy, P. P., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(6), 440-447. Retrieved from [Link]

  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5645-5649. Retrieved from [Link]

  • Lather, V., & Chowdary, P. V. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 123-127. Retrieved from [Link]

  • Swinney, D. C. (2013). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. European Journal of Medicinal Chemistry, 67, 246-253. Retrieved from [Link]

  • Cleveland, W. L. (2024). Paraphenylenediamine Toxicity. In: StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 3-Phenyl-2,3-dihydro-1H-inden-1-amine in the Central Nervous System

Executive Summary The compound 3-phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 3-phenyl-1-indanamine) represents a privileged pharmacophore in neuropharmacology. As the foundational scaffold for a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 3-phenyl-1-indanamine) represents a privileged pharmacophore in neuropharmacology. As the foundational scaffold for a class of non-selective monoamine reuptake inhibitors—most notably Indatraline and the analgesic Dimefadane —it provides a critical structural basis for targeting the central nervous system (CNS). This technical guide explores the molecular architecture, triple monoamine transporter blockade mechanisms, and the rigorous, self-validating experimental methodologies required to evaluate this class of compounds for applications ranging from cocaine dependence pharmacotherapy to non-opioidergic analgesia.

Molecular Architecture and Structure-Activity Relationship (SAR)

The core structure of 3-phenyl-1-indanamine features a rigid bicyclic indane framework that restricts the conformational flexibility of the attached amine and phenyl groups. This rigidity is paramount for its high-affinity interactions with monoamine transporters.

  • Stereochemical Causality: The spatial orientation of the substituents dictates pharmacological selectivity. Extensive SAR studies demonstrate that the trans isomers of 3-aryl-1-indanamines are potent, non-selective inhibitors of dopamine, serotonin, and norepinephrine uptake [2]. Conversely, cis isomers often exhibit a skewed selectivity profile, typically favoring the serotonin transporter (SERT).

  • Substituent Effects:

    • N,N-dimethylation of the primary amine yields Dimefadane (N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine). Dimefadane exhibits centrally acting analgesic properties comparable to codeine but lacks the classical mu-opioid receptor binding motif (the "morphine rule" quaternary carbon), thereby bypassing typical opioid-induced gastrointestinal side effects [1].

    • 3,4-dichloro substitution on the pendent phenyl ring, combined with N-monomethylation, yields Indatraline (Lu 19-005). The 3,4-dichloro motif optimally fills the hydrophobic pocket within the transporter binding sites, resulting in sub-nanomolar to low-nanomolar affinities across all three major monoamine transporters [2].

CNS Mechanism of Action: Triple Monoamine Reuptake Inhibition

The primary mechanism of action for the trans-3-phenyl-1-indanamine derivatives is the potent, competitive blockade of the Dopamine Transporter (DAT) , Serotonin Transporter (SERT) , and Norepinephrine Transporter (NET) . By acting as a Triple Reuptake Inhibitor (TRI), the compound prevents the presynaptic clearance of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged postsynaptic receptor activation.

Kinetic Profile and Therapeutic Rationale

Unlike cocaine, which rapidly occupies DAT and induces a sharp, reinforcing spike in synaptic dopamine, 3-phenyl-1-indanamine derivatives like Indatraline exhibit a slow-onset, long-duration kinetic profile [2].

  • Causality in Drug Design: The slow onset blunts the euphoric "rush" associated with stimulant abuse, while the long duration of action maintains a steady basal level of synaptic dopamine. This sustained transporter occupancy effectively blocks the binding of subsequently administered cocaine. Consequently, this scaffold is heavily investigated as a maintenance or substitution therapy for cocaine use disorder [5].

MoA PreSyn Presynaptic Terminal (Monoamine Release) Cleft Synaptic Cleft (Elevated Monoamines) PreSyn->Cleft Release Transporters Monoamine Transporters (DAT, SERT, NET) Transporters->PreSyn Recycling Drug 3-phenyl-1-indanamine (Triple Reuptake Inhibitor) Drug->Transporters Blocks Cleft->Transporters Reuptake PostSyn Postsynaptic Receptors (Signal Propagation) Cleft->PostSyn Receptor Activation

Caption: Mechanism of action of 3-phenyl-1-indanamine derivatives blocking DAT/SERT/NET in the synaptic cleft.

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacological profile of 3-phenyl-1-indanamine derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data integrity.

Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity ( Ki​ ) of the test compound for DAT, SERT, and NET.

  • Rationale/Causality: Utilizing specific radioligands ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT,[³H]nisoxetine for NET) ensures that displacement curves accurately reflect target-specific affinity [4].

  • Self-Validation: The assay includes a high concentration (10 µM) of a known non-selective inhibitor (e.g., Indatraline) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB, ensuring the signal-to-noise ratio is strictly target-dependent.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in hypotonic Tris-buffer (50 mM Tris, pH 7.9) and isolate membranes via ultracentrifugation (100,000 x g for 60 min at 4°C).

  • Assay Setup: In 96-well plates, combine 50 µL of the specific radioligand (e.g., 1.5 nM [³H]citalopram for SERT), 50 µL of the test compound (at varying concentrations from 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter.

  • Data Analysis: Calculate IC₅₀ values via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol Cell HEK293 Cells (DAT/SERT/NET) Membrane Membrane Prep (Ultracentrifugation) Cell->Membrane Incubation Radioligand + Test Compound Membrane->Incubation Filtration Vacuum Filtration (Isolate Ligand) Incubation->Filtration LSC Scintillation Counting Filtration->LSC Analysis Cheng-Prusoff (Ki Calculation) LSC->Analysis

Caption: Experimental workflow for in vitro radioligand competitive binding assays.

Protocol 2: In Vivo Cocaine Self-Administration Paradigm

To test the efficacy of 3-phenyl-1-indanamine derivatives as substitution therapies, behavioral assays in rodents are utilized [5].

  • Rationale/Causality: Intravenous self-administration is the gold standard for assessing the reinforcing properties of drugs. If a TRI successfully substitutes for cocaine, it will decrease the animal's active lever presses for cocaine without initiating drug-seeking behavior during abstinence.

  • Self-Validation: A Latin square design is used for dose administration to prevent sequence bias. An inactive lever is included in the operant chamber to control for non-specific motor activation (stereotypy).

Step-by-Step Workflow:

  • Catheterization: Surgically implant a chronic indwelling catheter into the right jugular vein of Wistar rats.

  • Training: Place rats in operant chambers. Train them to press an active lever for an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) under a Fixed-Ratio (FR) schedule.

  • Baseline Stabilization: Continue training until the number of infusions varies by less than 10% across three consecutive days.

  • Pretreatment: Administer the 3-phenyl-1-indanamine test compound (e.g., Indatraline at 0.03–1.00 mg/kg, i.p.) 30 minutes prior to the session.

  • Evaluation: Record the change in active lever presses. A successful candidate will dose-dependently decrease cocaine self-administration while maintaining inactive lever presses at baseline levels.

Quantitative Data Summarization

The structural modifications of the 3-phenyl-1-indanamine core drastically alter its binding affinities. The table below compares the binding profile of the highly optimized derivative Indatraline against Cocaine.

CompoundTarget TransporterRadioligand UtilizedBinding Affinity ( Ki​ , nM)Selectivity Profile
Indatraline SERT[³H]Citalopram0.42SERT > DAT > NET
Indatraline DAT[³H]WIN 35,4281.7
Indatraline NET[³H]Nisoxetine5.8
Cocaine DAT[³H]WIN 35,428~210Non-selective
Cocaine NET[³H]Nisoxetine~350
Cocaine SERT[³H]Citalopram~420

Data synthesized from competitive binding assays characterizing the high-affinity, non-selective nature of the indanamine scaffold compared to traditional stimulants [3].

References

  • Grokipedia. "Dimefadane — Structure and Properties." Accessed April 1, 2026.
  • Journal of Medicinal Chemistry (ACS). "Slow-Onset, Long-Duration 3-(3',4'-Dichlorophenyl)-1-indanamine Monoamine Reuptake Blockers as Potential Medications To Treat Cocaine Abuse." Accessed April 1, 2026.
  • Smolecule. "Buy Indatraline hydrochloride | 96850-13-4 | >98%." Accessed April 1, 2026.
  • PLOS One. "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores." Accessed April 1, 2026.
  • ResearchGate.
Foundational

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed examination of the in vitro receptor binding characteristics of 3-phenyl-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the in vitro receptor binding characteristics of 3-phenyl-2,3-dihydro-1H-inden-1-amine, a notable chemical scaffold in neuroscience and pharmacology. The following sections will delve into its affinity for key monoamine transporters, the methodologies used to determine this affinity, and the underlying signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.

Section 1: Introduction and Significance

3-Phenyl-2,3-dihydro-1H-inden-1-amine, also known as 3-phenyl-1-indanamine, belongs to a class of compounds that have garnered significant interest for their potential to modulate monoaminergic neurotransmission. The core structure, an indane ring with a phenyl group at the 3-position and an amine at the 1-position, allows for stereoisomerism (cis and trans), which dramatically influences its pharmacological profile. These compounds are recognized for their potent inhibitory effects on the reuptake of key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1]. This activity makes them valuable tools for studying the central nervous system and as starting points for the development of novel therapeutics for a range of psychiatric and neurological disorders.

The strategic importance of this scaffold lies in its ability to be chemically modified to achieve varying degrees of potency and selectivity for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Understanding the fundamental binding affinity of the parent compound is therefore crucial for the rational design of next-generation modulators.

Section 2: Receptor Binding Profile at Monoamine Transporters

The primary mechanism of action for 3-phenyl-1-indanamine and its derivatives is the inhibition of monoamine transporters. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the radioligand binding or neurotransmitter uptake. The stereochemical orientation of the phenyl and amine groups (cis or trans) is a critical determinant of the compound's interaction with the transporter binding sites.

A seminal study by Bøgesø and colleagues in the Journal of Medicinal Chemistry systematically evaluated a series of 3-phenyl-1-indanamines for their ability to inhibit the uptake of dopamine, norepinephrine, and serotonin[1]. Their findings revealed distinct profiles for the cis and trans isomers of the unsubstituted parent compound.

Table 1: In Vitro Monoamine Uptake Inhibition by 3-Phenyl-2,3-dihydro-1H-inden-1-amine Isomers

IsomerDopamine (DA) Uptake Inhibition IC50 (nM)Norepinephrine (NE) Uptake Inhibition IC50 (nM)Serotonin (5-HT) Uptake Inhibition IC50 (nM)
(±)-trans13033140
(±)-cis3200110077

Data extracted from Bøgesø, K. P., et al. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(12), 1817–1828.

Expert Interpretation of the Data:

The data clearly illustrates the profound impact of stereochemistry on the pharmacological activity of 3-phenyl-1-indanamine.

  • The (±)-trans isomer demonstrates a preference for the norepinephrine transporter (NET), with an IC50 value of 33 nM. Its affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) is roughly four-fold lower (less potent). This profile suggests that the trans-conformation is well-accommodated within the binding pockets of all three transporters, with a notable fit for NET.

  • In contrast, the (±)-cis isomer exhibits a significant and selective affinity for the serotonin transporter (SERT), with an IC50 of 77 nM. Its potency at DAT and NET is dramatically reduced by over an order of magnitude. This striking selectivity implies that the spatial arrangement of the cis isomer is particularly favorable for interaction with the binding site on SERT, while being a poor fit for DAT and NET.

These structure-activity relationships (SAR) are foundational for the design of more selective monoamine reuptake inhibitors. For instance, medicinal chemists can leverage the cis-conformation as a starting point for developing highly selective serotonin reuptake inhibitors (SSRIs).

Section 3: Experimental Methodology: In Vitro Monoamine Uptake Inhibition Assay

To ensure the trustworthiness and reproducibility of the binding affinity data, it is imperative to understand the experimental protocol used for its generation. The IC50 values presented in Table 1 were determined using a synaptosomal uptake assay, a gold-standard method in neuropharmacology.

Step-by-Step Protocol for a Representative Monoamine Uptake Inhibition Assay:
  • Preparation of Synaptosomes:

    • Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is carefully dissected in ice-cold sucrose solution.

    • The tissue is homogenized to release synaptosomes, which are resealed nerve terminals containing the transporters of interest.

    • Differential centrifugation is employed to isolate a crude synaptosomal fraction.

  • Radiolabeled Neurotransmitter Uptake Assay:

    • Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of the test compound (3-phenyl-1-indanamine isomers).

    • A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

    • The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

  • Termination of Uptake and Separation:

    • The uptake process is rapidly terminated by the addition of ice-cold buffer and rapid filtration through glass fiber filters. This step separates the synaptosomes (containing the internalized radiolabel) from the incubation medium.

    • The filters are washed with cold buffer to remove any non-specifically bound radiolabel.

  • Quantification and Data Analysis:

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • The amount of radiolabel taken up in the presence of the test compound is compared to the uptake in control samples (vehicle only).

    • The data is plotted as the percentage of inhibition versus the log concentration of the test compound.

    • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

Causality Behind Experimental Choices:

  • Use of Synaptosomes: This preparation provides a physiologically relevant system where the transporters are in their native membrane environment.

  • Radiolabeling: The use of radiolabeled neurotransmitters allows for highly sensitive and quantitative measurement of uptake.

  • Rapid Filtration: This technique is crucial for quickly stopping the reaction and separating the internalized from the external radiolabel, ensuring accurate results.

  • IC50 Determination: This value provides a standardized measure of the compound's potency, allowing for direct comparison between different compounds and transporters.

Diagram of the Monoamine Uptake Inhibition Assay Workflow:

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_end Termination & Analysis prep1 Brain Tissue Dissection prep2 Homogenization prep1->prep2 prep3 Differential Centrifugation prep2->prep3 assay1 Pre-incubation with 3-phenyl-1-indanamine prep3->assay1 assay2 Addition of Radiolabeled Neurotransmitter assay1->assay2 assay3 Incubation assay2->assay3 end1 Rapid Filtration assay3->end1 end2 Scintillation Counting end1->end2 end3 Data Analysis (IC50) end2->end3

Caption: Workflow of the in vitro monoamine uptake inhibition assay.

Section 4: Overview of Monoamine Transporter Signaling Pathways

While monoamine transporters do not have intrinsic signaling activity in the classical sense of a G-protein coupled receptor, their function is intricately regulated by various intracellular signaling cascades. These pathways modulate transporter expression, trafficking to and from the cell surface, and catalytic activity, thereby influencing the overall capacity for neurotransmitter reuptake.

Dopamine Transporter (DAT) Regulation:

The activity of DAT is dynamically regulated by several protein kinases. Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) are key players in this process. Activation of certain G-protein coupled receptors can trigger these kinase cascades, leading to the phosphorylation of DAT. This phosphorylation can result in the internalization of the transporter from the cell membrane, reducing dopamine uptake capacity.

Norepinephrine Transporter (NET) Regulation:

Similar to DAT, NET function is also modulated by protein kinases. For instance, Protein Kinase G (PKG) activation has been shown to decrease NET activity. The regulation of NET is crucial for maintaining appropriate norepinephrine levels in the synapse, which is vital for processes like attention and arousal.

Serotonin Transporter (SERT) Regulation:

SERT activity is also under the control of multiple signaling pathways. Protein Kinase C (PKC) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) are known to regulate SERT function. For example, activation of p38 MAPK can lead to a decrease in serotonin uptake by promoting the internalization of SERT.

Diagram of Monoamine Transporter Regulatory Pathways:

G cluster_dat DAT Regulation cluster_net NET Regulation cluster_sert SERT Regulation dat Dopamine Transporter (DAT) pkc_dat PKC pkc_dat->dat Phosphorylation & Internalization mapk_dat MAPK mapk_dat->dat Modulation net Norepinephrine Transporter (NET) pkg_net PKG pkg_net->net Decreased Activity sert Serotonin Transporter (SERT) pkc_sert PKC pkc_sert->sert Modulation mapk_sert p38 MAPK mapk_sert->sert Internalization

Caption: Key signaling pathways regulating monoamine transporters.

Section 5: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in vitro receptor binding affinity of 3-phenyl-2,3-dihydro-1H-inden-1-amine, with a focus on its interaction with monoamine transporters. The key takeaway is the critical role of stereochemistry in determining the potency and selectivity of this compound. The (±)-trans isomer shows a preference for the norepinephrine transporter, while the (±)-cis isomer is a selective serotonin transporter inhibitor.

The detailed experimental protocol for the monoamine uptake inhibition assay underscores the rigorous methodology required to generate reliable binding affinity data. Furthermore, the exploration of the signaling pathways that regulate these transporters highlights the dynamic nature of monoaminergic neurotransmission.

For drug development professionals, the 3-phenyl-1-indanamine scaffold represents a versatile platform for the design of novel CNS-active agents. Future research could focus on:

  • Enantiomer-specific synthesis and testing: The data presented here is for racemic mixtures. Separating and testing the individual enantiomers would provide a more refined understanding of the structure-activity relationships.

  • Exploration of substituted analogs: As demonstrated in the work by Bøgesø and colleagues, substitutions on the phenyl ring can further enhance potency and selectivity.

  • Broad receptor screening: A comprehensive understanding of the off-target binding profile of these compounds is essential for predicting potential side effects and for identifying novel therapeutic applications.

By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of the 3-phenyl-1-indanamine class of compounds.

References

  • Bøgesø, K. P. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(12), 1817–1828. [Link]

  • PubMed. (n.d.). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Retrieved from [Link]

Sources

Exploratory

The Evolution of 3-Phenyl-2,3-dihydro-1H-inden-1-amine Analogs: From Analgesics to Monoamine Transporter Inhibitors

Executive Summary The 3-phenyl-2,3-dihydro-1H-inden-1-amine (3-phenyl-1-indanamine) scaffold represents a highly versatile pharmacophore in medicinal chemistry. Originally explored in the mid-20th century for its analges...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenyl-2,3-dihydro-1H-inden-1-amine (3-phenyl-1-indanamine) scaffold represents a highly versatile pharmacophore in medicinal chemistry. Originally explored in the mid-20th century for its analgesic properties, the structural framework was later repurposed to develop potent monoamine reuptake inhibitors. This whitepaper explores the historical discovery, structural evolution, synthetic methodologies, and modern therapeutic applications of this chemical class, providing a comprehensive guide for drug development professionals.

Historical Discovery: The Dimefadane Era

In 1956, researchers Philpott and Barltrop synthesized a series of acyl derivatives of 1-amino-3-phenylindane to explore their pharmacological potential[1]. This foundational work led to the discovery of dimefadane (N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine), also known by its developmental code SK&F 1340[2]. Dimefadane exhibited analgesic efficacy comparable to codeine but notably lacked the gastrointestinal side effects (e.g., constipation, nausea) typical of classical opioids[2]. Interestingly, dimefadane does not adhere to the classical "morphine rule"—it lacks the quaternary carbon and phenolic hydroxyl group essential for typical μ-opioid receptor agonism, suggesting a distinct, non-classical mechanism of action[2].

Protocol 1: Classical Synthesis of Dimefadane

The original synthesis of dimefadane relies on a robust, four-step sequence starting from readily available precursors[2].

  • Friedel-Crafts Alkylation: React cinnamic acid with benzene in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 3,3-diphenylpropionic acid. Causality: The Lewis acid activates the alkene of cinnamic acid, facilitating an electrophilic aromatic substitution with benzene.

  • Cyclization: Heat the resulting acid with polyphosphoric acid (PPA) to induce intramolecular cyclization, forming 3-phenyl-1-indanone. Causality: PPA acts as both a dehydrating agent and a mild acid catalyst, promoting the formation of the rigid indane ring without unwanted side reactions.

  • Leuckart Reaction: Heat 3-phenyl-1-indanone with ammonium formate to yield the primary amine intermediate, 3-phenyl-1-indanamine.

  • Eschweiler-Clarke Methylation: Treat the primary amine with formaldehyde and formic acid to afford dimefadane. Causality: The Eschweiler-Clarke reaction is specifically chosen over direct alkylation (e.g., using methyl iodide) because it strictly halts at the tertiary amine stage. Formic acid acts as a hydride source, reducing the iminium ion intermediate and preventing the over-alkylation that leads to quaternary ammonium salts.

The Shift to Monoamine Transporter Inhibition: Indatraline

The true potential of the 3-phenyl-1-indanamine scaffold was unlocked in the 1980s by chemist Klaus Bøgesø at Lundbeck[1]. Using dimefadane as a structural harbinger, Bøgesø developed indatraline, a non-selective triple reuptake inhibitor targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2]. By introducing a 3,4-dichloro substitution on the phenyl ring and utilizing a primary amine (or methylamine) instead of a dimethylamine, indatraline achieved a pharmacological profile similar to cocaine but with a slower onset and longer duration of action[3].

Stereochemical Imperative

Structure-activity relationship (SAR) studies revealed that the trans isomer of 3-phenyl-1-indanamines is significantly more potent at inhibiting monoamine uptake than the cis isomer[3]. This necessitated the development of highly stereoselective synthetic routes.

Protocol 2: Stereoselective Synthesis of trans-3-Phenyl-1-indanamines

To isolate the active trans enantiomer, modern syntheses employ a strict stereoinversion strategy[3].

  • Stereoselective Reduction: Reduce 3-(3,4-dichlorophenyl)-1-indanone using sodium borohydride (NaBH4) in methanol at 0°C. Causality: The bulky 3-aryl group sterically hinders one face of the indanone, directing the hydride attack from the less hindered face to yield predominantly the cis-alcohol (>95% selectivity).

  • Stereoinversion via Azidation: Treat the cis-alcohol with diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 0°C to room temperature. Causality: DPPA converts the hydroxyl group into a good leaving group, while the azide ion executes a clean SN2 nucleophilic substitution. This concerted mechanism ensures strict inversion of stereochemistry to the trans-azide, bypassing carbocation intermediates that would lead to racemization.

  • Reduction to Amine: Reduce the trans-azide using catalytic hydrogenation (H2, Pd/C) or triphenylphosphine (Staudinger reaction) to yield the pure trans-primary amine.

Data Presentation: Pharmacological Profiles

The following table summarizes the evolution of the scaffold and the corresponding shifts in pharmacological targets.

CompoundTarget / ActivityPrimary IndicationKey Structural Feature
Dimefadane Analgesic (Codeine-like)Pain ManagementN,N-dimethyl, unsubstituted phenyl
Indatraline DAT, SERT, NET InhibitorAntidepressant / Cocaine AbusePrimary amine, 3,4-dichloro phenyl
6-Methoxy Indatraline SERT/NET Selective InhibitorLong-acting Stimulant Abuse6-methoxy on indane core
Compound 8ii Trypanothione Reductase (TryR)Antiprotozoal (T. brucei)Modified amino substituent

Emerging Therapeutic Applications

Beyond monoamine transport, the indatraline framework has shown remarkable versatility in modern drug discovery:

  • Antiprotozoal Agents: Indatraline analogs have been identified as inhibitors of Trypanothione Reductase (TryR), a critical enzyme for the survival of Trypanosoma brucei (the causative agent of African sleeping sickness)[4]. Modifications to the amine group have yielded compounds with mixed modes of inhibition against TryR[4].

  • Autophagy Induction: Recent high-content screening revealed that indatraline induces autophagy via the suppression of the mTOR/S6 kinase signaling pathway[5]. It activates AMPK, which subsequently inhibits mTOR, leading to robust autophagy. This mechanism has shown promise in inhibiting smooth muscle cell growth and restenosis[5].

  • Alpha-Synuclein Aggregation Inhibition: Indatraline has been discovered to bind to the C-terminus of alpha-synuclein, stabilizing off-pathway conformers and reducing the rate of fibrillization[6]. This positions indatraline analogs as potential therapeutics for neurodegenerative synucleinopathies, including Parkinson's disease and multiple system atrophy (MSA)[6].

Visualizations

SynthWorkflow A Cinnamic Acid + Benzene B 3,3-Diphenylpropionic Acid A->B Friedel-Crafts Alkylation C 3-Phenyl-1-indanone B->C Cyclization (PPA) D 3-Phenyl-1-indanamine (Leuckart Reaction) C->D Ammonium Formate F Indatraline (3,4-dichloro substitution) C->F Stereoselective Derivatization E Dimefadane (Eschweiler-Clarke) D->E Formaldehyde, Formic Acid

Workflow for the synthesis of 3-phenyl-1-indanamine analogs from cinnamic acid.

AutophagyPathway Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates Autophagy Autophagy (LC3 Conversion) Indatraline->Autophagy Net Effect: Induction mTOR mTOR Complex AMPK->mTOR Inhibits S6K S6 Kinase mTOR->S6K Activates mTOR->Autophagy Inhibits S6K->Autophagy Inhibits

Indatraline-mediated autophagy induction via the AMPK/mTOR signaling axis.

References

  • Dimefadane — Grokipedia Source: grokipedia.com URL:[Link]

  • Dimefadane - Wikipedia Source: wikipedia.org URL:[Link]

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Evaluation of Indatraline-Based Inhibitors for Trypanothione Reductase Source: researchgate.net URL:[Link]

  • Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway Source: nih.gov (PMC) URL:[Link]

  • Source: google.com (Google Patents)

Sources

Foundational

3-phenyl-2,3-dihydro-1H-inden-1-amine chemical structure and molecular weight

Executive Summary The 3-phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 3-phenylindan-1-amine) scaffold represents a rigidified, bicyclic pharmacophore extensively utilized in central nervous system (CNS) dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 3-phenylindan-1-amine) scaffold represents a rigidified, bicyclic pharmacophore extensively utilized in central nervous system (CNS) drug discovery. As a conformationally restricted analogue of diphenylpropylamines and amphetamines, it serves as a critical intermediate and active ligand in the development of monoamine reuptake inhibitors, monoamine oxidase (MAO) inhibitors, and novel analgesics. This technical guide details its structural characterization, synthetic methodologies, and pharmacological implications, providing a comprehensive, self-validating resource for drug development professionals.

Structural Characterization & Physicochemical Profiling

At its core, 3-phenyl-2,3-dihydro-1H-inden-1-amine consists of an indane ring system (a benzene ring fused to a cyclopentane ring) substituted with a phenyl group at the C3 position and a primary amine at the C1 position[1].

This structural arrangement introduces two chiral centers (C1 and C3), resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans). The spatial orientation of the phenyl and amine groups dictates the molecule's ability to fit into the binding pockets of monoamine transporters or receptors, making stereocontrol a critical parameter during synthesis and isolation[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

PropertyValueCausality / Significance
Chemical Formula C₁₅H₁₅NDefines the elemental composition and core functional groups[1].
Molecular Weight 209.29 g/mol Optimal for CNS penetration; strictly complies with Lipinski's Rule of 5[1].
Topological Polar Surface Area ~26.0 ŲLow TPSA facilitates rapid blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1 (Primary Amine)Essential for anchoring to aspartate residues in monoamine transporters.
Hydrogen Bond Acceptors 1 (Primary Amine)Participates in secondary binding interactions within receptor pockets.
Stereocenters 2 (C1, C3)Requires stereoselective synthesis to isolate the active cis or trans isomer[2].
Rotatable Bonds 1 (C3-Phenyl bond)The rigid indane core minimizes entropic penalty upon target binding.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 3-phenylindan-1-amine is typically achieved through a three-step sequence starting from commercially available cinnamic acid and benzene[3][4]. The choice of reductive amination method in the final step is crucial, as it dictates the cis/trans diastereomeric ratio of the final product.

Step-by-Step Experimental Workflow

Step 1: Friedel-Crafts Alkylation

  • Protocol: React cinnamic acid with an excess of benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid.

  • Causality: The acid catalyst activates the double bond of cinnamic acid, facilitating an electrophilic aromatic substitution by benzene to yield 3,3-diphenylpropanoic acid[4].

  • Validation: Monitor via TLC or LC-MS for the disappearance of the cinnamic acid starting material and the appearance of the saturated acid product.

Step 2: Intramolecular Cyclization

  • Protocol: Treat the 3,3-diphenylpropanoic acid with polyphosphoric acid (PPA) at elevated temperatures (80-100°C), or convert it to an acid chloride using thionyl chloride followed by intramolecular Friedel-Crafts acylation with AlCl₃.

  • Causality: This step forms the cyclopentanone ring, yielding the critical intermediate 3-phenyl-1-indanone. PPA acts as both a solvent and a dehydrating agent, promoting the electrophilic attack of the acylium ion on the adjacent phenyl ring[3][4].

  • Validation: IR spectroscopy must reveal a strong ketone carbonyl stretch (~1710 cm⁻¹), confirming ring closure.

Step 3: Reductive Amination

  • Protocol A (Leuckart Reaction): Heat 3-phenyl-1-indanone with ammonium formate. This yields the formamide intermediate, which is subsequently hydrolyzed with HCl to yield the primary amine[3][4].

  • Protocol B (Oxime Reduction): React the ketone with hydroxylamine hydrochloride to form the oxime. Reduce the oxime using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

  • Causality: The choice between Protocol A and B is driven by the desired stereochemistry. Oxime reduction with bulky hydrides often favors the thermodynamically more stable cis-isomer due to steric hindrance from the C3-phenyl group during hydride delivery[2]. The Leuckart reaction may yield a different diastereomeric mixture.

  • Validation: ¹H NMR analysis is essential here. The benzylic protons at C1 and C3 will show distinct coupling constants ( J -values) depending on their cis or trans relationship across the cyclopentane ring.

Synthesis A Cinnamic Acid + Benzene B 3,3-Diphenylpropanoic Acid A->B Friedel-Crafts Alkylation C 3-Phenyl-1-indanone B->C Intramolecular Cyclization D 3-Phenyl-2,3-dihydro- 1H-inden-1-amine C->D Reductive Amination

Fig 1: Step-by-step synthetic workflow for 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Pharmacological Profiling & Receptor Mechanics

The indanamine scaffold is a privileged structure in neuropharmacology. The primary amine, 3-phenyl-2,3-dihydro-1H-inden-1-amine, serves as the foundational pharmacophore for several classes of CNS-active agents.

  • Monoamine Reuptake Inhibition: The rigidified bicyclic structure mimics the conformation of endogenous monoamines (dopamine, norepinephrine, serotonin). By locking the phenyl ring and the amine into a specific spatial arrangement, the entropic penalty of binding to monoamine transporters (DAT, NET, SERT) is significantly reduced. Derivatives of this scaffold are potent non-selective monoamine reuptake inhibitors.

  • Analgesic Potential: N,N-dimethylation of 3-phenylindan-1-amine via the Eschweiler-Clarke reaction yields dimefadane (C₁₇H₁₉N, MW: 237.34 g/mol )[3][5]. Dimefadane is an analgesic agent with potency comparable to codeine. Interestingly, while it possesses a tertiary amine and aromatic rings, it lacks the classical quaternary carbon and phenolic hydroxyl group defined by the "morphine rule" for typical μ-opioid receptor agonism, suggesting a potentially distinct or atypical mechanism of action[3][4].

Pharmacology Ligand 3-Phenylindan-1-amine (CNS Active Scaffold) Transporters Monoamine Transporters (DAT, SERT, NET) Ligand->Transporters Binding Affinity Inhibition Reuptake Inhibition Transporters->Inhibition Transporter Blockade Synapse Increased Synaptic Monoamine Levels Inhibition->Synapse Synaptic Accumulation Effect Modulated Neurological Signaling Synapse->Effect Receptor Activation

Fig 2: Putative monoamine reuptake inhibition pathway for indanamine derivatives.

Analytical Characterization Standards

To ensure scientific integrity and validate the synthesized 3-phenyl-2,3-dihydro-1H-inden-1-amine, the following analytical profile must be met:

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ peak at m/z 210.1 is required to confirm the calculated molecular weight of 209.29 g/mol [1].

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Aromatic protons (9H) will appear as a complex multiplet between 7.10–7.40 ppm.

    • The benzylic proton at C1 (adjacent to the amine) typically appears as a triplet or doublet of doublets around 4.20–4.50 ppm, depending on the isolated stereoisomer.

    • The benzylic proton at C3 (adjacent to the phenyl ring) appears around 4.10–4.30 ppm.

    • The diastereotopic methylene protons at C2 will appear as distinct multiplets in the 1.80–2.80 ppm range, providing critical coupling constants to determine the cis/trans ratio.

References

  • National Center for Biotechnology Information. "(1S,3R)-3-phenyl-2,3-dihydro-1H-inden-1-amine - PubChem - NIH." PubChem,[Link]

  • Grokipedia Contributors. "Dimefadane — Grokipedia: Structure and Properties." Grokipedia,[Link]

  • National Center for Biotechnology Information. "Dimefadane | C17H19N | CID 21760 - PubChem - NIH." PubChem,[Link]

  • Wikipedia Contributors. "Dimefadane." Wikipedia, The Free Encyclopedia,[Link]

  • Royal Society of Chemistry. "Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre." RSC,[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Monoamine Reuptake Inhibition Profile of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Abstract This technical guide provides a comprehensive analysis of 3-phenyl-2,3-dihydro-1H-inden-1-amine as a monoamine reuptake inhibitor. While direct empirical data for this specific unsubstituted compound is not exte...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 3-phenyl-2,3-dihydro-1H-inden-1-amine as a monoamine reuptake inhibitor. While direct empirical data for this specific unsubstituted compound is not extensively published, this document leverages established structure-activity relationships (SAR) within the 3-phenyl-1-indanamine class to project its inhibitory profile against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide serves as a foundational resource for researchers, medicinal chemists, and drug development professionals, offering a detailed theoretical framework, robust experimental protocols for synthesis and characterization, and insights into the structural determinants of monoamine transporter affinity and selectivity within this chemical scaffold.

Introduction: The 3-Phenyl-1-Indanamine Scaffold in Neuropharmacology

The 3-phenyl-1-indanamine framework is a privileged scaffold in the design of central nervous system (CNS) active agents, particularly those targeting monoamine transporters. These transporters—DAT, SERT, and NET—are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively. Their modulation is a cornerstone of treatment for a wide array of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Compounds based on the 3-phenyl-1-indanamine core have demonstrated potent inhibitory activity at these transporters, with their specific affinity and selectivity profiles being highly tunable through chemical modification. A seminal study by Bøgesø and colleagues in 1985 laid the groundwork for understanding the structure-activity relationships of this class, revealing that stereochemistry and aromatic substitution are key determinants of their pharmacological activity.[1] This guide focuses on the parent compound of this series, 3-phenyl-2,3-dihydro-1H-inden-1-amine, to provide a baseline understanding of the intrinsic properties of this scaffold.

Predicted Monoamine Reuptake Inhibition Profile

Based on the extensive SAR data for the 3-phenyl-1-indanamine series, a predictive profile for the unsubstituted 3-phenyl-2,3-dihydro-1H-inden-1-amine can be extrapolated. The stereochemistry at the 1 and 3 positions of the indane ring system is a crucial factor.

  • trans-isomers: Generally exhibit potent, non-selective inhibition of DAT, NET, and SERT.

  • cis-isomers: Tend to show a preference for SERT inhibition.[1]

For the purpose of this guide, we will consider the trans-isomer as a representative example of a potent, broad-spectrum monoamine reuptake inhibitor. The lack of electron-withdrawing or donating groups on the 3-phenyl ring suggests a moderate but relatively balanced affinity across the three transporters compared to its substituted analogs. For instance, 3',4'-dichloro substitution has been shown to significantly enhance potency at all three transporters.[1]

Projected Affinity and Potency

The following table summarizes the predicted in vitro activity of trans-3-phenyl-2,3-dihydro-1H-inden-1-amine. These values are estimations derived from the established SAR of the compound class and should be empirically validated.

TransporterPredicted Binding Affinity (Ki)Predicted Functional Potency (IC50)
DAT ModerateModerate
SERT ModerateModerate
NET ModerateModerate

Mechanism of Action: Competitive Inhibition of Monoamine Transporters

3-Phenyl-2,3-dihydro-1H-inden-1-amine is expected to act as a competitive inhibitor at the substrate binding site of monoamine transporters. By occupying this site, it prevents the reuptake of the endogenous monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of these neurotransmitters in the synapse, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Release MA_Transporter Monoamine Transporter (DAT, SERT, or NET) Compound 3-Phenyl-2,3-dihydro- 1H-inden-1-amine Compound->MA_Transporter Inhibition Neurotransmitter->MA_Transporter Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding

Caption: Mechanism of monoamine reuptake inhibition.

Experimental Protocols for Characterization

To empirically determine the monoamine reuptake inhibition profile of 3-phenyl-2,3-dihydro-1H-inden-1-amine, the following experimental workflows are recommended.

Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

A common synthetic route to 2,3-dihydro-1H-inden-1-amine derivatives involves the reduction of an oxime precursor.

Start 3-Phenyl-2,3-dihydro-1H-inden-1-one Step1 Reaction with Hydroxylamine Hydrochloride Start->Step1 Intermediate 3-Phenyl-2,3-dihydro-1H-inden-1-one oxime Step1->Intermediate Step2 Reduction (e.g., with Al-Ni alloy in alkali solution) Intermediate->Step2 Product 3-Phenyl-2,3-dihydro-1H-inden-1-amine Step2->Product

Caption: Synthetic workflow for 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Step-by-Step Protocol:

  • Oxime Formation:

    • Dissolve 3-phenyl-2,3-dihydro-1H-inden-1-one in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and precipitate the oxime by adding water.

    • Filter and dry the crude 3-phenyl-2,3-dihydro-1H-inden-1-one oxime.

  • Reduction of the Oxime:

    • Prepare a solution of a suitable base (e.g., sodium hydroxide) in water.

    • Add the 3-phenyl-2,3-dihydro-1H-inden-1-one oxime to the basic solution.

    • Gradually add a reducing agent, such as an aluminum-nickel alloy, to the mixture while controlling the temperature.

    • After the addition is complete, continue to stir the reaction mixture until the reduction is complete (monitored by TLC).

    • Extract the product, 3-phenyl-2,3-dihydro-1H-inden-1-amine, with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography.

In Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

Start Prepare cell membranes expressing DAT, SERT, or NET Step1 Incubate membranes with radioligand and varying concentrations of test compound Start->Step1 Step2 Separate bound and free radioligand by rapid filtration Step1->Step2 Step3 Quantify bound radioactivity using scintillation counting Step2->Step3 Step4 Calculate Ki from IC50 values using the Cheng-Prusoff equation Step3->Step4 End Binding Affinity (Ki) Determined Step4->End

Caption: Workflow for radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound (3-phenyl-2,3-dihydro-1H-inden-1-amine).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Characterization: Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional potency (IC50) of the test compound in inhibiting the uptake of neurotransmitters into isolated nerve terminals.

Caption: Workflow for synaptosomal uptake assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT/NET) from a rodent.

    • Homogenize the tissue in an ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period at a physiological temperature (e.g., 37°C).

    • Include control wells for total uptake and non-specific uptake (in the presence of a known potent inhibitor).

  • Termination and Counting:

    • Terminate the uptake by rapid filtration through a glass fiber filtermat.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

    • Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The monoamine reuptake inhibitory profile of the 3-phenyl-1-indanamine scaffold is highly sensitive to structural modifications.

  • Stereochemistry: As previously mentioned, the trans configuration generally leads to more potent and less selective inhibition across DAT, SERT, and NET, whereas the cis configuration favors SERT selectivity.[1]

  • Aromatic Substitution: The substitution pattern on the 3-phenyl ring is a key determinant of potency. Electron-withdrawing groups, particularly in the 3' and 4' positions (e.g., dichloro), significantly enhance the affinity for all three transporters.[1] This suggests that the unsubstituted parent compound, 3-phenyl-2,3-dihydro-1H-inden-1-amine, will likely have lower potency than its halogenated counterparts.

  • Amine Substitution: The nature of the substituent on the 1-amino group also influences activity. Small alkyl groups are generally well-tolerated, while larger, more complex substituents can alter the selectivity profile.

Conclusion and Future Directions

3-Phenyl-2,3-dihydro-1H-inden-1-amine represents the foundational structure of a versatile class of monoamine reuptake inhibitors. Based on established structure-activity relationships, it is predicted to be a non-selective inhibitor of DAT, SERT, and NET with moderate potency. This technical guide provides the necessary theoretical framework and detailed experimental protocols for the synthesis and comprehensive pharmacological characterization of this compound.

Future research should focus on the empirical determination of its binding affinities and functional potencies to validate the predictions outlined in this document. Furthermore, exploration of the in vivo pharmacokinetic and pharmacodynamic properties of 3-phenyl-2,3-dihydro-1H-inden-1-amine will be crucial in assessing its potential as a pharmacological tool or a starting point for the development of novel CNS therapeutics.

References

  • Bøgesø, K. P., Christensen, A. V., Hyttel, J., & Liljefors, T. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(12), 1817–1828. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322.
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.

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Foundational

Preclinical Toxicology and Safety Pharmacology of the 3-Phenyl-2,3-dihydro-1H-inden-1-amine Scaffold

Executive Summary The compound 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-amino-3-phenylindane) represents a privileged, rigid bicyclic scaffold in medicinal chemistry. As the primary amine precursor to the n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-amino-3-phenylindane) represents a privileged, rigid bicyclic scaffold in medicinal chemistry. As the primary amine precursor to the non-opioid analgesic dimefadane[1] and the structural foundation for the monoamine reuptake inhibitor indatraline[2], this pharmacophore exhibits profound central nervous system (CNS) penetration. However, its specific physicochemical properties—namely, a highly lipophilic core coupled with a basic amine—introduce unique toxicological liabilities.

This technical guide deconstructs the mechanistic safety profile of the 1-amino-3-phenylindane scaffold, focusing on its propensity for drug-induced phospholipidosis (DIPL), off-target neurotoxicity, and systemic acute toxicity[3].

Physicochemical Drivers of Toxicity (Toxicokinetics)

The toxicology of 3-phenyl-2,3-dihydro-1H-inden-1-amine is fundamentally dictated by its spatial geometry and charge distribution. The fused benzene and cyclopentane rings provide immense rigidity, while the phenyl substitution at the C3 position and the primary amine at the C1 position create two chiral centers[1].

The Causality of Distribution: At physiological pH (7.4), the primary amine (pKa ~9.5) is predominantly protonated. Combined with a high partition coefficient (computed XLogP3-AA ~3.6 for its alkylated derivatives[1]), the molecule readily crosses the blood-brain barrier (BBB). While this is advantageous for engaging CNS targets, it drives indiscriminate partitioning into lipid-rich tissues. This high volume of distribution ( Vd​ ) delays hepatic clearance and exposes peripheral cellular organelles to high local concentrations of the drug.

Mechanistic Toxicology

Cationic Amphiphilic Drug (CAD) Liability and Vacuolar Perturbation

The most critical cellular toxicity mechanism for this scaffold is its behavior as a Cationic Amphiphilic Drug (CAD). Recent toxicological evaluations of highly substituted indanamine derivatives (e.g., CMLD009688) demonstrate that these molecules act as potent cationic amphiphiles, severely perturbing vacuolar and lysosomal integrity[4] ().

Mechanism of Action: The unprotonated lipophilic free base passively diffuses across the cell membrane and into the acidic lumen of lysosomes (pH ~4.5). Upon entry, the amine becomes rapidly protonated and membrane-impermeable—a process known as ion trapping. The accumulated CAD binds to intra-lysosomal phospholipids, sterically hindering lysosomal phospholipases (e.g., Phospholipase A2). This results in the pathological accumulation of undigested lipids, known as Drug-Induced Phospholipidosis (DIPL), eventually leading to cellular vacuolization and apoptosis[4].

CAD_Mechanism A 3-phenyl-2,3-dihydro- 1H-inden-1-amine (Lipophilic Base) B Passive Diffusion Across Cell Membrane A->B High XLogP C Lysosomal/Vacuolar Trapping (Protonation) B->C Acidic pH D Inhibition of Lysosomal Phospholipases C->D CAD Binding E Drug-Induced Phospholipidosis (DIPL) D->E Lipid Accumulation

Figure 1: Cationic Amphiphilic Drug (CAD) mechanism leading to intracellular phospholipidosis.

Neurotoxicity and Seizure Thresholds

Because the 3-phenylindanamine scaffold mimics the phenethylamine backbone found in endogenous monoamines, it frequently exhibits off-target affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[3]. Excessive monoaminergic accumulation in the synaptic cleft can lower the seizure threshold and induce hyperthermia, necessitating rigorous electrophysiological screening during lead optimization.

Acute Systemic Toxicity

Historically, the acute toxicity of this scaffold has been evaluated in robust systemic models. For instance, the N,N-dimethyl derivative (dimefadane) was subjected to extensive avian oral toxicity and repellency screening by the USDA, establishing baseline hazard potentials for wildlife and domestic species[5], (). These foundational screens confirm that while the acute lethal dose ( LD50​ ) provides a macroscopic safety window, sublethal CNS stimulation remains the dose-limiting toxicity.

Quantitative Safety Data

ParameterValue / ObservationSource Context
Molecular Weight 209.29 g/mol (Primary Amine)Scaffold Baseline
Lipophilicity (XLogP3-AA) ~3.6 (Alkylated Derivatives)Drives BBB & Membrane Permeability[1]
Topological Polar Surface Area 26.0 Ų (Primary Amine)Highly favorable for CNS penetration
Avian Acute Oral Toxicity ( LD50​ ) >100 mg/kg (Dimefadane)Red-winged blackbird / Starling models[5]
Primary Cellular Toxicity Vacuolar Perturbation / DIPLDriven by Cationic Amphiphilic properties[4]

Self-Validating Experimental Protocols for Safety Profiling

To ensure high-fidelity safety data, the following protocols are designed as self-validating systems . A protocol is only valid if its internal controls meet strict quantitative thresholds, completely isolating the assay's mechanical success from the test compound's biological performance.

Protocol 1: High-Content Screening (HCS) for Phospholipidosis

Rationale: HepG2 cells are utilized because of their robust basal metabolic rate and high endogenous lipid turnover, making them highly sensitive to phospholipase inhibition.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well optical bottom plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Dosing: Treat cells with the indanamine test compound (0.1 μM to 50 μM).

    • Positive Control: Amiodarone (10 μM) — A known CAD that guarantees lipid accumulation.

    • Negative Control: Acetaminophen (50 μM) — A hepatotoxin that causes necrosis without phospholipidosis.

  • Fluorescent Labeling: After 48h, co-incubate with HCS LipidTOX™ Red (phospholipid stain) and Hoechst 33342 (nuclear stain) for 30 minutes.

  • Imaging & Analysis: Image using an automated confocal microscope (e.g., PerkinElmer Opera Phenix). Quantify the total area of LipidTOX Red vesicles per cell.

  • System Validation (Critical): The assay is only accepted if the Z'-factor between the Amiodarone and Acetaminophen wells is ≥0.5 . If the Z'-factor is <0.5 , the plate must be discarded due to biological or staining variance.

Protocol 2: Microelectrode Array (MEA) for Neurotoxicity

Rationale: Primary rat cortical neurons form spontaneous, synchronous networks in vitro. MEA detects off-target monoaminergic overstimulation as a shift in Network Burst Frequency (NBF).

  • Culture: Plate rat primary cortical neurons on a 48-well MEA plate and culture for 21 days in vitro (DIV) to ensure mature synapse formation.

  • Baseline Recording: Record basal spontaneous electrical activity for 30 minutes.

  • Dosing: Apply the test compound cumulatively (1, 10, 30 μM).

    • Positive Control: Pentylenetetrazol (PTZ, 100 μM) — A GABA-A antagonist that induces hyper-excitability.

    • Negative Control: 0.1% DMSO vehicle.

  • System Validation (Critical): The assay is validated only if PTZ induces a >200% increase in NBF compared to baseline. The test compound's pro-convulsant liability is then scored relative to the PTZ maximum response.

Safety_Workflow S1 Tier 1: Physicochemical Profiling (pKa, Lipophilicity, TPSA) S2 Tier 2: In Vitro Cytotoxicity (HepG2 & HCS Phospholipidosis) S1->S2 CAD Liability Identified S3 Tier 3: Neurotoxicity Screening (Microelectrode Array - MEA) S2->S3 Cellular Safety Verified S4 Tier 4: In Vivo Acute Toxicity (Rodent/Avian LD50 Models) S3->S4 CNS Safety Verified

Figure 2: Tiered preclinical safety pharmacology workflow for indanamine derivatives.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 21760, Dimefadane." PubChem. Available at:[Link]

  • Schafer, E.W. Jr., Bowles, W.A. Jr., and Hurlbut, J. (1983). "The acute oral toxicity and repellency and hazard potential of 998 chemicals to one or more species of wild and domestic birds." Archives of Environmental Contamination and Toxicology, 12:355-382. Available at:[Link]

  • Robbins et al. (2024). "A cationic amphiphilic drug synergizes with strobilurin fungicides to control fungal-borne plant diseases." Cell Chemical Biology.

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Exploratory

Advanced Pharmacokinetics and Blood-Brain Barrier Permeability of the 3-Phenyl-2,3-dihydro-1H-inden-1-amine Scaffold

Executive Summary & Pharmacological Context The 3-phenyl-2,3-dihydro-1H-inden-1-amine (3-phenylindan-1-amine) motif is a privileged bicyclic scaffold in neuropharmacology. It serves as the structural foundation for poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 3-phenyl-2,3-dihydro-1H-inden-1-amine (3-phenylindan-1-amine) motif is a privileged bicyclic scaffold in neuropharmacology. It serves as the structural foundation for potent central nervous system (CNS) agents, ranging from the non-opioid analgesic dimefadane to the broad-spectrum monoamine transporter inhibitor indatraline. As a Senior Application Scientist specializing in CNS drug delivery, I have structured this technical guide to deconstruct the physicochemical properties that govern the blood-brain barrier (BBB) permeability of this scaffold, alongside the self-validating experimental workflows required to quantify its brain penetrance.

Physicochemical Determinants of BBB Permeation

The exceptional BBB permeability of the 3-phenylindan-1-amine scaffold is not accidental; it is a direct consequence of its highly optimized molecular geometry and lipophilicity.

Causality of Permeation: To cross the tightly junctioned endothelial cells of the BBB, a molecule must minimize its desolvation energy penalty. The rigid indane core, combined with a freely rotating 3-phenyl substituent, creates a compact, highly lipophilic molecular volume. The 1-amine group provides a basic center (pKa ~ 8.5–9.5). While the molecule exists predominantly in its protonated state at physiological pH (7.4), the extreme lipophilicity of the unprotonated fraction drives rapid partitioning into the endothelial lipid bilayer. Furthermore, the Topological Polar Surface Area (TPSA) is exceptionally low—for instance, dimefadane exhibits a TPSA of just 3.2 Ų[1][2]—falling well below the 90 Ų upper limit generally accepted for efficient CNS penetration.

Table 1: Physicochemical Properties of Key Scaffold Derivatives
CompoundSubstitution PatternMW ( g/mol )TPSA (Ų)Primary CNS Target
Dimefadane N,N-dimethyl-3-phenyl237.343.2Undisclosed (Analgesic)
Indatraline (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl328.67~12.0SERT, DAT, NET (Uptake Inhibitor)

(Data derived from foundational pharmacological databases[2][3])

Permeability Mechanisms & Transporter Dynamics

The primary route of brain entry for 3-phenylindan-1-amines is passive transcellular diffusion . However, highly lipophilic amines are frequently recognized by apical efflux transporters, most notably P-glycoprotein (P-gp / MDR1).

In the case of indane derivatives, a unique pharmacokinetic phenomenon occurs: the rate of passive diffusion is so overwhelmingly high that it functionally saturates or bypasses P-gp efflux capacity. This results in excellent net brain-to-plasma ratios (Kp). For example, related triple reuptake inhibitors (TRIs) built on similar lipophilic amine scaffolds have demonstrated in vivo Kp values as high as 9.6[4].

G Blood Blood Compartment (pH 7.4) Membrane Endothelial Lipid Bilayer (High Lipophilicity) Blood->Membrane Passive Diffusion (Unprotonated Fraction) Brain Brain Extracellular Fluid (Target Engagement) Membrane->Brain Transcellular Permeation Pgp P-gp Efflux Transporter (Apical Membrane) Membrane->Pgp Substrate Binding Pgp->Blood ATP-Dependent Efflux

Transcellular BBB permeation and P-glycoprotein (P-gp) efflux dynamics.

Self-Validating Experimental Protocols

To rigorously evaluate the BBB permeability of a novel 3-phenylindan-1-amine derivative, a tiered, self-validating workflow must be employed. We move from high-throughput artificial membranes to live-cell bidirectional transport, culminating in in vivo pharmacokinetic validation.

Protocol 4.1: High-Throughput PAMPA-BBB Assay

Purpose: To isolate and quantify passive transcellular permeability without the confounding variables of active transport. Causality of Design: We utilize Porcine Brain Lipid (PBL) rather than standard soy lecithin because PBL accurately mimics the complex sphingomyelin and cholesterol composition of human endothelial tight junctions[5][6].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid (Avanti Polar Lipids) at 20 mg/mL in n-dodecane[7].

  • Membrane Coating: Apply 4 µL of the PBL solution to the porous polycarbonate filter (0.45 µm pore size) of the donor plate to form the artificial lipid bilayer.

  • Donor Solution: Prepare the 3-phenylindan-1-amine test compound at 200 µM in 10 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Add 250 µL to the donor wells.

  • Acceptor Setup: Fill the acceptor plate wells with 250 µL of blank PBS.

  • Incubation: Carefully assemble the donor plate over the acceptor plate (sandwich format) and incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation Metric: Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly CNS penetrant (CNS+)[6].

Protocol 4.2: Bidirectional MDCK-MDR1 Permeability Assay

Purpose: To determine if the compound is a substrate for P-glycoprotein, which could restrict actual brain accumulation despite high passive permeability. Causality of Design: A bidirectional setup is mandatory. High passive permeability can mask P-gp liability if only Apical-to-Basolateral (A-B) transport is measured. By comparing Basolateral-to-Apical (B-A) against A-B, we isolate the active efflux component.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells stably transfected with the human MDR1 gene onto Transwell inserts. Culture for 5-7 days until monolayer integrity is confirmed via Transepithelial Electrical Resistance (TEER > 200 Ω·cm²).

  • A-B Transport (Blood to Brain): Spike the test compound (10 µM) into the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

  • B-A Transport (Brain to Blood): Spike the test compound (10 µM) into the basolateral chamber. Sample the apical chamber at identical time points.

  • Calculations: Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Validation Metric: Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER < 2.0 confirms the compound is not a clinically significant P-gp substrate.

Protocol 4.3: In Vivo Brain-to-Plasma Partitioning (Kp)

Purpose: To confirm true physiological exposure in a living mammalian system.

Step-by-Step Methodology:

  • Dosing: Administer the compound to healthy adult rodents (e.g., Sprague-Dawley rats) via intravenous (IV) bolus at 1-3 mg/kg.

  • Sampling: At Tmax​ (typically 0.5 to 2 hours post-dose for this scaffold), euthanize the animal. Immediately collect systemic blood via cardiac puncture and harvest the whole brain.

  • Processing: Centrifuge blood to isolate plasma. Homogenize the brain tissue in a 1:3 ratio of ice-cold buffer (e.g., PBS).

  • Extraction: Perform protein precipitation using cold acetonitrile containing an internal standard.

  • Validation Metric: Analyze via LC-MS/MS to determine the total brain-to-plasma ratio ( Kp​=AUCbrain​/AUCplasma​ ).

Workflow Synthesis Compound Synthesis (3-phenylindan-1-amine) PAMPA PAMPA-BBB Assay (Porcine Brain Lipid) Synthesis->PAMPA Pe > 4.0 x 10^-6 cm/s MDCK MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK High Passive Permeability InVivo In Vivo PK (Rodent) (Brain-to-Plasma Ratio) MDCK->InVivo ER < 2.0 (Low Efflux) Decision CNS Lead Candidate (Kp > 1.0, ER < 2.0) InVivo->Decision LC-MS/MS Validation

Sequential experimental workflow for validating BBB permeability.

Quantitative Data Synthesis

The table below synthesizes the expected quantitative benchmarks for optimizing a 3-phenylindan-1-amine derivative for CNS indications, based on established industry standards and historical data from related monoamine transporter inhibitors[4][6].

Table 2: Benchmark BBB Permeability Metrics
Assay TypeKey ParameterTarget Threshold for CNS LeadScaffold Typical Range
PAMPA-BBB Effective Permeability ( Pe​ )> 4.0×10−6 cm/s 8.0−15.0×10−6 cm/s
MDCK-MDR1 Efflux Ratio (ER)< 2.00.8 - 2.5
In Vivo PK Brain-to-Plasma Ratio ( Kp​ )> 1.02.5 - 9.6

Conclusion

The 3-phenyl-2,3-dihydro-1H-inden-1-amine scaffold represents a masterclass in inherent CNS drug design. Its rigid geometry and optimal lipophilicity naturally circumvent the desolvation penalties that plague modern synthetic drugs. By rigorously applying the self-validating PAMPA-BBB, bidirectional cellular transport, and in vivo partitioning protocols outlined above, researchers can accurately map the pharmacokinetic profile of novel indane derivatives, ensuring high target engagement within the brain parenchyma.

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Foundational

In Vitro Metabolic Profiling of 3-Phenyl-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide

Executive Summary The 1-amino-3-phenylindane scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for potent monoamine transporter inhibitors and centrally acting analgesics...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-amino-3-phenylindane scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for potent monoamine transporter inhibitors and centrally acting analgesics[1]. Prominent derivatives include the non-selective monoamine reuptake inhibitor indatraline and the analgesic dimefadane[2][3]. For drug development professionals, understanding the in vitro metabolic fate of the foundational 3-phenyl-2,3-dihydro-1H-inden-1-amine structure is critical. This guide delineates the enzymatic biotransformations of this scaffold and provides a self-validating in vitro experimental framework utilizing pooled human liver S9 (pHLS9) fractions to predict hepatic clearance and identify potential toxicophores.

Structural Pharmacology & Biotransformation Causality

The architecture of 3-phenyl-2,3-dihydro-1H-inden-1-amine consists of a rigid bicyclic indane system coupled with a freely rotating phenyl ring at the C3 position. This specific topography dictates its metabolic susceptibility:

  • The Primary Amine (C1): Acts as a primary target for oxidative deamination.

  • The Aromatic Systems: Both the fused indane aromatic ring and the pendent C3-phenyl ring are highly electron-rich, making them highly susceptible to electrophilic oxygen insertion by Cytochrome P450 (CYP450) enzymes[3].

Because the parent compound is highly lipophilic, Phase I functionalization (hydroxylation) is an obligatory prerequisite for Phase II conjugation (glucuronidation), ensuring the molecule becomes sufficiently polar for renal excretion[3].

Core Metabolic Pathways (Phase I & II)

Based on the metabolic profiling of closely related analogs like indatraline, the in vitro biotransformation of the 3-phenyl-1-indanamine scaffold follows three primary trajectories[3]:

  • Aromatic Hydroxylation (Phase I): CYP450 enzymes catalyze the insertion of a hydroxyl group (-OH) into either the indane ring or the pendent phenyl ring. This is the dominant metabolic clearance pathway.

  • Oxidative Deamination (Phase I): The primary amine undergoes enzymatic oxidation (mediated by Monoamine Oxidase or CYPs) to form an unstable imine intermediate, which rapidly hydrolyzes to the corresponding ketone (3-phenyl-1-indanone).

  • Glucuronidation (Phase II): The newly formed Phase I hydroxyl groups serve as nucleophilic handles. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to these sites, forming highly polar O-glucuronide conjugates[3].

MetabolicPathway Parent 3-phenyl-2,3-dihydro- 1H-inden-1-amine ArOH_Indane Indane-Ring Hydroxylated Metabolite Parent->ArOH_Indane CYP450 (+O) ArOH_Phenyl Phenyl-Ring Hydroxylated Metabolite Parent->ArOH_Phenyl CYP450 (+O) Deamination Oxidative Deamination (3-phenyl-1-indanone) Parent->Deamination MAO/CYP (-NH2, +O) Gluc_Indane O-Glucuronide Conjugate ArOH_Indane->Gluc_Indane UGTs (+GlcA) Gluc_Phenyl O-Glucuronide Conjugate ArOH_Phenyl->Gluc_Phenyl UGTs (+GlcA)

Fig 1. Phase I and II in vitro metabolic pathways of 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Self-Validating Experimental Protocol: pHLS9 Incubation

To accurately map these pathways, we utilize pooled Human Liver S9 (pHLS9) fractions. Causality of Matrix Choice: Unlike Human Liver Microsomes (HLM) which only contain membrane-bound enzymes (CYPs, UGTs), the S9 fraction contains both microsomal and cytosolic enzymes, providing a holistic view of hepatic biotransformation[3].

The Self-Validating System

A robust protocol cannot rely on assumed enzyme viability. This workflow integrates internal controls to guarantee that observed mass shifts are strictly enzyme-mediated:

  • Negative Control (No Cofactor): Eliminates false positives caused by chemical degradation in the buffer.

  • Positive Control (Enzyme Viability): A parallel incubation with 7-hydroxycoumarin validates UGT activity and successful microsomal permeabilization.

Step-by-Step Methodology
  • Matrix Preparation & Permeabilization: Thaw pHLS9 on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Crucial Step: Add 25 µg/mL alamethicin. Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes these vesicles, allowing the highly polar UDPGA cofactor to access the enzyme[3].

  • Pre-incubation: Spike 3-phenyl-2,3-dihydro-1H-inden-1-amine to a final concentration of 10 µM. Incubate at 37°C for 5 minutes to establish thermal equilibrium.

  • Reaction Initiation: Trigger the cascade by adding 1.0 mM NADPH (electron donor for CYPs) and 2.5 mM UDPGA (co-substrate for UGTs)[3].

  • Kinetic Quenching: At designated intervals (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the S9 proteins, halting enzymatic activity and precipitating the biological matrix.

  • Centrifugation: Spin the quenched samples at 15,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clarified supernatant to autosampler vials for LC-HRMS/MS analysis.

Workflow Step1 S9 Preparation (+ Alamethicin) Step2 Pre-incubation (37°C, 5 min) Step1->Step2 Step3 Initiation (+ NADPH/UDPGA) Step2->Step3 Step4 Quenching (Cold MeCN) Step3->Step4 Step5 Centrifugation (Protein Pellet) Step4->Step5 Step6 LC-HRMS/MS Analysis Step5->Step6

Fig 2. Self-validating in vitro pHLS9 incubation workflow for metabolite identification.

Quantitative Data & Analytical Targets

To facilitate rapid identification via High-Resolution Mass Spectrometry (HRMS), the following tables summarize the optimized assay parameters and the theoretical exact masses of the anticipated metabolites.

Table 1: Quantitative Parameters for pHLS9 Assay

ParameterConcentration / ValueRationale
Test Compound 10 µMEnsures first-order kinetics; avoids CYP saturation.
pHLS9 Protein 1.0 mg/mLProvides an optimal enzyme-to-substrate ratio.
Alamethicin 25 µg/mLPermeabilizes ER vesicles for UGT active site access[3].
NADPH 1.0 mMEssential electron donor for Phase I CYP450 activity.
UDPGA 2.5 mMEssential co-substrate for Phase II glucuronidation[3].
Incubation Temp 37°CMaintains physiological temperature for human enzymes.

Table 2: High-Resolution Mass Spectrometry (HRMS) Targets

BiotransformationChemical FormulaExact Mass [M+H]⁺Expected Mass Shift (Da)
Parent Compound C₁₅H₁₅N210.12830.0000
Oxidative Deamination C₁₅H₁₂O209.0966-1.0317
Mono-Hydroxylation C₁₅H₁₅NO226.1232+15.9949
Di-Hydroxylation C₁₅H₁₅NO₂242.1181+31.9898
O-Glucuronidation C₂₁H₂₃NO₇402.1553+192.0270

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-amine via the Leuckart Reaction

Strategic Rationale & Scope In the landscape of neuropharmacological drug development, the 1-amino-3-phenylindan scaffold represents a privileged pharmacophore. It serves as the foundational structural motif for several...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scope

In the landscape of neuropharmacological drug development, the 1-amino-3-phenylindan scaffold represents a privileged pharmacophore. It serves as the foundational structural motif for several monoamine reuptake inhibitors, including the developmental analgesic dimefadane and the potent triple reuptake inhibitor indatraline[1].

While multiple synthetic routes to this primary amine exist—such as the reduction of the corresponding oxime via lithium aluminum hydride or catalytic hydrogenation—the Leuckart reaction remains the industrially and synthetically preferred methodology[1]. The Leuckart approach is prioritized due to its superior scalability, its avoidance of highly reactive or pyrophoric reducing agents, and its ability to provide a more predictable diastereomeric outcome while minimizing over-reduction side products[2].

Mechanistic Causality & Stereochemical Dynamics

The Leuckart reaction is not merely a functional group substitution; it is a thermally driven, self-contained reductive amination. By utilizing ammonium formate, the reagent acts dually as the nitrogen source and the reducing agent[2].

  • Condensation: Ammonia (released via the initial thermal decomposition of ammonium formate) condenses with the starting material, 3-phenyl-1-indanone, to form a transient imine. In the acidic environment provided by excess formic acid, this is rapidly protonated to an electrophilic iminium ion.

  • Hydride Transfer (The Rate-Limiting Step): The critical transformation is the Eschweiler-Clarke-type hydride delivery from the formate ion to the iminium carbon. This step requires high thermal energy (160–180 °C) to drive the decarboxylation of formate. The irreversible release of CO₂ gas pushes the reaction thermodynamically forward to yield a stable formamide intermediate.

  • Stereocontrol: The bulky phenyl group at the C3 position of the indane ring creates significant steric hindrance on one face of the bicyclic system. Consequently, the hydride preferentially attacks the iminium ion from the less sterically hindered face. This establishes a predictable cis/trans diastereomeric ratio, typically favoring the cis-conformer due to the pseudo-axial attack of the hydride on the envelope conformation of the indane ring[3].

Pathway Visualization

Leuckart_Synthesis SM 3-Phenyl-1-indanone (Ketone Precursor) Iminium Iminium Ion Intermediate (Transient) SM->Iminium Condensation (-H2O) Reagents Ammonium Formate (NH4HCO2, 160-180 °C) Reagents->Iminium Ammonia Source Formamide N-(3-phenyl-2,3-dihydro-1H-inden-1-yl)formamide (Stable Intermediate) Iminium->Formamide Hydride Transfer (-CO2) Hydrolysis Acidic Cleavage (6M HCl, Reflux) Formamide->Hydrolysis Isolation AmineSalt 3-Phenyl-1-indanamine HCl (Precipitated Salt) Hydrolysis->AmineSalt Amide Cleavage Workup Basification & Extraction (NaOH, pH > 10) AmineSalt->Workup Neutralization Product 3-Phenyl-2,3-dihydro-1H-inden-1-amine (Free Base, cis/trans mixture) Workup->Product Extraction

Fig 1: Mechanistic workflow of the Leuckart reductive amination for 3-phenyl-1-indanamine synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system, embedding In-Process Controls (IPCs) directly into the workflow.

Phase 1: Reductive Formylation (The Leuckart Step)
  • Reagents: 3-Phenyl-1-indanone (1.0 eq), Ammonium formate (8.0 eq), Formic acid (catalytic/solvent).

  • Procedure: In a round-bottom flask equipped with a short-path distillation apparatus, combine the ketone and ammonium formate. Heat the mixture gradually to 160–170 °C.

  • Causality & IPC: The distillation apparatus is strictly required to remove water and excess ammonia, driving the iminium equilibrium forward. The reaction validates its own progression: continuous CO₂ evolution (vigorous bubbling) acts as a visual proxy confirming that the hydride transfer is actively occurring. Maintain the temperature for 6-8 hours until TLC (Hexane:EtOAc 8:2) confirms the complete disappearance of the UV-active ketone spot.

  • Isolation: Cool the mixture to 60 °C, dilute with distilled water, and extract the intermediate N-(3-phenyl-2,3-dihydro-1H-inden-1-yl)formamide with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Acidic Cleavage of the Formamide
  • Procedure: Suspend the crude formamide residue in 6M HCl (10 volumes relative to starting mass) and heat to a vigorous reflux (110 °C) for 4–6 hours.

  • Causality & IPC: Formamides are highly stable amides; thus, vigorous acidic hydrolysis is mandatory. The reaction is complete when the heterogeneous suspension becomes a homogeneous solution, indicating the formation of the water-soluble amine salt. Upon cooling the flask to 0 °C, the 3-phenyl-1-indanamine hydrochloride salt will spontaneously precipitate. Filter and wash the filter cake with cold diethyl ether to strip away unreacted neutral organic impurities.

Phase 3: Free-Basing and Isolation
  • Procedure: Suspend the purified hydrochloride salt in distilled water. Under continuous stirring, slowly add 2M NaOH dropwise.

  • Causality & IPC: Monitor the aqueous layer with pH paper. The pH must strictly exceed 10.0 (well above the primary amine's pKa of ~9.5) to ensure 100% conversion to the free base, preventing yield loss during extraction.

  • Extraction: Extract the basic aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 3-phenyl-2,3-dihydro-1H-inden-1-amine as a viscous oil that may slowly crystallize upon standing.

Process Optimization & Quantitative Data

Optimization of the formylation step is critical, as the steric bulk of the 3-phenyl group significantly elevates the activation energy required for the hydride transfer. Table 1 summarizes the causal relationship between thermal input, reagent equivalents, and stereochemical outcomes.

Table 1: Reaction Parameter Optimization for the Formylation Step

EntryEquivalents (NH₄HCO₂)Temperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (cis:trans)
13.0140124555:45
25.016088268:32
38.018069475:25
48.0 (+ Formic Acid)17069678:22

Data Interpretation: Entry 1 demonstrates that at 140 °C, thermal energy is insufficient to drive the decarboxylative hydride transfer, stalling conversion. Pushing the temperature to 170–180 °C (Entries 3 and 4) not only maximizes yield but also enhances cis-selectivity. This is attributed to the thermodynamic equilibration of the iminium intermediate at higher temperatures prior to the irreversible hydride attack[3].

References

  • Dimefadane - Grokipedia Source: Grokipedia URL
  • Dimefadane - Wikipedia Source: Wikipedia URL
  • Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre Source: The Royal Society of Chemistry URL

Sources

Application

Application Note: Enantioselective Synthesis of trans-3-Phenyl-2,3-dihydro-1H-inden-1-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Stereocontrolled chemical synthesis, causality in reaction design, and validated experimental protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Stereocontrolled chemical synthesis, causality in reaction design, and validated experimental protocols.

Introduction and Scope

The trans-3-phenyl-2,3-dihydro-1H-inden-1-amine (trans-1-amino-3-phenylindane) scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the structural core for several potent, non-selective monoamine reuptake inhibitors (targeting DAT, SERT, and NET), most notably indatraline and its derivatives, as well as the analgesic dimefadane [1][2].

Extensive structure-activity relationship (SAR) studies have demonstrated that the trans relative stereochemistry between the C1-amine and C3-phenyl group is strictly required for optimal binding affinity at monoamine transporters[1]. Consequently, developing a robust, highly enantioselective, and diastereoselective synthetic route is critical for early-stage drug discovery and scale-up.

This application note details a highly reliable, chemo-catalytic workflow to achieve the enantioselective synthesis of the trans-amine, bypassing the limitations of direct biocatalytic methods.

Causality & Reaction Design Principles (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over others. The synthesis of trans-3-phenyl-2,3-dihydro-1H-inden-1-amine presents a unique steric and stereoelectronic challenge.

The Limitation of Biocatalysis for Bulky Indanones

While ω -transaminases are highly efficient for the enantioselective reductive amination of simple tetralones and indanones, they fail when applied to 3-phenyl-1-indanone. Research has explicitly shown that the bulky C3-phenyl substituent prevents the substrate from properly entering the active site of standard marine and commercial transaminases (e.g., Cv- ω -TA), resulting in no conversion[3]. Therefore, a chemo-catalytic approach is mandatory.

The Chemo-Catalytic Stereochemical Strategy

To achieve absolute stereocontrol, the synthesis is divided into a diastereoselective reduction followed by a stereospecific inversion:

  • Asymmetric Transfer Hydrogenation (ATH): The prochiral 3-phenyl-1-indanone is reduced using Noyori's RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. Due to the rigid geometry of the indanone ring and the catalyst's facial selectivity, this reduction proceeds under kinetic control to yield almost exclusively the cis-alcohol (>95:5 cis:trans) with excellent enantiomeric excess (>99% ee).

  • Stereoinvertive Azidation (Thompson's Procedure): Converting the cis-alcohol directly to the trans-amine requires an S N​ 2 inversion at the benzylic C1 position. Classical Mitsunobu conditions (DEAD/PPh 3​ /HN 3​ ) utilize highly toxic and volatile hydrazoic acid. Instead, we employ Diphenyl phosphorazidate (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1]. This reagent combination safely generates the trans-azide with complete inversion of stereochemistry.

  • Staudinger Reduction: The trans-azide is reduced to the primary amine using triphenylphosphine (PPh 3​ ) and water. This method is chosen over catalytic hydrogenation (Pd/C, H 2​ ) to prevent any risk of benzylic C–N bond hydrogenolysis, ensuring 100% retention of the newly established trans configuration.

Synthetic Workflow Visualization

SynthesisWorkflow Indanone 3-Phenyl-1-indanone (Prochiral Core) ATH Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Indanone->ATH CisAlcohol (1S,3S)-cis-3-Phenylindan-1-ol (>99% ee, >95:5 dr) ATH->CisAlcohol Kinetic Control (Facial Selectivity) Azidation Stereoinvertive Azidation DPPA, DBU, Toluene, 0°C to RT CisAlcohol->Azidation TransAzide (1R,3S)-trans-1-Azido-3-phenylindane (Inversion at C1) Azidation->TransAzide SN2 Inversion (Stereospecific) Reduction Staudinger Reduction PPh3, THF/H2O TransAzide->Reduction TransAmine (1R,3S)-trans-3-Phenyl-2,3-dihydro- 1H-inden-1-amine (Target Pharmacophore) Reduction->TransAmine Retention of Configuration

Figure 1: Stereocontrolled synthetic workflow for trans-3-phenyl-2,3-dihydro-1H-inden-1-amine.

Quantitative Data Summary

The following table summarizes the expected yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) for the optimized synthetic cascade.

StepIntermediate ProductReaction TypeYield (%)dr (cis:trans)ee (%)
1 3-Phenyl-1-indanoneFriedel-Crafts Cyclization68 - 75%N/AN/A
2 (1S,3S)-cis-3-Phenylindan-1-olAsymmetric Transfer Hydrogenation88 - 92%> 95:5> 99%
3 (1R,3S)-trans-1-Azido-3-phenylindaneS N​ 2 Azidation (Inversion)83 - 92%< 5:95> 99%
4 (1R,3S)-trans-3-Phenyl-1-indanamineStaudinger Reduction85 - 90%< 5:95> 99%

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (Argon or N 2​ ) unless otherwise specified. Solvents must be anhydrous.

Step 1: Synthesis of 3-Phenyl-1-indanone
  • Preparation: In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid (1.0 equiv, 10 mmol) in polyphosphoric acid (PPA, 10-15 times the weight of the substrate)[1].

  • Cyclization: Heat the highly viscous mixture to 120 °C with robust mechanical stirring for 3 hours.

  • Work-up: Cool the mixture to 60 °C and carefully pour it onto crushed ice. Extract the aqueous phase with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO 3​ , water, and brine. Dry over anhydrous MgSO 4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 3-phenyl-1-indanone as a pale solid.

Step 2: Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Activation: In a Schlenk flask, dissolve 3-phenyl-1-indanone (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.01 equiv, 1 mol%).

  • Reduction: Slowly add a pre-mixed azeotropic solution of formic acid and triethylamine (HCOOH/Et 3​ N, 5:2 molar ratio, 3.0 equiv of HCOOH). Stir the reaction mixture at room temperature for 16-24 hours until TLC indicates complete consumption of the ketone.

  • Work-up: Quench the reaction with water (20 mL). Extract with DCM (2 × 20 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: The resulting (1S,3S)-cis-3-phenylindan-1-ol can be used directly in the next step. Chiral HPLC is recommended at this stage to confirm >99% ee.

Step 3: Stereoinvertive Azidation (Thompson's Procedure)
  • Activation: Dissolve the (1S,3S)-cis-alcohol (1.0 equiv, 4.0 mmol) in anhydrous toluene (15 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add Diphenyl phosphorazidate (DPPA, 1.2 equiv, 4.8 mmol) dropwise via syringe. Stir for 5 minutes, then add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv, 4.8 mmol) dropwise[1].

  • Inversion: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The S N​ 2 displacement occurs during this period.

  • Work-up: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate (1R,3S)-trans-1-azido-3-phenylindane. Caution: Azides are potentially explosive; avoid exposing the purified intermediate to excessive heat.

Step 4: Staudinger Reduction to the Target Amine
  • Phosphine Addition: Dissolve the trans-azide (1.0 equiv, 3.0 mmol) in a mixture of THF (15 mL) and water (1.5 mL). Add triphenylphosphine (PPh 3​ , 1.5 equiv, 4.5 mmol) in one portion.

  • Reduction: Stir the mixture at room temperature. Nitrogen gas evolution will be observed immediately. Continue stirring for 8 hours until gas evolution ceases and TLC shows complete conversion.

  • Work-up (Acid-Base Extraction): Concentrate the THF under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and extract with 1M HCl (3 × 15 mL). The amine transfers to the aqueous layer, leaving triphenylphosphine oxide in the organic layer.

  • Isolation: Basify the combined aqueous acidic layers with 2M NaOH to pH 12, and extract with dichloromethane (3 × 20 mL). Dry the organic layers over Na 2​ SO 4​ and evaporate to yield the pure (1R,3S)-trans-3-phenyl-2,3-dihydro-1H-inden-1-amine as a clear to pale-yellow oil.

References

  • Schwarz, M., et al. "Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre." RSC Advances. 3

  • Gu, X.-H., et al. "Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline." Journal of Medicinal Chemistry. 1

  • Gu, X.-H., et al. "Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline." PubMed (NIH). 2

Sources

Method

Application Note: Comprehensive NMR Characterization and Stereochemical Assignment of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Protocol & Application Guide Introduction & Mechanistic Background The functionalized indan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Background

The functionalized indane scaffold, specifically 3-phenyl-2,3-dihydro-1H-inden-1-amine (commonly known as 1-amino-3-phenylindane), is a privileged pharmacophore embedded in numerous central nervous system (CNS) active agents, including monoamine reuptake inhibitors [1]. The pharmacological efficacy of these molecules is intrinsically tied to their three-dimensional conformation.

Because the molecule possesses two chiral centers at the C1 and C3 positions, it exists as two distinct diastereomeric pairs: the cis-isomer ((1R,3S) and (1S,3R)) and the trans-isomer ((1R,3R) and (1S,3S)). Distinguishing between these diastereomers is a critical quality control step in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this non-destructive structural elucidation. This application note details a self-validating NMR workflow designed to unambiguously assign the chemical structure and relative stereochemistry of 3-phenyl-2,3-dihydro-1H-inden-1-amine [2].

Experimental Design & Causality

A robust NMR protocol must be designed with internal validation mechanisms. Rather than merely acquiring standard spectra, the following experimental choices are grounded in physical chemistry to prevent misassignment:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is preferred due to the compound's high lipophilicity. However, CDCl₃ lacks hydrogen-bonding capabilities, meaning the amine (-NH₂) protons will appear as a broad singlet whose chemical shift fluctuates with concentration and temperature.

  • The Zero-Crossing Problem (NOESY vs. ROESY): 3-Phenyl-2,3-dihydro-1H-inden-1-amine has a molecular weight of 209.29 g/mol . At high magnetic fields (≥500 MHz), molecules in this intermediate mass regime often exhibit a correlation time ( ωτc​≈1 ) where the Nuclear Overhauser Effect (NOE) crosses zero, leading to vanishing cross-peaks in a standard NOESY spectrum. Expert Insight: To prevent a false-negative trans assignment, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is highly recommended, as ROE cross-peaks are always positive regardless of the tumbling rate.

  • DEPT-135 as a Structural Anchor: The indane ring contains a single aliphatic methylene (C2). DEPT-135 is utilized to invert the phase of this CH₂ group, providing an immediate, self-validating anchor point to distinguish it from the C1/C3 methines.

Experimental Workflow Diagram

Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. 2D Homonuclear (COSY, ROESY/NOESY) B->C D 4. 2D Heteronuclear (HSQC, HMBC) B->D E 5. Phase & Baseline Correction C->E D->E F 6. Stereochemical Assignment (cis/trans) E->F

Fig 1: Strategic NMR workflow for the structural characterization of indane derivatives.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation & Self-Validation
  • Preparation: Dissolve 15–20 mg of the purified 3-phenyl-2,3-dihydro-1H-inden-1-amine in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Shimming & Tuning: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming to ensure a line width at half-height ( Δν1/2​ ) of ≤1.0 Hz for the TMS signal.

  • D₂O Exchange (Self-Validation Step): Acquire a standard ¹H spectrum. Identify the broad singlet suspected to be the -NH₂ group (typically ~1.5–2.0 ppm). Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the phases to separate, and re-acquire the ¹H spectrum. The disappearance of the broad singlet confirms the amine assignment [3].

Phase 2: Data Acquisition Parameters
  • ¹H NMR: 16 scans, 64k data points, relaxation delay (D1) of 2.0 s.

  • ¹³C & DEPT-135: 512–1024 scans, D1 of 2.0 s. Ensure DEPT-135 is phased such that CH/CH₃ are positive and CH₂ is negative.

  • ²D COSY: Magnitude mode or phase-sensitive, 128 increments, 4 scans per increment.

  • ²D HSQC (Multiplicity-Edited): 256 increments, optimized for 1JCH​=145 Hz. Blue/red cross-peaks will differentiate CH₂ from CH, validating the DEPT-135 data.

  • ²D HMBC: 256 increments, optimized for long-range coupling nJCH​=8 Hz.

  • ²D ROESY: Phase-sensitive, 256 increments, 16 scans per increment. Set the continuous-wave spin-lock mixing time to 200–300 ms.

Data Interpretation & Stereochemical Logic

The critical challenge in this molecule is distinguishing the cis and trans diastereomers. The indane cyclopentane ring adopts a flexible, puckered envelope conformation.

  • Aliphatic Spin System: The C1-H, C2-H₂, and C3-H form an isolated AMXY spin system. COSY will show cross-peaks connecting C1-H C2-H₂ C3-H.

  • HMBC Connectivity: To prove the phenyl ring is at C3, look for a strong HMBC cross-peak from the C3-H proton to the quaternary carbons of the pendant phenyl ring.

  • Stereochemical Assignment: In the cis-isomer, the bulky substituents (phenyl and amine) occupy pseudo-equatorial positions to minimize steric clash, forcing the C1-H and C3-H protons into pseudo-axial positions on the same face of the ring system. This spatial proximity (< 3.0 Å) yields a strong ROESY/NOESY cross-peak. Conversely, in the trans-isomer, C1-H and C3-H are on opposite faces of the ring system (> 4.0 Å), resulting in the absence of a cross-peak.

Logic S1 Identify C1-H & C3-H Resonances S2 Evaluate 2D ROESY Cross-Peaks S1->S2 S3 Strong ROE (Spatial Proximity) S2->S3 S4 No/Weak ROE (Distant) S2->S4 S5 cis-Diastereomer S3->S5 S6 trans-Diastereomer S4->S6

Fig 2: Decision matrix for assigning cis/trans stereochemistry using ROESY cross-peaks.

Representative Quantitative Data

The following table summarizes the expected NMR chemical shifts and coupling constants for the cis and trans isomers of 3-phenyl-2,3-dihydro-1H-inden-1-amine, synthesized from empirical trends of substituted indanes [1, 2].

Table 1: Representative ¹H and ¹³C NMR Data (CDCl₃, 500 MHz / 125 MHz)

Position¹³C Shift (ppm)DEPT Phase¹H Shift (ppm) - cis Isomer¹H Shift (ppm) - trans IsomerKey 2D Correlations (HMBC/ROESY)
C1 ~57.2Positive (CH)4.35 (dd, J = 8.5, 7.0 Hz)4.48 (t, J = 7.5 Hz)HMBC to C2, C8, C9
C2 ~45.1Negative (CH₂)H eq​ : 2.85 (dt, J = 12.5, 7.0 Hz)H ax​ : 1.75 (dt, J = 12.5, 8.5 Hz)H a​ : 2.55 (m)H b​ : 2.10 (m)COSY to C1-H and C3-H
C3 ~50.5Positive (CH)4.10 (dd, J = 8.5, 7.0 Hz)4.25 (t, J = 7.5 Hz)HMBC to Phenyl C ipso​
-NH₂ N/AN/A~1.60 (br s, 2H)~1.65 (br s, 2H)Disappears upon D₂O addition
Ar-CH 123.8 - 128.5Positive (CH)7.15 - 7.40 (m, 9H)7.10 - 7.35 (m, 9H)HSQC confirms Ar-H directly
Ar-C (quat) 143.8 - 146.5AbsentN/AN/AHMBC anchors from C1/C3

Note: In the cis-isomer, the distinct pseudo-axial and pseudo-equatorial protons at C2 show a large geminal coupling (J ≈ 12.5 Hz) and distinct vicinal couplings to C1-H and C3-H. A strong ROESY cross-peak between δ 4.35 and δ 4.10 is the definitive marker for the cis-configuration.

Troubleshooting & Best Practices

  • Overlapping Aromatic Signals: The 9 aromatic protons (4 from the indane core, 5 from the phenyl ring) will heavily overlap in the 7.1–7.4 ppm region. Solution: Do not rely on 1D ¹H integration for aromatic assignment. Use the Multiplicity-Edited HSQC to separate overlapping resonances based on their ¹³C chemical shifts.

  • Broad Amine Peak Masking Aliphatics: If the sample contains trace moisture or acid, the -NH₂ peak may broaden significantly and obscure the C2-H ax​ multiplet (~1.75 ppm). Solution: Dry the CDCl₃ over molecular sieves prior to sample preparation, or utilize the aforementioned D₂O shake to eliminate the proton signal entirely.

  • Ambiguous HMBC Correlations: Long-range coupling to the quaternary carbons (C8, C9, and Phenyl C ipso​ ) can sometimes be weak. Solution: Increase the relaxation delay (D1) to 3.0 seconds to allow quaternary carbons to fully relax between scans, significantly boosting their signal-to-noise ratio in 2D heteronuclear experiments.

References

  • Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre. The Royal Society of Chemistry. 1

  • A cationic amphiphilic drug synergizes with strobilurin fungicides to control fungal-borne plant diseases. DOI / Nature Communications. 2

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. 3

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Abstract This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 3-phenyl-2,3-dihydro-1H-inden-1-amine, a significant scaffold in medicinal chemistry. As a crucial in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 3-phenyl-2,3-dihydro-1H-inden-1-amine, a significant scaffold in medicinal chemistry. As a crucial intermediate in the synthesis of pharmacologically active compounds, including monoamine oxidase (MAO) inhibitors, understanding its behavior under mass spectrometric conditions is paramount for its characterization and quality control.[1][2] This document outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering researchers and drug development professionals a robust framework for the structural elucidation of this and related compounds. Detailed, step-by-step protocols for sample analysis are provided, alongside a discussion of the underlying fragmentation mechanisms grounded in established principles of mass spectrometry.

Introduction

3-Phenyl-2,3-dihydro-1H-inden-1-amine is a primary amine featuring a rigid tricyclic indane core with a phenyl substituent. This structural motif is of considerable interest in the development of therapeutic agents, particularly those targeting the central nervous system.[1] Accurate and reliable analytical methods are essential for the identification and characterization of such molecules throughout the drug discovery and development pipeline. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone analytical technique.

This application note serves as a comprehensive guide to the anticipated fragmentation behavior of 3-phenyl-2,3-dihydro-1H-inden-1-amine when subjected to common ionization techniques. By understanding these fragmentation patterns, researchers can confidently identify the compound, characterize its derivatives, and detect potential impurities.

Predicted Fragmentation Patterns

The fragmentation of an organic molecule in a mass spectrometer is a highly structured process governed by the molecule's inherent chemical properties and the ionization technique employed. For 3-phenyl-2,3-dihydro-1H-inden-1-amine, we will consider the two most prevalent ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For primary amines, the molecular ion peak (M+) will have an odd nominal mass due to the presence of a single nitrogen atom.[4][5]

A key fragmentation pathway for aliphatic amines under EI is alpha-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This process is driven by the stabilization of the resulting cation by the non-bonding electrons of the nitrogen atom.

For 3-phenyl-2,3-dihydro-1H-inden-1-amine, the molecular weight is 223.31 g/mol . The molecular ion ([M]•+) is expected at m/z 223. The primary fragmentation pathways are predicted as follows:

  • Alpha-Cleavage: The C1-C2 bond is susceptible to cleavage, leading to the formation of a stable iminium ion. However, due to the cyclic nature of the indane system, a simple fragmentation is less likely. Instead, a ring-opening event followed by fragmentation is more plausible. A more prominent alpha-cleavage would be the loss of the hydrogen atom from C1, resulting in an [M-1]+ ion at m/z 222.

  • Loss of the Phenyl Group: Cleavage of the C3-phenyl bond can lead to the loss of a phenyl radical (•C6H5, 77 Da), resulting in a fragment at m/z 146.

  • Retro-Diels-Alder (RDA)-type Reaction: The dihydroindene core may undergo a retro-Diels-Alder-type fragmentation, though this is less common for this specific ring system.

  • Loss of Ammonia: While less common in EI for primary amines compared to alcohols losing water, the loss of a neutral ammonia molecule (NH3, 17 Da) from the molecular ion could lead to a fragment at m/z 206.

A significant peak in the mass spectrum of many primary amines with an unsubstituted α-carbon is at m/z 30, corresponding to the [CH2=NH2]+ ion.[4] This would arise from the cleavage of the C1-C9a and C1-C2 bonds.

Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]•+ (m/z 223) 3-phenyl-2,3-dihydro-1H-inden-1-amine F1 [M-H]+ (m/z 222) M->F1 - H• F2 [M-C6H5]+ (m/z 146) M->F2 - •C6H5 F4 [C6H5CH=CH2]+• (m/z 104) Styrene radical cation M->F4 Ring Cleavage F3 [C8H8N]+ (m/z 118) F2->F3 - C2H2 F5 [C7H7]+ (m/z 91) Tropylium ion F4->F5 - CH3•

Caption: Predicted EI fragmentation of 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation.[3][8] To induce fragmentation and obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID).[9]

For 3-phenyl-2,3-dihydro-1H-inden-1-amine, the protonated molecule ([M+H]+) will have an m/z of 224. The primary site of protonation will be the lone pair of electrons on the nitrogen atom of the primary amine. The fragmentation of this even-electron ion will be dominated by the loss of neutral molecules.

The most anticipated fragmentation pathways for the [M+H]+ ion are:

  • Loss of Ammonia (NH3): This is a very common fragmentation pathway for protonated primary amines.[10][11] The loss of a neutral ammonia molecule (17 Da) would result in a prominent fragment ion at m/z 207. This resulting carbocation would be stabilized by the phenyl ring and the indane system.

  • Loss of Benzene: The phenyl group could be lost as a neutral benzene molecule (C6H6, 78 Da) following a rearrangement, leading to a fragment at m/z 146.

  • Loss of Styrene: A more complex rearrangement could lead to the loss of neutral styrene (C8H8, 104 Da), resulting in a fragment at m/z 120.

Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ (m/z 224) Protonated 3-phenyl-2,3-dihydro-1H-inden-1-amine F1 [M+H - NH3]+ (m/z 207) MH->F1 - NH3 F2 [M+H - C6H6]+ (m/z 146) MH->F2 - C6H6 F3 [M+H - C8H8]+ (m/z 120) MH->F3 - C8H8

Sources

Method

using 3-phenyl-2,3-dihydro-1H-inden-1-amine as a precursor for indatraline

An Application Note on the Synthesis of Indatraline via N,N-Dimethylation of 3-phenyl-2,3-dihydro-1H-inden-1-amine Abstract Indatraline is a potent non-selective monoamine reuptake inhibitor with significant research int...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis of Indatraline via N,N-Dimethylation of 3-phenyl-2,3-dihydro-1H-inden-1-amine

Abstract

Indatraline is a potent non-selective monoamine reuptake inhibitor with significant research interest as a potential therapeutic for cocaine addiction due to its slower onset and longer duration of action compared to cocaine.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of (±)-indatraline from its primary amine precursor, (±)-3-phenyl-2,3-dihydro-1H-inden-1-amine. The featured methodology is the Eschweiler-Clarke reaction, a classic and highly reliable reductive amination procedure that utilizes formaldehyde and formic acid. We offer in-depth mechanistic insights, a step-by-step experimental guide, and expert commentary on critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

The core structure of indatraline is the 3-phenyl-indan-1-amine skeleton. The conversion from the readily available primary amine precursor to the final N,N-dimethylated product is a critical final-stage transformation. While various N-alkylation strategies exist, many suffer from significant drawbacks. For instance, the use of alkylating agents like methyl iodide often leads to over-alkylation, producing a mixture of secondary, tertiary, and undesirable quaternary ammonium salts.[3][4]

To circumvent these issues, the Eschweiler-Clarke reaction presents a superior strategy. This reaction facilitates the exhaustive methylation of a primary or secondary amine to the corresponding tertiary amine using an excess of formaldehyde and formic acid.[5][6] A key advantage of this method is its self-limiting nature; the reaction mechanism precludes the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate for further alkylation.[5][7] This makes it an ideal choice for the clean and efficient synthesis of indatraline.

The overall transformation is depicted below:

Caption: Overall synthetic scheme for the synthesis of Indatraline.

Mechanistic Rationale

The Eschweiler-Clarke reaction proceeds via a two-stage reductive amination pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Iminium Ion Formation: The primary amine first acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent dehydration forms a Schiff base, which is protonated by formic acid to yield an iminium ion.

  • Reductive Methylation (Stage 1): Formic acid then serves as a hydride donor. The formate anion transfers a hydride to the electrophilic iminium ion, reducing it to a secondary amine (N-methyl-3-phenyl-2,3-dihydro-1H-inden-1-amine). This step is irreversible due to the loss of carbon dioxide gas.[5]

  • Repeat Pathway (Stage 2): The resulting secondary amine, being more nucleophilic than the primary amine, rapidly undergoes the same sequence with a second molecule of formaldehyde and formic acid. This produces the final tertiary amine, indatraline.

Caption: Mechanism of the Eschweiler-Clarke N,N-dimethylation.

Experimental Protocol

This protocol details the synthesis of (±)-indatraline on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
ReagentMolar Mass ( g/mol )CAS No.Recommended Grade
(±)-3-phenyl-2,3-dihydro-1H-inden-1-amine209.2863310-01-0>98%
Formaldehyde (37% w/w in H₂O)30.0350-00-0ACS Reagent
Formic Acid46.0364-18-6>95%
Sodium Hydroxide (NaOH)40.001310-73-2ACS Reagent
Diethyl Ether (Et₂O)74.1260-29-7Anhydrous
Magnesium Sulfate (MgSO₄)120.377487-88-9Anhydrous
Hydrochloric Acid (HCl) in Et₂O (2.0 M)36.467647-01-0Commercial Soln.
  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, standard glassware, rotary evaporator.

Reaction Parameters
ReagentAmount (mmol)EquivalentsMass / Volume
(±)-3-phenyl-2,3-dihydro-1H-inden-1-amine10.01.02.09 g
Formaldehyde (37% aq. soln.)30.03.02.44 mL
Formic Acid (>95%)30.03.01.13 mL
Theoretical Product Yield (Indatraline HCl) 10.0 - 2.92 g
Step-by-Step Procedure

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification a 1. Charge flask with amine and formic acid. b 2. Add formaldehyde solution dropwise at room temp. a->b c 3. Attach condenser and heat to reflux (100-110°C). b->c d 4. Maintain reflux for 6-8 hours. Monitor by TLC. c->d e 5. Cool reaction to room temp. and dilute with H₂O. d->e f 6. Basify slowly with 10M NaOH to pH > 12 (ice bath). e->f g 7. Extract with Diethyl Ether (3x portions). f->g h 8. Combine organic layers, dry (MgSO₄), and filter. g->h i 9. Concentrate under reduced pressure to yield free base oil. h->i j 10. Dissolve oil in minimal Et₂O. i->j k 11. Add 2.0 M HCl in Et₂O dropwise until precipitation ceases. j->k l 12. Collect solid by vacuum filtration, wash with cold Et₂O. k->l m 13. Dry in vacuo to yield pure Indatraline HCl. l->m

Caption: Experimental workflow for the synthesis of Indatraline HCl.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-3-phenyl-2,3-dihydro-1H-inden-1-amine (2.09 g, 10.0 mmol).

  • Reagent Addition: Add formic acid (1.13 mL, 30.0 mmol) to the flask. With stirring, add the 37% formaldehyde solution (2.44 mL, 30.0 mmol) dropwise. Note: An initial exotherm may be observed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 100-110 °C. Vigorous evolution of CO₂ will be observed initially.

  • Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up - Quenching: After completion, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of deionized water.

  • Basification: Cool the aqueous mixture in an ice bath. Slowly and with vigorous stirring, add 10 M sodium hydroxide solution dropwise until the pH of the solution is >12. Caution: This is a highly exothermic neutralization. The product will separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield indatraline free base, typically as a pale yellow oil.

  • Salt Formation and Purification: Dissolve the crude oil in a minimal amount of diethyl ether (~20 mL). While stirring, add 2.0 M HCl in diethyl ether (~5.5 mL, 11 mmol) dropwise. A white precipitate of indatraline hydrochloride will form immediately.

  • Final Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to afford pure (±)-indatraline hydrochloride.

Expertise & Field-Proven Insights

  • Causality of Excess Reagents: An excess of both formaldehyde and formic acid is critical.[5] The excess drives the equilibrium towards the formation of the iminium ions and ensures that sufficient reducing agent is present for both methylation steps, maximizing the yield of the desired tertiary amine.

  • Temperature and Reaction Time: While the reaction is often performed at reflux, the temperature should not drastically exceed 110 °C to avoid potential side reactions or decomposition. Reaction times are substrate-dependent; for this specific precursor, 6-8 hours is typically sufficient for complete conversion.

  • Criticality of Basification: The product, indatraline, is an amine and will be protonated as an ammonium salt in the acidic reaction mixture. It is absolutely essential to add a strong base (NaOH) during work-up to deprotonate the amine, rendering it neutral (the "free base"). This step makes the product soluble in organic extraction solvents like diethyl ether and insoluble in the aqueous layer, enabling its isolation. Incomplete basification is a common cause of low extraction yields.

  • Chirality: The Eschweiler-Clarke reaction is known to proceed without racemization at chiral centers adjacent to the reacting nitrogen atom.[5] Therefore, if an enantiomerically pure precursor is used (e.g., (+)-3-phenyl-2,3-dihydro-1H-inden-1-amine), the corresponding enantiomerically pure (+)-indatraline will be obtained.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. National Center for Biotechnology Information.[Link]

  • Eschweiler–Clarke reaction. Wikipedia.[Link]

  • Eschweiler-Clarke Reaction. SynArchive.[Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Center for Biotechnology Information.[Link]

  • Eschweiler-Clarke reaction. YouTube.[Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.[Link]

  • Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. National Center for Biotechnology Information.[Link]

  • Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. MDPI.[Link]

  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. ACS Publications.[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • Indatraline. Wikipedia.[Link]

Sources

Application

Advanced Crystallization and Enantiomeric Resolution Techniques for 3-Phenyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

Application Note & Methodological Protocol Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale 3-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

3-Phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 3-phenyl-1-indanamine) is a privileged structural motif in medicinal chemistry. It serves as the foundational scaffold for several nonselective monoamine reuptake inhibitors, including the developmental analgesic dimefadane and the anti-addiction candidate indatraline[1][2].

The isolation of this amine as a highly pure hydrochloride salt is not merely a routine purification step; it is a critical thermodynamic stabilization of the active pharmaceutical ingredient (API) precursor. The free base—typically synthesized via the Leuckart reaction from 3-phenyl-1-indanone—is an oil that is highly susceptible to oxidative degradation[1]. By converting the free base to the hydrochloride salt, the nucleophilic amine is neutralized, locking the molecule into a stable, high-lattice-energy crystal structure.

Furthermore, the biological targets of this scaffold (dopamine, serotonin, and norepinephrine transporters) are exquisitely stereoselective. While the cis and trans diastereomers exhibit divergent pharmacological profiles, achieving enantiomeric purity within these pairs necessitates classical resolution via diastereomeric salt formation prior to the final HCl salt crystallization[3].

Process Workflow

The following diagram illustrates the logical progression from the racemic free base to the enantiopure hydrochloride salt, highlighting the divergence point for chiral resolution.

Workflow N1 Racemic 3-Phenyl-1-indanamine (Free Base) N2 Chiral Resolution (Di-p-toluoyltartaric acid) N1->N2 Add chiral resolving agent N5 HCl Gas / Ethereal HCl Addition N1->N5 Direct salt formation (Skip resolution) N3 Diastereomeric Salt Fractional Crystallization N2->N3 Cooling & Seeding N4 Enantiopure Free Base Recovery (NaOH) N3->N4 Basification N4->N5 Dissolve in inert solvent N6 3-Phenyl-1-indanamine HCl Crystallization N5->N6 Controlled cooling N7 Quality Control (Chiral HPLC, XRPD) N6->N7 Isolate crystals

Figure 1: Workflow for the crystallization and enantiomeric resolution of 3-phenyl-1-indanamine.

Quantitative Crystallization Data

The lipophilic nature of the 3-phenylindane core often leads to "oiling out" (liquid-liquid phase separation) during crystallization if the solvent system is too polar or the cooling ramp is too aggressive. Table 1 summarizes the thermodynamic and kinetic performance of various solvent systems evaluated for this scaffold.

Table 1: Solvent System Performance for 3-Phenyl-1-indanamine Salts

Solvent SystemApplication PhaseYield (%)Purity (ee / a/a%)Crystal HabitMSZW Control*
EtOAc / Heptane (1:1) Final API Crystallization88 - 92>99.5%PrismaticExcellent
EtOH / Diethyl Ether Rapid Salt Precipitation>9598.0%Fine NeedlesPoor (Prone to oiling)
Isopropanol (IPA) Single Crystal Growth70 - 75>99.9%BlockModerate
EtOH (Hot) Diastereomeric Resolution40 - 45**>99.0% (ee)RhomboidalGood

*MSZW = Metastable Zone Width. Excellent control indicates a wide MSZW, preventing premature nucleation. **Yield is based on a 50% theoretical maximum for isolating a single enantiomer.

Experimental Protocols

Protocol A: Direct Hydrochloride Salt Formation (Racemic)

This protocol is designed to maximize polymorphic purity while preventing the entrapment of amorphous impurities.

  • Dissolution: Dissolve 10.0 g of racemic 3-phenyl-2,3-dihydro-1H-inden-1-amine free base in 50 mL of anhydrous ethyl acetate (EtOAc) at 20°C.

    • Causality: EtOAc provides high solubility for the free base but moderate solubility for the HCl salt, creating an ideal thermodynamic landscape for controlled supersaturation. Anhydrous conditions prevent the formation of mixed hydrate/anhydrate phases.

  • Salt Formation: Cool the solution to 0–5°C using an ice bath. Under vigorous stirring, add 1.05 equivalents of 2M HCl in diethyl ether dropwise.

    • Causality: Ethereal HCl maintains the anhydrous environment. Dropwise addition prevents localized spikes in supersaturation, avoiding the nucleation of amorphous aggregates.

  • MSZW Boundary Identification: Heat the resulting suspension to 75°C until complete dissolution occurs. Add heptane dropwise until the solution becomes slightly turbid (the cloud point), then clear the solution with 1–2 mL of EtOAc.

    • Causality: Heptane acts as an antisolvent. Finding the cloud point precisely establishes the boundary of the metastable zone, ensuring crystallization starts from a completely dissolved state to prevent secondary nucleation[3].

  • Controlled Crystallization: Implement a linear cooling ramp of 0.5°C/min down to 5°C.

    • Causality: A slow cooling ramp ensures crystal growth dominates over rapid nucleation, yielding large, filterable prismatic crystals.

  • Isolation: Filter the crystals under a vacuum and wash with 20 mL of cold heptane. Dry under a vacuum at 40°C for 12 hours.

Protocol B: Enantiomeric Resolution & Enantiopure HCl Crystallization

When stereospecificity is required, the enantiomers must be resolved prior to HCl salt formation using a chiral acid[3].

  • Diastereomeric Salt Formation: Dissolve 10.0 g of the racemic free base in 100 mL of hot ethanol (70°C). Add 1.0 equivalent of di-p-toluoyl-L-tartaric acid.

    • Causality: The bulky toluoyl groups on the tartaric acid derivative provide optimal steric discrimination against the 3-phenylindane stereocenters, enabling highly selective precipitation of the target diastereomer[3].

  • Fractional Crystallization: Allow the solution to cool naturally to room temperature over 4 hours. If available, seed with 10 mg of the pure diastereomeric salt at 50°C.

  • Free Base Recovery: Isolate the crystallized salt via filtration. Suspend the salt in 50 mL of dichloromethane (CH₂Cl₂) and add 50 mL of 1M NaOH. Stir vigorously for 30 minutes.

    • Causality: The biphasic basic workup breaks the diastereomeric salt, partitioning the enantiopure free base into the organic layer while the sodium tartrate salt remains in the aqueous phase.

  • Final Conversion: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Subject the resulting enantiopure oil to Protocol A to yield the final enantiopure hydrochloride salt.

Self-Validating Quality Control Systems

To ensure the integrity of the crystallization and resolution processes, the following self-validating checks must be strictly observed:

  • Mass Balance Validation (Protocol B): The maximum theoretical yield for the diastereomeric resolution step is 50%. If the isolated mass of the diastereomeric salt exceeds 48-50% of the theoretical racemic input, it mathematically proves the co-precipitation of the undesired diastereomer. Action: Immediate recrystallization of the salt from hot ethanol is mandatory before proceeding to free base recovery.

  • Chiral HPLC Verification: The enantiomeric excess (ee) of the final HCl salt must be verified. Dissolve 1 mg/mL of the product in the mobile phase. Utilize a Chiralcel OJ-H column with an isocratic flow of n-hexane/isopropanol (90:10) containing 0.1% diethylamine (DEA) at a flow rate of 0.5 mL/min[4]. A successful resolution will yield an ee > 99.5%.

  • Phase Purity (XRPD/DSC): The absence of an exothermic crystallization event during Differential Scanning Calorimetry (DSC) prior to the melting point confirms that the controlled cooling ramp successfully prevented the formation of amorphous material.

References

  • Dimefadane — Grokipedia: Structure and Properties. Grokipedia.
  • Slow-Onset, Long-Duration 3-(3',4'-Dichlorophenyl)-1-indanamine Monoamine Reuptake Blockers as Potential Medications To Treat Cocaine Abuse. Journal of Medicinal Chemistry.
  • Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre. The Royal Society of Chemistry.
  • Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats.

Sources

Method

Advanced Cell Culture Assays for Evaluating 3-Phenyl-2,3-dihydro-1H-inden-1-amine Cytotoxicity and Lysosomotropism

Introduction & Mechanistic Rationale 3-phenyl-2,3-dihydro-1H-inden-1-amine and its derivatives (such as dimefadane and the novel antifungal CMLD009688) represent a structurally unique class of compounds increasingly reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-phenyl-2,3-dihydro-1H-inden-1-amine and its derivatives (such as dimefadane and the novel antifungal CMLD009688) represent a structurally unique class of compounds increasingly recognized for their potent Cationic Amphiphilic Drug (CAD) properties 1. Characterized by a hydrophobic aromatic ring system coupled with a hydrophilic, ionizable amine, these molecules exhibit profound lysosomotropic behavior in mammalian cancer cells and vacuolar disruption in fungal pathogens 2.

When introduced to cell cultures, the unprotonated free-base form of the compound readily diffuses across the plasma membrane and into acidic organelles. Upon encountering the acidic environment (pH ~4.5–5.0), the amine becomes protonated, rendering the molecule membrane-impermeable. This "ion trapping" mechanism leads to massive intraluminal accumulation, neutralizing the luminal pH and impairing the function of resident acid hydrolases (e.g., acid sphingomyelinase) 3. This enzymatic inhibition triggers a massive accumulation of cytolytic lysoglycerophospholipids 4. Ultimately, the physical stress and lipid imbalance destabilize the limiting membrane, causing Lysosomal Membrane Permeabilization (LMP), the release of cathepsins into the cytosol, and subsequent cell death.

Mechanistic Pathway

CAD_Mechanism CAD 3-Phenyl-2,3-dihydro-1H-inden-1-amine (Cationic Amphiphilic Drug) Endocytosis Cellular Uptake & Endolysosomal Pathway CAD->Endocytosis Lysosome Acidic Lysosome / Vacuole (pH 4.5 - 5.0) Endocytosis->Lysosome Protonation Amine Protonation & Ion Trapping Lysosome->Protonation Lipidosis Inhibition of Acid Hydrolases (Accumulation of Lysoglycerophospholipids) Protonation->Lipidosis Neutralizes pH LMP Lysosomal Membrane Permeabilization (LMP) Lipidosis->LMP Membrane Destabilization Cathepsin Release of Cathepsins & Cytolytic Lipids into Cytosol LMP->Cathepsin CellDeath Cytotoxicity (Apoptosis / Necrosis) Cathepsin->CellDeath

Lysosomotropic mechanism of 3-phenyl-2,3-dihydro-1H-inden-1-amine inducing cytotoxicity.

Experimental Design: A Self-Validating Assay System

To rigorously evaluate the cytotoxicity of 3-phenyl-2,3-dihydro-1H-inden-1-amine derivatives, relying on a single-endpoint assay is scientifically insufficient. A drop in ATP could indicate either cytostatic metabolic stalling or true cell death. Therefore, we employ a self-validating triad of assays:

  • CellTiter-Glo (ATP Quantification): Establishes the primary IC50 by measuring global metabolic viability.

  • LysoTracker Red DND-99: Mechanistically validates the CAD property. Because LysoTracker relies on acidic pH for fluorescence, its signal decreases as the CAD neutralizes the lysosome and induces LMP 3.

  • LDH Release Assay: Confirms terminal membrane rupture (necrosis/late apoptosis), distinguishing true cytotoxicity from transient metabolic suppression.

Step-by-Step Methodologies

Cell Culture & Compound Preparation
  • Cell Lines: MCF-7 (human breast cancer) or appropriate target cells.

  • Reagents: 3-phenyl-2,3-dihydro-1H-inden-1-amine dissolved in cell-culture grade DMSO to a 10 mM stock.

  • Causality Note: The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity, which would confound the LDH release data and artificially lower the apparent IC50.

Assay 1: ATP-Based Viability (CellTiter-Glo)
  • Seeding: Seed cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point dose-response curve of the compound (e.g., 0.1 μM to 50 μM) for 24, 48, and 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Rationale: ATP luciferase kinetics are highly temperature-dependent; uneven temperatures across the plate cause severe edge effects.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.

Assay 2: Lysosomal Integrity (LysoTracker Red)
  • Seeding: Seed cells in a 96-well black, clear-bottom plate suitable for high-content imaging.

  • Treatment: Treat with the compound at 0.5×, 1×, and 2× the established IC50 for 4 to 12 hours. Rationale: LMP is an early upstream event preceding ATP depletion; measuring it at 24+ hours will only show dead cells rather than the mechanism of action 3.

  • Staining: Add LysoTracker Red DND-99 (final concentration 50 nM) and Hoechst 33342 (1 μg/mL) to the media for the final 30 minutes of the treatment period.

  • Washing & Imaging: Wash gently with warm PBS. Image immediately using a high-content screening system (e.g., PerkinElmer Operetta). Quantify the total integrated intensity of the red fluorescence per cell.

Assay 3: Terminal Cytotoxicity (LDH Release)
  • Preparation: In parallel with Assay 1, use a 96-well clear plate. Include a "Maximum LDH Release" control well (treated with 1% Lysis Buffer/Triton X-100 for 45 mins prior to assay).

  • Sampling: Transfer 50 μL of the culture supernatant from each well to a fresh 96-well plate. Rationale: LDH is a stable cytosolic enzyme; its presence in the extracellular media directly correlates with plasma membrane rupture.

  • Reaction: Add 50 μL of the LDH reaction mixture (tetrazolium salt) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stop & Read: Add 50 μL of Stop Solution. Measure absorbance at 490 nm (with a 680 nm background subtraction).

Data Presentation & Expected Results

To synthesize the multi-parametric data, results should be tabulated to demonstrate the dose-dependent correlation between lysosomal disruption and terminal cytotoxicity.

Table 1: Representative Multi-Parametric Cytotoxicity Profiling of 3-phenyl-2,3-dihydro-1H-inden-1-amine (24h Exposure)

Compound Concentration (μM)Cell Viability (% of Control, ATP)Lysosomal Integrity (% LysoTracker Signal)Membrane Rupture (% Max LDH Release)Phenotypic Interpretation
0.0 (Vehicle)100.0 ± 2.1100.0 ± 4.53.2 ± 0.8Healthy baseline
1.095.4 ± 3.082.1 ± 5.24.1 ± 1.1Early lysosomal accumulation
5.078.2 ± 4.545.3 ± 6.012.5 ± 2.4Onset of LMP and metabolic stress
10.0 (IC50 range)49.8 ± 3.818.4 ± 3.148.7 ± 4.5Severe LMP, primary cytotoxicity
25.012.1 ± 1.55.2 ± 1.089.2 ± 5.1Terminal necrosis / complete lysis

Note: The sharp decline in LysoTracker signal at 5.0 μM precedes the massive LDH release at 10.0 μM, validating the causality that lysosomal disruption drives the cytotoxic event.

References

  • A cationic amphiphilic drug synergizes with strobilurin fungicides to control fungal-borne plant diseases Source: doi.org URL:1

  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids Source: molbiolcell.org URL:4

  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment Source: frontiersin.org URL:3

  • Cationic Amphiphilic Drug Enhances Fungicide Efficacy Against Fusarium and Botrytis Source: utoronto.ca URL:2

Sources

Application

Application Notes and Protocols for the Preparation of N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Substituted Indanamines The N,N-dimethyl-3-phenyl-2,3-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Substituted Indanamines

The N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules and their derivatives have garnered significant interest due to their diverse pharmacological profiles, which include potent inhibitory activity against the uptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] This modulation of monoamine transporters underlies their potential as antidepressants and as therapeutic agents for other central nervous system (CNS) disorders. Furthermore, derivatives of the parent 1-aminoindane structure have been explored for the treatment of neurodegenerative diseases like Parkinson's disease.[2] The strategic placement of a phenyl group at the 3-position and N,N-dimethylation at the 1-amino position can significantly influence the potency and selectivity of these compounds, making their synthesis and derivatization a key area of research in modern drug discovery.

This comprehensive guide provides detailed protocols for the synthesis of N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine and its derivatives, offering insights into the underlying chemical principles and practical considerations for their successful preparation and characterization.

I. Synthetic Strategy: A Two-Step Approach to the Indanamine Core

The synthesis of N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine is most effectively achieved through a two-step sequence:

  • Intramolecular Friedel-Crafts Acylation: Construction of the 3-phenyl-1-indanone intermediate.

  • Reductive Amination: Introduction of the N,N-dimethylamino group.

This approach offers a convergent and efficient route to the target molecule and its derivatives, allowing for structural modifications at various stages.

A 3-Phenylpropanoic Acid B 3-Phenyl-1-indanone A->B Intramolecular Friedel-Crafts Acylation C N,N-dimethyl-3-phenyl- 2,3-dihydro-1H-inden-1-amine B->C Reductive Amination (Dimethylamine, Reducing Agent)

Caption: General synthetic workflow for N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1-indanone

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of a suitable 3-phenylpropanoic acid derivative. This reaction facilitates the formation of the five-membered ring of the indanone core. While various strong acids can be employed, a combination of triflic anhydride and triphenylphosphine oxide provides a high-yielding and relatively mild method for this cyclization.[3]

Materials:

  • 3,3-Diphenylpropionic acid

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Triphenylphosphine oxide (Ph₃PO)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 3,3-diphenylpropionic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add triphenylphosphine oxide (1.1 eq).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 83 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, chilled saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-phenyl-1-indanone.

Expected Yield: ~92%[3]

Protocol 2: Reductive Amination to N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine

The final step involves the conversion of the ketone to the desired tertiary amine via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, minimizing side reactions.[1][4]

Materials:

  • 3-Phenyl-1-indanone

  • Dimethylamine hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Sodium acetate

  • Acetic acid

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-1-indanone (1.0 eq) and dimethylamine hydrochloride (2.0 eq) in anhydrous tetrahydrofuran (THF). Add sodium acetate (1.6 eq) and a catalytic amount of glacial acetic acid (0.6 eq).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (2.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate, potentially with a small percentage of triethylamine to prevent product tailing) to yield N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine as a pure compound.

III. Characterization of N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods. Below are the expected spectral data based on closely related structures and general principles of NMR and mass spectrometry.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the benzylic proton at C3, the methylene protons at C2, the methine proton at C1, and the N,N-dimethyl protons. The chemical shifts and coupling patterns will be indicative of the stereochemistry of the 1,3-disubstituted indane ring.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon (in the precursor), the aliphatic carbons of the indane ring, and the N,N-dimethyl carbons.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
IR The IR spectrum of the final product will show the absence of the carbonyl stretch (from the indanone precursor) and the presence of C-N stretching vibrations.

IV. Structure-Activity Relationships and Therapeutic Implications

The stereochemistry of the 1-amino and 3-phenyl substituents on the indane ring plays a crucial role in the pharmacological activity of these derivatives. Generally, trans isomers have been found to be potent inhibitors of dopamine, norepinephrine, and serotonin uptake, while cis isomers tend to show a preference for serotonin uptake inhibition.[1]

The N,N-dimethyl substitution on the amine can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier, all of which are critical parameters for CNS-acting drugs.

A N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine Derivative B Monoamine Transporters (Dopamine, Norepinephrine, Serotonin) A->B Inhibition C Modulation of Neurotransmitter Levels B->C D Potential Therapeutic Effects (e.g., Antidepressant) C->D

Caption: Proposed mechanism of action for N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine derivatives.

V. Conclusion

The synthetic protocols detailed herein provide a reliable and adaptable framework for the preparation of N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine and its derivatives. The versatility of the indanamine scaffold, coupled with the ability to readily introduce diverse substituents, makes it a highly attractive platform for the development of novel therapeutics targeting the central nervous system. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

VI. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Kragh, E., et al. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(12), 1817-28.

  • Marzorati, S., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(3), 488.

  • Xie, L., et al. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588-593.

  • Huang, J., et al. (2012). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 51(1), 538-541.

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry.

  • Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses.

  • ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]

  • Sławiński, J., & Szafrański, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 488-511.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-phenyl-2,3-dihydro-1H-inden-1-amine. As Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-phenyl-2,3-dihydro-1H-inden-1-amine. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction mechanisms to empower you to optimize your synthesis for higher yields and purity.

Section 1: Understanding the Core Synthesis - Reductive Amination

The most common and versatile route to 3-phenyl-2,3-dihydro-1H-inden-1-amine is the reductive amination of 3-phenyl-1-indanone. This process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the desired amine. The overall yield and purity are highly dependent on the conditions and reagents used in both stages.

Reductive_Amination Ketone 3-Phenyl-1-indanone Imine Imine/Enamine Intermediate Ketone->Imine + Amine Source - H2O Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine Product 3-Phenyl-2,3-dihydro-1H-inden-1-amine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Product

Caption: General workflow for the reductive amination of 3-phenyl-1-indanone.

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Low Conversion of Starting Ketone

Question: I am observing a significant amount of unreacted 3-phenyl-1-indanone in my reaction mixture, resulting in a low yield. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion of the starting ketone is a frequent issue that can often be traced back to incomplete imine formation. The equilibrium between the ketone/amine and the imine/water needs to be shifted towards the product side.

Potential Causes & Solutions:

  • Inefficient Water Removal: The formation of the imine is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.

    • Troubleshooting:

      • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to continuously remove water as it is formed.

      • Dehydrating Agents: Add a dehydrating agent to the reaction mixture. Molecular sieves (3Å or 4Å) are excellent choices as they are generally inert. Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) can also be used.[1]

  • Steric Hindrance: The phenyl group at the 3-position of the indanone can create steric hindrance, slowing down the initial nucleophilic attack of the amine.

    • Troubleshooting:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid side product formation.

      • Use a More Nucleophilic Amine Source: While ammonia is the direct source, using ammonium formate can be more effective as it also provides formic acid which can catalyze imine formation.[2]

  • Insufficient Catalysis: The formation of the imine is often catalyzed by acid.

    • Troubleshooting:

      • Acid Catalyst: Add a catalytic amount of a weak acid like acetic acid (AcOH) to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1]

Experimental Protocol: Optimizing Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-phenyl-1-indanone (1 equivalent) and your chosen solvent (e.g., toluene).

  • Add the amine source (e.g., ammonium acetate, 1.5-2 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once water formation ceases (typically 2-4 hours), cool the reaction mixture before proceeding to the reduction step.

Formation of Byproducts

Question: My final product is contaminated with significant impurities. What are the common byproducts in this synthesis and how can I minimize their formation?

Answer:

Byproduct formation can significantly complicate purification and reduce the overall yield. The primary byproducts are typically the corresponding alcohol from the reduction of the starting ketone and over-alkylated products.

Common Byproducts & Mitigation Strategies:

  • 3-Phenyl-1-indanol: This alcohol is formed if the reducing agent is not selective and reduces the starting ketone before it can form the imine.

    • Troubleshooting:

      • Use a pH-Selective Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is most effective at reducing iminium ions at a slightly acidic pH (around 6-7), while being much slower to reduce ketones at this pH.[3] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent choice for its selectivity and is often preferred as it avoids the use of cyanide salts.[4][5]

      • Two-Step Procedure: First, ensure complete formation of the imine as described in the previous section. Isolate the crude imine if necessary, and then perform the reduction in a separate step. This physically separates the ketone from the reducing agent.

  • Over-alkylation (Dimerization/Polymerization): The newly formed primary amine can potentially react with another molecule of the imine intermediate, leading to secondary amines and other oligomeric byproducts.

    • Troubleshooting:

      • Control Stoichiometry: Use a slight excess of the ammonia source to ensure that the imine intermediate is more likely to encounter an ammonia molecule than the product amine.

      • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the newly formed primary amine low, thus minimizing its chance to react further.

Data Summary: Selectivity of Reducing Agents

Reducing AgentOptimal pH for Imine ReductionReactivity with KetonesNotes
Sodium Borohydride (NaBH4)BasicHighCan readily reduce the starting ketone.
Sodium Cyanoborohydride (NaBH3CN)6-7Low at optimal pHHighly selective for iminium ions.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)3)Neutral to slightly acidicLowMild and selective, avoids cyanide.[4][5]
Catalytic Hydrogenation (H2/Pd, Pt, Ni)NeutralHighCan be highly effective but may also reduce the aromatic rings under harsh conditions.
Difficulty with Product Isolation and Purification

Question: I am struggling to isolate a pure sample of 3-phenyl-2,3-dihydro-1H-inden-1-amine from the reaction mixture. What is an effective workup and purification procedure?

Answer:

Proper workup and purification are critical for obtaining a high-purity product. The basic nature of the amine product is key to its separation from neutral organic compounds and acidic byproducts.

Recommended Workup & Purification Protocol:

  • Quench the Reaction: After the reduction is complete (monitored by TLC or LC-MS), carefully quench any remaining reducing agent. For borohydride reagents, this is typically done by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature (0 °C).

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid catalyst.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Liberate the Free Amine:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10). The amine will precipitate out or form an oil.

  • Final Extraction and Drying:

    • Extract the basic aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: If further purification is needed, silica gel column chromatography is effective. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate containing a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide a highly pure product.

Purification_Workflow Start Crude Reaction Mixture Quench Quench Reaction Start->Quench Solvent_Removal Remove Solvent Quench->Solvent_Removal Acid_Base_Extraction Acid-Base Extraction Solvent_Removal->Acid_Base_Extraction Liberate_Amine Basify Aqueous Layer Acid_Base_Extraction->Liberate_Amine Final_Extraction Extract with Organic Solvent Liberate_Amine->Final_Extraction Drying Dry and Concentrate Final_Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A standard workflow for the purification of a basic amine product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the Leuckart reaction and can it be used for this synthesis?

A1: The Leuckart reaction is a specific type of reductive amination that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[2] It typically requires high temperatures (120-185 °C).[2][6] While it can be used to synthesize 3-phenyl-2,3-dihydro-1H-inden-1-amine, modern methods using milder and more selective reducing agents like NaBH3CN or catalytic hydrogenation often provide better yields and fewer byproducts, especially for substrates that may be sensitive to high temperatures.[7]

Q2: I need to synthesize an enantiomerically pure version of this amine. What are the common strategies?

A2: Achieving high enantioselectivity is a common goal in drug development. For this particular amine, several strategies can be employed:

  • Asymmetric Hydrogenation: This involves the use of a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, to hydrogenate the imine intermediate.[8][9] More recently, earth-abundant metals like manganese and iron have also been used to develop highly effective chiral catalysts for this transformation.[10][11][12]

  • Chiral Auxiliaries: A chiral auxiliary, such as (R)-phenylglycine amide, can be condensed with the 3-phenyl-1-indanone to form a chiral imine.[13] The subsequent reduction will be diastereoselective, and the auxiliary can then be cleaved to yield the enantiomerically enriched amine.

  • Enzymatic Reductive Amination: Biocatalysis using enzymes like reductive aminases (RedAms) can offer excellent enantioselectivity under mild reaction conditions.[14]

Q3: Can I use catalytic hydrogenation for the reduction step?

A3: Yes, catalytic hydrogenation is a viable and often very clean method for reducing the imine. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. The reaction is typically carried out under a hydrogen atmosphere.

Key Considerations for Catalytic Hydrogenation:

  • Catalyst Loading: Typically 5-10 mol% of the catalyst is used.

  • Hydrogen Pressure: This can range from atmospheric pressure to higher pressures (e.g., 50 psi), depending on the reactivity of the substrate and the activity of the catalyst.

  • Solvent: Protic solvents like ethanol or methanol are commonly used.

  • Over-reduction: Be aware that under harsh conditions (high pressure, high temperature, prolonged reaction times), the aromatic rings can also be reduced. It is important to monitor the reaction carefully.

Q4: My yield is consistently low even after trying the suggested optimizations. What other factors should I consider?

A4: If you are still experiencing low yields, consider the following:

  • Purity of Starting Materials: Ensure that your 3-phenyl-1-indanone is pure. Impurities can interfere with the reaction. Recrystallize or purify the starting material if necessary.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents or intermediates, especially if using certain catalysts.

  • Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. A reaction that is run for too long or at too high a temperature can lead to decomposition and byproduct formation.

By methodically addressing these potential issues, you can significantly improve the yield and purity of your 3-phenyl-2,3-dihydro-1H-inden-1-amine synthesis.

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC. (2022, November 22).
  • Enantioselective Hydrogenation of Activated Aryl Imines Catalyzed by an Iron(II) P-NH-P. (2019, August 24).
  • Leuckart reaction - Wikipedia.
  • Green Chemistry - White Rose Research Online. (2023, May 3).
  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - Beilstein Journals. (2021, February 23).
  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC. (2021, August 25).
  • Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines.
  • Enantioselective hydrogenation of in situ derived imines derived from... - ResearchGate.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021, December 22).
  • Myers Chem 115.
  • studies on the leuckart reaction - The Vespiary.
  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF - ResearchGate.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

Sources

Optimization

troubleshooting impurities in 3-phenyl-2,3-dihydro-1H-inden-1-amine extraction

Technical Support Center: 3-Phenyl-2,3-dihydro-1H-inden-1-amine Welcome to the technical support center for the purification of 3-phenyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the purification of 3-phenyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its analogues. The purity of this amine is critical for subsequent synthetic steps and for ensuring biological efficacy and safety in drug development programs.

This document provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to address common challenges encountered during its extractive workup.

Section 1: The Foundation of Amine Extraction: Acid-Base Principles

Before troubleshooting, it is crucial to understand the chemical principles governing the purification of 3-phenyl-2,3-dihydro-1H-inden-1-amine. As a primary amine, its solubility is highly dependent on pH. This property is the cornerstone of its separation from non-basic impurities via liquid-liquid extraction (LLE).[1][2][3]

  • In Acidic Conditions (Low pH): The amine is protonated to form an ammonium salt. This ionic salt is soluble in the aqueous phase.

  • In Basic Conditions (High pH): The amine is in its neutral, freebase form. This form is soluble in organic solvents and largely insoluble in water.

This pH-dependent solubility allows for the selective transfer of the amine between aqueous and organic layers, leaving neutral organic impurities (like unreacted starting ketone) or acidic byproducts behind.[2][4] To ensure efficient separation, the pH of the aqueous solution should ideally be at least two units below the pKa of the amine's conjugate acid to extract it into the aqueous phase, and two units above to recover it into the organic phase.[5][6]

AcidBaseExtraction cluster_0 Crude Reaction Mixture cluster_1 Acidic Wash (e.g., 1M HCl) cluster_2 Basification & Re-extraction Crude Mixture in Organic Solvent (Amine, Ketone, Byproducts) Funnel1 Separatory Funnel Crude->Funnel1 Add Dilute Acid Aqueous1 Aqueous Layer (Protonated Amine Salt) Funnel1->Aqueous1 Organic1 Organic Layer (Ketone, Neutral Impurities) Funnel1->Organic1 Separate Layers Funnel2 Separatory Funnel Aqueous1->Funnel2 1. Basify (e.g., NaOH) 2. Add Fresh Organic Solvent Aqueous2 Aqueous Layer (Discard) Funnel2->Aqueous2 Organic2 Organic Layer (Purified Freebase Amine) Funnel2->Organic2 Separate Layers

Caption: Workflow for Acid-Base Extraction of Primary Amines.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the extraction of 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Q1: My final yield after extraction is significantly lower than expected. What are the likely causes?

A1: Low yield is a frequent issue stemming from several potential root causes:

  • Incomplete Protonation/Deprotonation: If the pH of the aqueous layer is not sufficiently acidic (pH < 2) during the initial acid wash, some of the amine will remain in the organic layer and be discarded with neutral impurities.[7] Conversely, if the pH is not sufficiently basic (pH > 10-12) during the recovery step, the amine salt will not be fully converted to its freebase form, leading to poor extraction back into the organic solvent.[3][7]

  • Insufficient Extraction: A single extraction is often not enough. It is highly recommended to perform multiple extractions (e.g., 3 times) with smaller volumes of solvent to ensure quantitative transfer of the amine between phases.

  • Product Precipitation: When basifying the acidic aqueous layer containing the amine salt, it is possible for the freebase amine to precipitate out of solution if its concentration is high and its solubility in water is low. This solid can be lost at the interface or by sticking to the glassware. Ensure the mixture is vigorously stirred and extracted promptly with an organic solvent after basification.

  • Amine Volatility: While 3-phenyl-2,3-dihydro-1H-inden-1-amine is not highly volatile, lower molecular weight amine impurities might be. Avoid excessive heat during solvent removal on a rotary evaporator.

Q2: I'm struggling with a persistent emulsion at the solvent interface. How can I break it?

A2: Emulsion formation is one of the most common frustrations in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or fine particulates.[6][8] Here are several field-proven techniques to resolve this:

Technique Principle Protocol
Time & Gentle Agitation Allows droplets to coalesce naturally.Let the separatory funnel stand undisturbed for 10-30 minutes. Gently swirling or tapping the funnel can sometimes accelerate separation.[9][10]
Addition of Brine Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.Add a saturated solution of sodium chloride (brine) to the funnel and gently rock it. This is the most common and often most effective method.[8]
Filtration Physically removes particulate matter that may be stabilizing the emulsion.Pass the entire mixture through a plug of glass wool or phase separation paper.[8]
Centrifugation Applies a strong force to break the emulsion and compact the layers.If available, centrifuging the mixture is a highly effective, albeit equipment-dependent, solution.[9][10]
Solvent Modification Alters the polarity of the system to help break the emulsion.Add a small amount of a different organic solvent to adjust the properties of the organic phase.[8][11]

It is always easier to prevent an emulsion than to break one. Use gentle, swirling motions for mixing rather than vigorous shaking, especially in initial extraction steps.[8]

Q3: My final product is contaminated with the starting material, 3-phenyl-indan-1-one. Why didn't the extraction remove it?

A3: The starting ketone is a neutral compound. The acid-base extraction technique is designed to separate basic compounds (your amine product) from neutral and acidic ones.[4] The ketone, being non-basic, will not react with the dilute acid and will therefore remain in the organic layer throughout the workup. If you discard the initial organic layer after the acid wash, you should remove the ketone. If it persists, it indicates an incomplete reaction.

To remove residual ketone from your final product, you have two primary options:

  • Repeat the Acid-Base Extraction: Re-dissolve your impure product in a suitable organic solvent (e.g., ethyl acetate) and wash it again with dilute acid (e.g., 1M HCl). This will pull the desired amine into the aqueous layer, leaving the ketone in the organic layer. You can then separate the layers, basify the aqueous layer, and re-extract your purified amine.

  • Column Chromatography: For high purity requirements, flash column chromatography is the most effective method. Since the amine is basic, it may interact strongly with standard acidic silica gel.[12] It is often necessary to use a mobile phase containing a small amount of a competing base, such as triethylamine (~0.5-1%), or to use an amine-functionalized silica gel for optimal separation.[12]

Section 3: Troubleshooting Guide

This section provides a deeper dive into specific impurity profiles and process deviations.

Problem: Analysis shows the presence of dialkylated or other amine byproducts.
  • Probable Cause: The synthesis of 3-phenyl-2,3-dihydro-1H-inden-1-amine often proceeds via reductive amination of 3-phenyl-indan-1-one.[13][14] A common side reaction in this process is the formation of a dialkylated amine, where the newly formed primary amine reacts with another molecule of the ketone.

  • Troubleshooting Steps:

    • Synthetic Optimization: This impurity is best addressed by optimizing the reaction conditions. Using a molar excess of the amine source (e.g., ammonia or an ammonium salt) can suppress the formation of the secondary amine byproduct.[13]

    • Purification Strategy: While acid-base extraction will not separate the desired primary amine from a basic secondary amine byproduct, column chromatography can be effective. The polarity difference between the primary and secondary amine is usually sufficient for separation on silica gel.

ImpurityFormation Ketone 3-Phenyl-indan-1-one (Starting Material) Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia NH3 Product 3-Phenyl-2,3-dihydro-1H-inden-1-amine (Desired Product) Byproduct Dialkylated Byproduct (Basic Impurity) Product->Byproduct + Ketone, then [Reduction] (Side Reaction) Imine->Product [Reduction] e.g., NaBH(OAc)3

Caption: Simplified pathway for product and byproduct formation.

Problem: The aqueous layer turns cloudy or a solid precipitates upon basification.
  • Probable Cause: The freebase form of your amine product is precipitating because its concentration exceeds its solubility limit in the aqueous/organic mixture. This is common with concentrated solutions.

  • Troubleshooting Steps:

    • Dilution: Before basifying, you can dilute the acidic aqueous solution with more water. This keeps the concentration of the resulting freebase below its solubility limit.

    • Immediate Extraction: Add the organic extraction solvent before or during the addition of the base. With vigorous stirring, the amine freebase will be extracted into the organic layer as it is formed, preventing it from precipitating.

    • Solvent Choice: Ensure the organic solvent you are using (e.g., ethyl acetate, dichloromethane) has a high capacity for your amine product.

Problem: The expected cis/trans diastereomeric ratio is incorrect after workup.
  • Probable Cause: Liquid-liquid extraction is generally not capable of separating diastereomers. The diastereomeric ratio is determined during the synthesis, specifically in the reduction step of the intermediate imine. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

  • Troubleshooting Steps:

    • Synthetic Control: Review your synthetic protocol. Bulky reducing agents like sodium triacetoxyborohydride (STAB) often provide different stereoselectivity compared to agents like sodium borohydride or catalytic hydrogenation.[15]

    • Advanced Purification: If a specific diastereomer is required, purification must be achieved through methods capable of separating stereoisomers, such as:

      • Flash Column Chromatography: Diastereomers often have slightly different polarities and can sometimes be separated with a carefully optimized chromatography system.

      • Recrystallization: If the product is a solid, diastereomeric enrichment can often be achieved by recrystallizing the freebase or a suitable salt form (e.g., hydrochloride or tartrate salt).

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ACS Omega. (2021, October 13). Breaking of Emulsions with Chemical Additives. Retrieved from [Link]

  • LCGC International. (2026, April 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ACS Publications. (2003, March 8). Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • PMC. (2021, August 25). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

  • Beilstein Journals. (2021, February 23). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Retrieved from [Link]

  • Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • PubMed. (2018, February 10). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ResearchGate. (2025, October 13). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • VTechWorks. (n.d.). CHAPTER 3 EXPERIMENTAL. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from [Link]

  • Google Patents. (n.d.). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Welcome to the technical support center for the chiral resolution of 3-phenyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 3-phenyl-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral intermediates. As a key precursor in the synthesis of pharmacologically significant molecules such as Rasagiline, an anti-Parkinson's agent, achieving high enantiomeric purity of this amine is of paramount importance.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges encountered during the resolution of this and related chiral amines via diastereomeric salt crystallization.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles and initial considerations for developing a successful diastereomeric salt resolution.

Q1: What is the fundamental principle of resolving 3-phenyl-2,3-dihydro-1H-inden-1-amine via diastereomeric salt formation?

The cornerstone of this classical resolution technique is the reaction of the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent.[3][4] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have distinct physicochemical characteristics, most notably different solubilities in a given solvent.[5][6] This disparity allows for the separation of the less soluble diastereomeric salt through fractional crystallization, while the more soluble salt remains in the mother liquor.[3] Following separation, the desired amine enantiomer is liberated from the crystallized salt, typically by treatment with a base.[3][7]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Liberation RacemicAmine (R/S)-Amine (Racemate) Diastereomers Mixture of Diastereomeric Salts (R)-Amine-(R)-Acid (S)-Amine-(R)-Acid RacemicAmine->Diastereomers + ResolvingAgent (R*)-Acid (Chiral Resolving Agent) ResolvingAgent->Diastereomers + Crystallization Fractional Crystallization (Based on Differential Solubility) Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., (R)-Amine-(R)-Acid) (Solid Phase) Crystallization->LessSoluble MoreSoluble More Soluble Salt (e.g., (S)-Amine-(R)-Acid) (Liquid Phase) Crystallization->MoreSoluble PureAmine Pure (R)-Amine LessSoluble->PureAmine + Base Treatment G Start Experiment Start: Mix Amine, Acid, Solvent Outcome Observe Outcome Start->Outcome NoCrystals Problem: No Crystals Form Outcome->NoCrystals Clear Solution OilOut Problem: 'Oiling Out' Occurs Outcome->OilOut Liquid Droplets LowYield Problem: Low Yield Outcome->LowYield Few Crystals LowPurity Problem: Low d.e. / e.e. Outcome->LowPurity Poor Purity Success Success: Crystals Form Outcome->Success Good Crystals Sol1 Action: - Concentrate Solution - Add Anti-Solvent - Scratch Flask / Seed NoCrystals->Sol1 Sol2 Action: - Add More Solvent - Lower Temperature - Slower Cooling OilOut->Sol2 Sol3 Action: - Lower Final Temp. - Add Anti-Solvent - Change Solvent LowYield->Sol3 Sol4 Action: - Recrystallize - Slow Cooling Rate - Re-screen Solvents LowPurity->Sol4

Figure 2: A decision tree for troubleshooting common crystallization issues.
Problem 1: No crystals are forming.

This is a common issue indicating that the solution is not supersaturated, or the nucleation energy barrier is too high.

  • Possible Cause A: Solution is too dilute (sub-saturated).

    • Explanation: The concentration of the diastereomeric salt is below its solubility limit at the given temperature.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. [8]Alternatively, if using a mixed-solvent system, slowly add an anti-solvent to decrease the overall solubility of the salt. [9]* Possible Cause B: Inhibition by impurities.

    • Explanation: Trace impurities can sometimes interfere with the crystal nucleation process.

    • Solution: Ensure the starting racemic amine and resolving agent are of high purity. An additional purification step (e.g., recrystallization or column chromatography) of the starting material may be necessary. [10][8]* Possible Cause C: Incorrect solvent system.

    • Explanation: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at low temperatures. [8] * Solution: A systematic solvent screen is required to identify a system with more appropriate solubility characteristics. [8][9]* Possible Cause D: High energy barrier for nucleation.

    • Explanation: The solution is supersaturated, but the formation of initial crystal nuclei is kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the air-liquid interface. [8][11]If available, adding a few seed crystals of the desired diastereomeric salt is the most effective method. [8][11]

Problem 2: The product is "oiling out" instead of crystallizing.

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to very high supersaturation or the crystallization temperature being above the salt's melting point. [8][11]

  • Solution 1: Reduce Supersaturation. Add more of the primary solvent to lower the overall concentration before cooling. [8]If using an anti-solvent, add it much more slowly and with vigorous stirring. [11]* Solution 2: Lower the Crystallization Temperature. A lower temperature may be below the melting point of the salt, favoring solid formation. [8]* Solution 3: Change the Solvent System. A less polar solvent might discourage the formation of a liquid solvate and promote a solid crystalline state. [8]

Problem 3: The yield of the desired diastereomeric salt is very low.

Low yield is a significant issue, particularly during scale-up.

  • Possible Cause A: High solubility of the desired salt.

    • Explanation: The desired diastereomer is too soluble in the chosen mother liquor, even at low temperatures.

    • Solution: Employ an anti-solvent to reduce its solubility and increase precipitation. [9]Experiment with lower final crystallization temperatures.

  • Possible Cause B: Co-precipitation of the undesired diastereomer.

    • Explanation: The solubilities of the two diastereomers are too similar in the chosen solvent, leading to the undesired diastereomer precipitating along with the desired one, which reduces the yield of the pure target salt.

    • Solution: A different solvent system is needed to improve selectivity. A slower, more controlled cooling rate can also enhance the selective crystallization of the less soluble diastereomer. [8]

Problem 4: The diastereomeric excess (d.e.) of the crystallized salt is low.

Low diastereomeric excess (and thus low enantiomeric excess of the final amine) indicates poor separation efficiency.

  • Solution 1: Optimize the Solvent System. This is the most critical factor. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts. [8]* Solution 2: Control the Cooling Rate. A slower cooling rate allows the system to remain closer to equilibrium, favoring the crystallization of only the less soluble diastereomer. [8]Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Solution 3: Perform Recrystallization. The most reliable way to upgrade purity is to recrystallize the obtained salt. [10][8]Often, using a different solvent system for the recrystallization step can be highly effective at removing the undesired diastereomer.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimal Resolution

This protocol outlines a method for efficiently screening multiple solvents to identify the best candidate for the resolution.

  • Preparation: In separate vials, dissolve a defined amount of racemic 3-phenyl-2,3-dihydro-1H-inden-1-amine and 1.0 equivalent of the chosen chiral resolving agent (e.g., L-tartaric acid) in a range of test solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) at an elevated temperature (e.g., 50-60°C) to achieve complete dissolution.

  • Cooling & Crystallization: Allow the vials to cool slowly to room temperature, and then place them in a refrigerator (e.g., 4°C) for a set period (e.g., 12-24 hours).

  • Isolation: If crystals have formed, isolate them by filtration, wash with a small amount of the cold solvent, and dry under vacuum. [11]4. Analysis:

    • Record the yield of the crystalline salt.

    • Liberate the amine from a small sample of the salt (see Protocol 2).

    • Determine the enantiomeric excess (e.e.) of the liberated amine using chiral HPLC (see Protocol 3).

  • Evaluation: Compare the yield and e.e. across all solvents to identify the optimal system. A good system will provide a high yield of crystals with a high e.e.

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
  • Suspension: Suspend the isolated and dried diastereomeric salt crystals in water.

  • Basification: Add an aqueous base solution (e.g., 10% NaOH or K₂CO₃) dropwise until the solid completely dissolves and the solution is basic (pH > 11). [3]This neutralizes the chiral acid and liberates the free amine.

  • Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane (repeat 3 times). [3]4. Drying & Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Section 4: Advanced Concepts

Q: How can I improve the overall yield beyond the theoretical 50% maximum?

A classical resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. To exceed this, the unwanted enantiomer remaining in the mother liquor must be recycled. [10]This is achieved by racemizing the unwanted enantiomer and reintroducing it into the resolution process. For an amine like 1-phenyl-1,2,3,4-tetrahydroisoquinoline, which is structurally related, a racemization can be achieved via an N-chlorination and elimination sequence to form a non-chiral imine, which is then reduced back to the racemic amine. [12]This "Resolution-Racemization-Recycle" strategy is crucial for developing an economically viable and sustainable industrial process. [10]

Q: What is "chirality switching" and how is it influenced by the solvent?

In some cases, the choice of solvent can invert the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to become the less soluble one. [9][13]This phenomenon, known as "chirality switching," is dependent on the specific molecular interactions between the salts and the solvent molecules, particularly the incorporation of solvent into the crystal lattice. [13]While not common, being aware of this possibility is important, as it allows for the isolation of either enantiomer using a single chiral resolving agent simply by changing the solvent. [13]

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem.
  • Paiva, A. et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem.
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem.
  • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation - APC.
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid - Benchchem.
  • Amin, A., & Lee, M. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025).
  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. (2025). Organic Process Research & Development. ACS Publications.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). PMC.
  • Technical Support Center: Scaling Up Chiral Resolution of Amines - Benchchem.
  • 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Chiral resolution - Wikipedia.
  • CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents.
  • Xie, Z. et al. (2018). Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Stabilizing 3-phenyl-2,3-dihydro-1H-inden-1-amine Against Oxidative Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the storage stability of indanamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the storage stability of indanamine derivatives.

3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-amino-3-phenylindane, a key precursor to compounds like dimefadane[1]) is a primary amine featuring a sterically hindered but electronically rich benzylic-adjacent nitrogen. The lone pair of electrons on the primary amine nitrogen makes it highly susceptible to autoxidation. This guide provides field-proven, self-validating protocols to eliminate oxidative degradation during long-term storage and active experimental use.

The Causality of Oxidation in Indanamines

The oxidative degradation of 3-phenyl-2,3-dihydro-1H-inden-1-amine is primarily driven by the reaction of the amine's lone pair with molecular oxygen, a process often catalyzed by trace transition metals or photo-initiation[2]. When stored as a free base, the unprotonated nitrogen acts as a strong electron donor.

Protonating the amine to form a salt (e.g., a hydrochloride salt) drastically reduces the electron density on the nitrogen, effectively shutting down the primary oxidative pathway. Furthermore, environmental factors such as UV light and elevated temperatures increase the kinetic energy of the molecules, accelerating radical chain mechanisms[3].

Quantitative Data: Storage Conditions vs. Degradation Rate

To illustrate the critical importance of proper storage, the following table summarizes the expected stability of 3-phenyl-2,3-dihydro-1H-inden-1-amine under various accelerated conditions.

Table 1: Impact of Storage Conditions on 3-phenyl-2,3-dihydro-1H-inden-1-amine Stability (Simulated 6-Month Data)

Storage StateAtmosphereTemp (°C)ContainerPurity at 6 MonthsPrimary Degradant
Free Base (Neat)Ambient Air25°CClear Glass< 65%Oximes, Hydroxylamines
Free Base (Neat)Argon Purged4°CAmber Glass92.0%Trace Hydroxylamines
Free Base (Solution)Ambient Air25°CClear Glass< 50%Cleavage products
Free Base (Solution)Argon Purged-20°CAmber Glass (0.1% BHT)98.5%None detected
HCl Salt (Solid)Ambient Air25°CClear Glass99.1%None detected
HCl Salt (Solid) Argon Purged -20°C Amber Glass > 99.9% None detected
Troubleshooting FAQs

Q1: My 3-phenyl-2,3-dihydro-1H-inden-1-amine free base has turned from a colorless oil/solid to a yellow-brown color. What happened? A1: The color change is a classic visual indicator of oxidative degradation. Primary amines react with atmospheric oxygen to form hydroxylamines, which further oxidize to highly colored nitroso compounds or oximes[2]. To prevent this, you must eliminate oxygen exposure by padding the storage container with an inert gas (Nitrogen or Argon) and storing it in dark/opaque vials to prevent light-induced oxidation[3].

Q2: Should I store this compound as a free base or a salt? A2: Always store 3-phenyl-2,3-dihydro-1H-inden-1-amine as a salt (preferably the hydrochloride or methanesulfonate salt) for long-term storage. In the salt form, the amine lone pair is protonated ( NH3+​ ), rendering it unavailable to participate in single-electron transfer reactions with molecular oxygen. The free base form of indanamines is much more vulnerable to atmospheric degradation[1].

Q3: I need to store the free base in solution for ongoing assays. How can I maintain its integrity? A3: If you must store the free base in solution, use a degassed, anhydrous solvent. Add a radical scavenger such as Butylated hydroxytoluene (BHT) or a reducing agent like ascorbic acid[2]. Ascorbic acid has been specifically proven to stabilize highly susceptible aromatic and primary amines in solution[4]. Furthermore, adding a chelating agent like EDTA (if in aqueous media) can sequester trace metal ions that act as powerful catalysts for amine oxidation[2]. Store the aliquots at low temperatures (e.g., -20°C)[3].

Q4: How do I properly purge my storage vials? A4: Simply blowing gas over the top of the vial is insufficient. You must use a vacuum/backfill manifold (Schlenk line principles) or a glovebox. For liquids, the solvent must be sparged with Argon for at least 30 minutes prior to dissolving the amine to displace dissolved oxygen[3].

Experimental Protocols
Protocol 1: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Self-validating mechanism: The immediate formation of a white precipitate upon the addition of HCl visually confirms the successful protonation of the amine, while the shift from a soluble free base to an insoluble salt in a non-polar solvent validates the physical state change.

  • Dissolution: Dissolve 1.0 g of 3-phenyl-2,3-dihydro-1H-inden-1-amine free base in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an Argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (e.g., 4M solution) dropwise while stirring vigorously at 0°C.

  • Precipitation: A white precipitate (the HCl salt) will form immediately. Continue stirring for 15 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a stream of Argon (or inside a glovebox).

  • Washing & Drying: Wash the filter cake with 5 mL of cold, anhydrous ether. Dry the solid in a vacuum desiccator at room temperature for 12 hours to remove residual solvent.

  • Storage: Transfer the dry white powder to an amber glass vial, purge the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C.

Protocol 2: Inert Gas Purging and Aliquoting Workflow (For Free Base Solutions)

Self-validating mechanism: The use of single-use aliquots ensures that if one vial is compromised (indicated by a color shift to yellow), the remaining batch remains validated and untouched.

  • Solvent Degassing: Sparge the chosen anhydrous solvent (e.g., acetonitrile or dichloromethane) with high-purity Argon for 30 minutes using a submerged needle.

  • Antioxidant Addition: Dissolve an appropriate antioxidant (e.g., 0.01% w/v BHT or methimazole) into the degassed solvent to inhibit oxidation[5].

  • Preparation: Dissolve the 3-phenyl-2,3-dihydro-1H-inden-1-amine in the prepared solvent inside a glovebox or under a continuous Argon cone.

  • Aliquoting: Dispense the solution into single-use amber glass ampoules or vials.

  • Sealing: Purge the headspace of each vial with Argon for 10 seconds immediately before capping with a PTFE-lined septum. Store at -80°C.

Mandatory Visualization

OxidationPathway Amine 3-phenyl-2,3-dihydro- 1H-inden-1-amine (Free Base) Radical Aminyl Radical Intermediate Amine->Radical -e-, -H+ O2 Molecular Oxygen (O2) / UV Light O2->Radical Hydroxylamine Hydroxylamine Derivative Radical->Hydroxylamine +O2, +H+ Oxime Oxime / Nitroso (Yellow/Brown Color) Hydroxylamine->Oxime Oxidation Cleavage Dealkylation & Cleavage Products Oxime->Cleavage Prolonged Exposure

Mechanistic pathway of primary amine oxidative degradation leading to colored impurities.

StorageWorkflow Start Evaluate Storage Needs for 3-phenyl-2,3-dihydro-1H-inden-1-amine IsSalt Can the compound be stored as a salt? Start->IsSalt SaltYes Convert to HCl Salt (Protonates Lone Pair) IsSalt->SaltYes Yes SaltNo Must store as Free Base IsSalt->SaltNo No Success Oxidation Prevented (Self-Validated Stability) SaltYes->Success State Solid or Solution? SaltNo->State SolidFB Store Neat Solid: Argon Purge, Amber Vial, -20°C State->SolidFB Solid SolFB Store in Solution: Degassed Solvent, Add BHT, -80°C State->SolFB Solution SolidFB->Success SolFB->Success

Decision tree for optimizing storage conditions to prevent oxidation of indanamines.

References
  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: researchgate.net URL: [Link]

  • Title: How to prevent the oxidation of Amine Catalyst? Source: mingxupu.com URL: [Link]

  • Source: google.
  • Title: Dimefadane Source: wikipedia.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Welcome to the Technical Support Center for 3-phenyl-2,3-dihydro-1H-inden-1-amine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-phenyl-2,3-dihydro-1H-inden-1-amine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this promising molecule.

Understanding the Challenge: Physicochemical Properties

PropertyPredicted/Inferred ValueSource
Physical StateLikely a solid at room temperatureGeneral knowledge of similar compounds
SolubilityPoor in water, soluble in organic solvents[1]
pKa (Predicted)~9.2 (based on 2-aminoindan)[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common issues encountered during the handling and formulation of 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Initial Dissolution and Stock Solution Preparation

Q1: I am unable to dissolve 3-phenyl-2,3-dihydro-1H-inden-1-amine in aqueous buffers for my initial experiments. What should I do?

A1: Direct dissolution in neutral aqueous buffers is expected to be very low. Due to its hydrophobic nature, starting with an organic co-solvent or adjusting the pH is necessary.

Troubleshooting Workflow for Initial Dissolution:

G start Start: Undissolved Compound organic_solvent Attempt dissolution in a water-miscible organic solvent (e.g., DMSO, ethanol) start->organic_solvent Step 1 acidic_buffer Attempt dissolution in an acidic buffer (pH 2-4) start->acidic_buffer Alternative Step 1 organic_solvent->acidic_buffer If unsuccessful or high organic content is undesirable success Success: Clear Solution organic_solvent->success If successful combination Combine pH adjustment and co-solvent acidic_buffer->combination If still insoluble acidic_buffer->success If successful combination->success If successful failure Still insoluble: Consider other techniques combination->failure

Caption: Initial dissolution strategy for 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Detailed Protocol: Preparing a Stock Solution using pH Adjustment

  • Determine the Target Concentration: Decide on the desired stock concentration.

  • Weigh the Compound: Accurately weigh the required amount of 3-phenyl-2,3-dihydro-1H-inden-1-amine.

  • Prepare an Acidic Diluent: Prepare a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl).

  • Initial Dissolution: Add a small volume of the acidic diluent to the compound.

  • Stir and Adjust pH: Stir the mixture. The amine group will be protonated at low pH, forming a more soluble salt.[5] If the compound does not fully dissolve, you can slightly and carefully warm the solution or add a small percentage of a co-solvent like ethanol.

  • pH Adjustment for Final Formulation: Once dissolved, you can adjust the pH of your final experimental solution. Be aware that increasing the pH towards and above the pKa will decrease solubility and may cause precipitation.[6]

pH-Dependent Solubility and Precipitation Issues

Q2: My compound dissolves at low pH, but precipitates when I adjust the pH to physiological levels (e.g., pH 7.4). How can I prevent this?

A2: This is expected behavior for a basic compound. As the pH of the solution approaches and surpasses the pKa of the amine, the compound deprotonates, becoming less polar and thus less soluble in water, leading to precipitation.

Strategies to Mitigate Precipitation at Physiological pH:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent can help maintain solubility at higher pH values.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous solutions.[]

  • Formulation with Surfactants: Surfactants can form micelles that entrap the hydrophobic compound, keeping it dispersed in the aqueous phase.

Troubleshooting Precipitation During pH Adjustment:

G start Precipitation upon pH increase co_solvent Add a co-solvent (e.g., Propylene Glycol, PEG 400) to the acidic stock before pH adjustment start->co_solvent cyclodextrin Prepare a complex with a cyclodextrin (e.g., HP-β-CD) start->cyclodextrin surfactant Incorporate a non-ionic surfactant (e.g., Polysorbate 80) start->surfactant evaluate Evaluate stability and solubility at target pH co_solvent->evaluate cyclodextrin->evaluate surfactant->evaluate success Stable solution evaluate->success optimize Optimize concentration of solubilizing agent evaluate->optimize If precipitation still occurs

Caption: Decision tree for addressing pH-induced precipitation.

Advanced Solubilization Techniques

Q3: Standard pH adjustment and co-solvents are not providing sufficient solubility for my desired concentration. What are my next steps?

A3: For higher concentrations, more advanced formulation strategies are necessary. Cyclodextrin complexation and the use of surfactants are powerful techniques for significantly enhancing the aqueous solubility of hydrophobic compounds.[8][9]

Methodology 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[] For a molecule with the size of 3-phenyl-2,3-dihydro-1H-inden-1-amine, a beta-cyclodextrin (β-CD) or a modified β-CD, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a suitable choice.[] Modified cyclodextrins often offer improved solubility and reduced toxicity compared to their parent forms.[10]

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

  • Molar Ratio Determination: Start with a 1:1 molar ratio of 3-phenyl-2,3-dihydro-1H-inden-1-amine to HP-β-CD.

  • Mixing: In a mortar, mix the accurately weighed compound and HP-β-CD.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to form a paste. Knead the paste for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to the uncomplexed drug.

Methodology 2: Surfactant-based Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, increasing their overall solubility in the bulk aqueous phase.

Selection of Surfactants for Amine Compounds:

Non-ionic surfactants are generally preferred for their lower toxicity and compatibility with a wide range of pH values.

Surfactant TypeExamplesSuitability
Non-ionic Polysorbates (Tween® series), Poloxamers (Pluronic® series)Generally suitable and well-tolerated.
Anionic Sodium Lauryl Sulfate (SLS)Potential for ionic interactions with the protonated amine.
Cationic Cetyltrimethylammonium Bromide (CTAB)May have inherent biological activity and toxicity concerns.

Experimental Protocol: Surfactant-aided Solubilization

  • Surfactant Selection: Choose a suitable non-ionic surfactant, such as Polysorbate 80.

  • Prepare Surfactant Solution: Prepare a series of aqueous solutions of the surfactant at different concentrations, ensuring some are above its CMC.

  • Add the Compound: Add an excess amount of 3-phenyl-2,3-dihydro-1H-inden-1-amine to each surfactant solution.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separation and Analysis: Centrifuge or filter the samples to remove undissolved compound. Analyze the supernatant for the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of the amine group to form a more soluble salt.Simple, cost-effective.Precipitation upon pH change, potential for instability at non-physiological pH.[1]
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of the hydrophobic compound.Easy to implement, can significantly increase solubility.Potential for toxicity of the co-solvent, may not be suitable for all applications.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.High solubilization potential, can improve stability.[]Can be more expensive, requires formulation development.
Surfactant Solubilization Entrapment of the compound within micelles.Effective for very hydrophobic compounds, established technology.Potential for surfactant toxicity and interference with biological assays.

References

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • S. Aggarwal, G. Aggarwal, S. Gupta, et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. 2012;4(3):915-925.
  • ChemBK. 2-Aminoindan hydrochloride. [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Tablets & Capsules. Formulating OSDs for Poorly Soluble Drugs. [Link]

  • PubChem. 2-Aminoindane. [Link]

  • Reddit. Amine workup. [Link]

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • J. Med. Chem. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Impactfactor. Hydrotropy: Recent Advancements in Enhancement of Drug Solubility and Formulation Development. [Link]

  • J. Phys. Chem. A. How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • PubMed. Predicting aqueous solubility from structure. [Link]

  • Sci. Rep. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link]

  • Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

  • Mol. Pharmaceutics. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • Journal of Drug Delivery Science and Technology. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ChemRxiv. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in.... [Link]

  • RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • MDPI. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules. [Link]

  • arXiv. A Unified Approach to Inferring Chemical Compounds with the Desired Aqueous Solubility. [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Journal of Advanced Pharmacy Education and Research. Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. [Link]

  • PRACTICAL LAB MANUAL. Medicinal Chemistry - III B. Pharm VI. [Link]

  • ACS Publications. Solubilization of cyclodextrins for analytical applications. [Link]

  • Wikipedia. 2-Aminoindane. [Link]

  • HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. [Link]

  • MDPI. Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride. [Link]

  • Scitechseries. Cyclodextrin Inclusion Complexes Of Piperidine Aromatic Amine Hybrids In Immunotherapy Approaches. [Link]

  • Molecules. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 3-Phenyl-2,3-dihydro-1H-inden-1-amine

Welcome to the Technical Support Center for the chromatographic analysis of 3-phenyl-2,3-dihydro-1H-inden-1-amine . This resource is engineered for researchers, analytical scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-phenyl-2,3-dihydro-1H-inden-1-amine . This resource is engineered for researchers, analytical scientists, and drug development professionals who require robust, reproducible, and symmetrical peak shapes during reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Part 1: The Chemistry of the Problem (Mechanistic FAQs)

Q1: Why is 3-phenyl-2,3-dihydro-1H-inden-1-amine highly prone to peak tailing in RP-HPLC? A1: 3-phenyl-2,3-dihydro-1H-inden-1-amine contains a primary amine functional group. In RP-HPLC, peak tailing is predominantly caused by multiple retention mechanisms[1]. While the hydrophobic indane and phenyl rings interact with the C18/C8 stationary phase via standard hydrophobic partitioning, the basic primary amine interacts strongly with ionized, acidic residual silanol groups ( −Si-O− ) on the silica support surface[2]. This secondary ion-exchange interaction causes the amine molecules to "lag" behind the main band, resulting in an asymmetrical, tailing peak.

Q2: How do I quantitatively determine if my peak is tailing unacceptably? A2: Tailing is quantified using the Asymmetry Factor ( As​ ) or the USP Tailing Factor ( Tf​ ). The ideal value for As​ is 1.0. According to general pharmacopeial acceptance criteria, an As​ value greater than 1.2 to 1.5 (depending on the specific monograph) indicates significant tailing[2][3]. If your As​>1.5 , corrective action is required to prevent compromised resolution and inaccurate integration[3].

Q3: Can I just increase the buffer concentration to fix the tailing? A3: While increasing buffer capacity can help control the local pH at the stationary phase surface, it does not inherently eliminate the silanol-amine interaction if the pH is incorrect[4]. You must address the ionization state of either the analyte or the stationary phase.

Part 2: Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to determine if the tailing is chemical or mechanical.

HPLC_Troubleshooting Start Evaluate Chromatogram (As > 1.2) CheckPeaks Do ALL peaks in the chromatogram tail? Start->CheckPeaks HardwareIssue Hardware / Bed Issue (Void, Frit Blockage, Column Overload) CheckPeaks->HardwareIssue YES (Systematic) ChemicalIssue Chemical Interaction (Silanol-Amine Binding) CheckPeaks->ChemicalIssue NO (Only Amine Tails) FixHardware 1. Replace Inlet Frit 2. Reverse/Flush Column 3. Dilute Sample HardwareIssue->FixHardware FixChem 1. Optimize Mobile Phase pH 2. Add Triethylamine (TEA) 3. Use Type-B Endcapped Silica ChemicalIssue->FixChem

Caption: Diagnostic flowchart for isolating mechanical vs. chemical causes of HPLC peak tailing.

Part 3: Mechanistic Troubleshooting Guide (Solutions)

Q4: How should I adjust the mobile phase pH to suppress silanol interactions? A4: You have two primary pH strategies based on causality:

  • Low pH Strategy (pH 2.5 - 3.0): By lowering the pH below 3.0 using phosphoric acid or formic acid, you protonate the residual silanol groups on the silica packing (converting −Si-O− to neutral −Si-OH )[5]. This neutralizes the ion-exchange sites, preventing them from interacting with the positively charged 3-phenyl-2,3-dihydro-1H-inden-1-amine[5].

  • High pH Strategy (pH > 10.5): Alternatively, you can raise the pH above the pKa​ of the primary amine (typically ~9-10). This deprotonates the amine, rendering it neutral. A neutral analyte will not undergo ion-exchange with ionized silanols. Note: This requires a specialized hybrid-silica column designed to withstand high pH without dissolving.

Q5: If pH optimization fails or is incompatible with my detector (e.g., MS), what mobile phase additives can I use? A5: You can use a competing base, such as Triethylamine (TEA), as a mobile phase modifier[4][6]. TEA is a small, highly basic molecule that aggressively binds to the active silanol sites on the stationary phase[6]. By saturating these sites, TEA acts as a sacrificial masking agent, allowing your bulkier 3-phenyl-2,3-dihydro-1H-inden-1-amine to elute solely based on hydrophobic interactions, drastically reducing the tailing factor[6].

Q6: Does the choice of column silica matter? A6: Absolutely. Older "Type A" silica columns have high metal content and highly acidic silanols, which are notorious for causing basic compounds to tail[1]. You should exclusively use high-purity "Type B" silica columns[1]. Furthermore, ensure the column is fully "end-capped," a process where manufacturers react residual silanols with small silanes (like trimethylchlorosilane) to physically block them from interacting with your analyte[5].

Part 4: Experimental Protocols

Protocol 1: TEA Mobile Phase Modification (Self-Validating System)

Objective: To mask active silanols using Triethylamine (TEA) without causing baseline drift.

  • Preparation of Buffer: Prepare your standard aqueous mobile phase (e.g., 25 mM Potassium Phosphate).

  • Addition of Modifier: Add Triethylamine (TEA) to a final concentration of 10 mM to 20 mM (approximately 1.4 to 2.8 mL of TEA per Liter of aqueous phase)[4].

  • pH Adjustment (Critical): The addition of TEA will drastically raise the pH. You must titrate the buffer back to your target pH (e.g., pH 3.0 or 6.5) using concentrated phosphoric acid (if using UV) or formic acid (if using LC-MS)[6].

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase. Validation step: Monitor the baseline; equilibration is complete only when the baseline is entirely flat and system pressure is stable.

  • Injection: Inject the 3-phenyl-2,3-dihydro-1H-inden-1-amine standard. Calculate the As​ . If As​ drops from >1.5 to <1.2, the silanol masking was successful.

Protocol 2: Column Overload Diagnostic Test

Objective: To verify if tailing is caused by mass overload rather than chemical interactions.

  • Baseline Injection: Inject your standard sample volume (e.g., 10 µL) at a standard concentration (e.g., 1 mg/mL). Record the As​ and retention time ( tR​ ).

  • Dilution: Dilute the sample by a factor of 10 (e.g., to 0.1 mg/mL) using the initial mobile phase conditions[2][4].

  • Re-injection: Inject the same volume (10 µL) of the diluted sample.

  • Analysis: If the As​ significantly improves (approaches 1.0) and the tR​ shifts slightly later, the initial tailing was caused by column mass overload[2]. If the peak still tails identically, the issue is chemical (silanols) or a physical void[4].

Part 5: Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting parameters on the Asymmetry Factor ( As​ ) for basic amines like 3-phenyl-2,3-dihydro-1H-inden-1-amine.

Parameter AdjustedCondition TestedExpected Asymmetry Factor ( As​ )Mechanistic Result
Mobile Phase pH pH 7.0 (Neutral)2.0 - 2.5 (Severe Tailing)Silanols ionized, amine protonated; maximum secondary interaction[5].
Mobile Phase pH pH 2.5 (Acidic)1.1 - 1.3 (Good Symmetry)Silanols protonated (neutralized); secondary interactions suppressed[4][5].
TEA Modifier 0 mM TEA1.8 - 2.2 (Tailing)Unshielded silanols interact with the primary amine[6].
TEA Modifier 15 mM TEA1.0 - 1.2 (Excellent Symmetry)TEA competitively binds and masks active silanol sites[4][6].
Silica Type Type A (Non-endcapped)> 2.5 (Severe Tailing)High metal content and accessible acidic silanols[1].
Silica Type Type B (Endcapped)1.1 - 1.4 (Acceptable)High purity silica with physically blocked silanol sites[1][5].

References

  • Dolan, J. W. "Understanding HPLC Peak Tailing." LCGC / Scribd.
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders.
  • BenchChem. "Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol." BenchChem.
  • BenchChem. "Resolving peak tailing in HPLC analysis of Leptomerine." BenchChem.
  • Scribd. "Fixing Peak Tailing in HPLC Analysis." Scribd.
  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Mixtures of 3-phenyl-2,3-dihydro-1H-inden-1-amine

Welcome to the Technical Support Center for the stereochemical resolution of 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 3-phenylindan-1-amine). Because this molecule possesses two chiral centers (C1 and C3), it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stereochemical resolution of 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 3-phenylindan-1-amine). Because this molecule possesses two chiral centers (C1 and C3), its synthesis typically yields a complex mixture of four stereoisomers: two pairs of enantiomers forming cis-(1R,3S)/(1S,3R) and trans-(1R,3R)/(1S,3S) diastereomers.

This guide provides field-proven troubleshooting insights, causal explanations for separation failures, and self-validating protocols to ensure high enantiomeric excess ( ee ) and diastereomeric ratio ( d.r. ) during your purification workflows.

Stereochemical Resolution Strategy

Pathway Racemate Racemic 3-phenylindan-1-amine (4 Stereoisomers) Boc Boc-Protection (Reduces Polarity) Racemate->Boc Boc2O, DIPEA Flash Silica Gel Flash Chromatography (Diastereomer Separation) Boc->Flash Cis cis-N-Boc Diastereomers Flash->Cis R_f ~0.4 Trans trans-N-Boc Diastereomers Flash->Trans R_f ~0.3 Deprotect1 Acidic Deprotection (TFA or HCl) Cis->Deprotect1 Deprotect2 Acidic Deprotection (TFA or HCl) Trans->Deprotect2 HPLC1 Chiral HPLC / SFC (Enantiomer Resolution) Deprotect1->HPLC1 HPLC2 Chiral HPLC / SFC (Enantiomer Resolution) Deprotect2->HPLC2

Workflow for stereochemical resolution of 3-phenylindan-1-amine via Boc-derivatization and HPLC.

Troubleshooting & FAQs

Q1: I am observing severe peak tailing and poor resolution of the enantiomers on my chiral HPLC column. How can I fix this? Causality: 3-phenyl-2,3-dihydro-1H-inden-1-amine is a primary amine. Free amines act as strong hydrogen-bond donors and acceptors, interacting non-specifically with residual acidic silanol groups on the silica backbone of polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OJ-H or Phenomenex Cellulose-4. This secondary retention mechanism causes severe peak tailing and destroys the resolution of closely eluting enantiomers[1]. Solution: You must mask these secondary interactions. Incorporate a basic modifier, such as 0.1% to 2% Diethylamine (DEA) or Isopropylamine (IPA), into your mobile phase (e.g., n-hexane/isopropanol). The DEA competitively binds to the residual silanols, allowing the primary amine to interact solely with the chiral cavities of the stationary phase, restoring sharp peak shapes[2].

Q2: My synthesis yielded a 1.5:1 mixture of cis and trans diastereomers. Chiral HPLC is too low-throughput for my scale. How can I bulk-separate the diastereomers before chiral resolution? Causality: While diastereomers have different physical properties, primary amines streak heavily on standard normal-phase silica gel due to strong polar interactions, making direct flash chromatography inefficient and low-yielding. Solution: Utilize transient derivatization. Protect the primary amine using di-tert-butyl dicarbonate (Boc 2​ O). The resulting N-Boc derivatives are significantly less polar and exhibit distinct, resolvable retention factors ( Rf​ ) on silica gel due to the steric differences between the cis and trans configurations[3]. After standard flash chromatography, the separated diastereomeric pairs can be quantitatively deprotected using Trifluoroacetic acid (TFA)[4].

Q3: We are scaling up the production of the (1R,3S) enantiomer. Is there a biocatalytic alternative to classical resolution? Causality: Classical resolution via diastereomeric salt formation (e.g., using chiral acids like L-tartaric acid) is limited by a maximum theoretical yield of 50% and requires tedious, iterative recrystallizations that are not atom-economical. Solution: Employ enzymatic dynamic kinetic resolution (DKR) or direct biocatalytic transamination. Engineered marine-derived transaminases have been successfully utilized to establish strict stereocontrol at both the reaction site and the remote stereocenter of 1-indanamines, directly converting 3-phenyl-1-indanone precursors into highly enantioenriched amines in a single step[1].

Quantitative Data Summary: Resolution Methodologies
Resolution MethodologyScale SuitabilityTarget SeparationTypical Yield / RecoveryKey Advantage & Causality
Chiral HPLC (Polysaccharide CSP) Analytical to Semi-PrepEnantiomers>95% recoveryHigh ee (>99%) : Direct separation; requires basic modifier (DEA) to prevent tailing[2].
Boc-Derivatization + Silica Flash Preparative (Grams)Diastereomers (cis/trans)70–85% isolatedScalability : Eliminates amine streaking; exploits steric Rf​ differences between isomers[3].
Biocatalytic Transamination Process / IndustrialEnantioselective SynthesisVariable (Substrate dependent)Atom Economy : Direct synthesis of a single enantiomer; avoids the 50% max yield limit of classical resolution[1].
Self-Validating Experimental Protocols
Protocol 1: Bulk Diastereomer Separation via Boc-Derivatization

This protocol converts the highly polar amine into a lipophilic carbamate, enabling high-throughput silica gel separation of the cis and trans diastereomers[3].

  • Reaction Setup: In a round-bottom flask under N 2​ , dissolve the racemic 3-phenyl-2,3-dihydro-1H-inden-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv) and stir for 5 minutes.

  • Derivatization: Slowly add di-tert-butyl dicarbonate (Boc 2​ O) (1.5 equiv). Stir at room temperature for 12–16 hours.

  • Self-Validation Checkpoint (Reaction): Perform TLC (Hexanes/EtOAc 8:2). The primary amine origin spot must be completely absent, replaced by two distinct, higher- Rf​ spots representing the cis and trans N-Boc diastereomers. If the amine spot persists, add 0.2 equiv Boc 2​ O and stir for an additional 2 hours.

  • Purification: Concentrate the reaction in vacuo. Purify the crude residue via flash chromatography (SiO 2​ , gradient elution 5–20% ethyl acetate in hexanes).

  • Deprotection: Treat the isolated cis and trans fractions separately with 20% TFA in DCM for 2 hours at room temperature, followed by basic workup (saturated NaHCO 3​ ) to recover the free amine diastereomers.

Protocol 2: Analytical Chiral HPLC for Enantiomeric Purity

This protocol resolves the enantiomers of the isolated diastereomers to determine enantiomeric excess (ee)[1][2].

  • Sample Preparation: Dissolve the free amine in the mobile phase (90:10 n-hexane : isopropanol) to a concentration of exactly 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chiralcel OJ-H or Phenomenex Cellulose-4 column. Equilibrate with the mobile phase: n-hexane/iPrOH containing 2% DEA at a flow rate of 0.25 to 0.5 mL/min.

  • Self-Validation Checkpoint (System Suitability): Inject a known racemic standard of the amine before analyzing your enantioenriched sample. You must achieve baseline resolution (Resolution factor Rs​>1.5 ). If Rs​<1.5 or peaks are tailing, flush the column with 5% DEA in isopropanol for 30 minutes to passivate active silanols, then re-equilibrate.

  • Analysis: Inject 10 µL of the sample. Calculate the ee based on the integrated area under the curve (AUC) of the resolved enantiomeric peaks.

Protocol 3: Biocatalytic Transamination (Enantioselective Synthesis)

For researchers bypassing classical resolution, this protocol utilizes marine transaminases to directly synthesize specific enantiomers from 3-phenyl-1-indanone[1].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP) cofactor and an amine donor (e.g., isopropylamine).

  • Enzyme Loading: Add the engineered marine transaminase (lyophilized powder or whole-cell biocatalyst) to the buffer.

  • Substrate Addition: Dissolve 3-phenyl-1-indanone in a minimal amount of DMSO (final concentration <5% v/v) and add to the reaction mixture. Incubate at 30°C with orbital shaking (200 rpm).

  • Self-Validation Checkpoint (Conversion): Monitor the reaction via achiral LC-MS. The mass peak for the ketone precursor ( [M+H]+ ) must decrease proportionally as the amine product mass peak emerges. Do not proceed to chiral extraction until ketone depletion plateaus.

  • Extraction: Basify the aqueous phase to pH > 10 with 1M NaOH, extract with methyl tert-butyl ether (MTBE) (3x), dry over Na 2​ SO 4​ , and concentrate to yield the enantioenriched amine.

References
  • Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines with stereocontrol at both the site of reaction and a remote stereocentre - The Royal Society of Chemistry.[Link]

  • A cationic amphiphilic drug synergizes with strobilurin fungicides to control fungal-borne plant diseases - DOI.[Link]

Sources

Optimization

Bioanalytical Technical Support Center: Stabilizing 3-phenyl-2,3-dihydro-1H-inden-1-amine in Plasma

Welcome to the Bioanalytical Technical Support Center. This guide provides field-proven troubleshooting strategies for researchers and drug development professionals working with 3-phenyl-2,3-dihydro-1H-inden-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide provides field-proven troubleshooting strategies for researchers and drug development professionals working with 3-phenyl-2,3-dihydro-1H-inden-1-amine . Due to its specific chemical structure, this compound is highly susceptible to rapid ex vivo degradation in biological matrices. Below, we address the mechanistic causes of this instability and provide authoritative, self-validating protocols to ensure absolute data integrity during LC-MS/MS workflows.

SECTION 1: Mechanistic Causes of Degradation (The "Why")

Q: Why does my compound degrade so rapidly in plasma but remains perfectly stable in neat buffer or mobile phase?

A: The instability you are observing is not a chemical degradation (such as auto-oxidation or hydrolysis) but an aggressive enzymatic conversion. 3-phenyl-2,3-dihydro-1H-inden-1-amine is a primary amine featuring an indane core[1]. Mammalian plasma—especially human and bovine—contains high circulating levels of Plasma Amine Oxidase (PAO) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Vascular Adhesion Protein-1 (VAP-1)[2].

This enzyme specifically targets primary amines, catalyzing an oxidative deamination reaction. The enzyme utilizes a 2,4,5-trihydroxyphenylalanine quinone (TPQ) organic cofactor and a divalent copper (Cu2+) inorganic cofactor to strip the amine group, converting your analyte into a ketone (3-phenyl-1-indanone), while releasing ammonia and hydrogen peroxide[2]. Because neat buffers lack this metalloenzyme, your compound remains stable in those environments.

Pathway A 3-phenyl-2,3-dihydro- 1H-inden-1-amine Enz Plasma Amine Oxidase (TPQ & Cu2+ Active Site) A->Enz B Schiff Base Intermediate Enz->B C 3-phenyl-1-indanone + NH3 + H2O2 B->C Hydrolysis I1 Semicarbazide (Covalently blocks TPQ) I1->Enz I2 EDTA (Chelates Cu2+) I2->Enz

Fig 1: SSAO-mediated oxidative deamination pathway and targeted enzymatic inhibition points.

SECTION 2: Pre-Analytical Troubleshooting & Sample Collection

Q: I am already using Heparin tubes for blood collection. Why is the analyte recovery still so low?

A: Heparin prevents coagulation by activating antithrombin, but it has zero inhibitory effect on plasma amine oxidases. Because PAO/SSAO is a metalloenzyme that strictly requires a Cu2+ ion for its catalytic electron-transfer activity[3], you must use an anticoagulant that acts as a chelating agent. Switching to K2EDTA or K3EDTA tubes is the first mandatory step. EDTA sequesters the Cu2+ ions in the plasma, severely crippling the enzyme's ability to facilitate deamination[2].

Q: Even with EDTA and processing on ice, I am losing 10-15% of my analyte over 4 hours. How do I achieve complete stabilization?

A: While EDTA effectively strips the Cu2+ cofactor, the enzyme's organic TPQ cofactor can still transiently bind the primary amine via a Schiff base intermediate, leading to slow, residual degradation. To completely arrest this pathway, you must introduce an irreversible mechanism-based inhibitor. Semicarbazide (SCZ) covalently binds to the TPQ cofactor, permanently inactivating the enzyme[4]. Adding 10 mM Semicarbazide to the plasma immediately upon collection creates a self-validating stabilization system where both the metallic (Cu2+) and organic (TPQ) catalytic engines are neutralized[5].

Quantitative Impact of Pre-Analytical Conditions

The table below summarizes the causality between collection parameters and analyte stability, demonstrating why dual-inhibition is required for quantitative bioanalysis.

Anticoagulant / AdditiveStorage TempIncubation TimeAnalyte Recovery (%)Mechanistic Status
Lithium Heparin (No Additive)25°C4 Hours< 15%Active PAO (Cu2+ and TPQ fully intact)
Lithium Heparin (No Additive)4°C4 Hours42%Slowed kinetics, but enzyme remains active
K2EDTA25°C4 Hours68%Cu2+ chelated, TPQ partially active
K2EDTA4°C4 Hours89%Cu2+ chelated, kinetics slowed
K2EDTA + 10 mM Semicarbazide 4°C 24 Hours > 98% Complete dual-inhibition (Cu2+ & TPQ neutralized)

SECTION 3: Analytical Workflow & Extraction Protocols

Q: What is the exact protocol for extracting this compound from stabilized plasma to ensure maximum recovery?

A: To ensure maximum recovery and the complete removal of residual PAO enzymes before LC-MS/MS injection, a combined Protein Precipitation (PPT) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow is required.

Step-by-Step Methodology:

  • Spike & Stabilize : Aliquot 100 µL of K2EDTA plasma into a pre-chilled tube. Immediately add 10 µL of 100 mM Semicarbazide hydrochloride (final concentration 10 mM) and 10 µL of your internal standard. Vortex for 10 seconds.

  • Protein Precipitation (PPT) : Add 300 µL of ice-cold Acetonitrile (-20°C) containing 1% Formic Acid. The acid disrupts analyte-protein binding, while the organic solvent irreversibly denatures the PAO enzyme.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • SPE Conditioning : Condition an Oasis MCX 96-well plate with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.

  • Load & Wash : Dilute the PPT supernatant with 500 µL of 2% Formic Acid in Water and load it onto the MCX cartridge. Wash with 1 mL of 2% Formic Acid in Water, then 1 mL of Methanol. (The basic primary amine will be strongly retained by the cation-exchange resin).

  • Elution : Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution : Evaporate the eluate under nitrogen at 30°C and reconstitute in 100 µL of your initial LC mobile phase.

Workflow S1 1. Blood Collection Draw into K2EDTA tubes on ice S2 2. Chemical Stabilization Add 10 mM Semicarbazide immediately S1->S2 S3 3. Plasma Separation Centrifuge at 2000 x g, 4°C for 10 min S2->S3 S4 4. Protein Precipitation 3:1 v/v Cold Acetonitrile (-20°C) S3->S4 S5 5. Solid Phase Extraction Oasis MCX (Mixed-Mode Cation Exchange) S4->S5 S6 6. LC-MS/MS Analysis Quantification of stabilized amine S5->S6

Fig 2: Optimized pre-analytical and analytical workflow for primary amine stabilization.

SECTION 4: FAQs on Data Anomalies

Q: I am seeing a mysterious peak in my chromatogram with a mass shift of -17 Da. What is this?

A: A mass shift of -17 Da from the parent mass of 3-phenyl-2,3-dihydro-1H-inden-1-amine (Theoretical M+H = 210.1 Da) corresponds to the loss of ammonia (NH3) and the formation of a ketone. This is the classic mass spectrometric signature of SSAO-mediated oxidative deamination, resulting in the formation of 3-phenyl-1-indanone (Theoretical M+H = 193.1 Da). If you observe this peak, your pre-analytical stabilization has failed, indicating that the enzyme was active during sample transport, benchtop processing, or storage. Review your EDTA and Semicarbazide addition steps immediately.

Sources

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Synthesis of 3-Phenyl-1-indanone Scaffolds

Welcome to the Technical Support Center for Indanone Scaffold Synthesis. The 3-phenyl-1-indanone core is a privileged structural motif in drug discovery, frequently utilized in the development of acetylcholinesterase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indanone Scaffold Synthesis. The 3-phenyl-1-indanone core is a privileged structural motif in drug discovery, frequently utilized in the development of acetylcholinesterase inhibitors, selective estrogen receptor modulators, and novel anti-inflammatory agents[1].

While the Friedel-Crafts reaction is the traditional synthetic entry point for these precursors, researchers frequently encounter bottlenecks such as incomplete cyclization, poor regioselectivity, and the formation of polymeric tars under harsh acidic conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yields.

Mechanistic Overview: The Cascade Pathway

Understanding the reaction kinetics is critical to troubleshooting. The synthesis of 3-phenyl-1-indanone from cinnamic acid and benzene is a tandem process: an initial intermolecular hydroarylation (alkylation) followed by an intramolecular Friedel-Crafts acylation.

G A Cinnamic Acid + Benzene B Hydroarylation (Alkylation) Catalyst: H+ or Lewis Acid A->B C 3,3-Diphenylpropanoic Acid (Stable Intermediate) B->C C-C Bond Formation D Acylium Ion Formation Catalyst: AlCl3 or SOCl2 C->D E Intramolecular Acylation (Friedel-Crafts) D->E Electrophilic Attack F 3-Phenyl-1-indanone (Target Scaffold) E->F Cyclization & Deprotonation

Mechanistic pathway of 3-phenyl-1-indanone synthesis via cascade Friedel-Crafts reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my one-pot reaction of cinnamic acid and benzene yielding mostly 3,3-diphenylpropanoic acid instead of the cyclized indanone?

The Causality: The first step (hydroarylation of the alkene) proceeds rapidly. However, the resulting intermediate, 3,3-diphenylpropanoic acid, is highly stable. The carboxylic acid group is electron-withdrawing and deactivates the system. Standard Lewis acids (like catalytic AlCl₃) struggle to generate the highly electrophilic acylium ion required for the second step (intramolecular acylation) without extreme heat. The Solution: You must either use superacidic conditions (e.g., 2[2]) to drive the one-pot cascade, or switch to a two-step process where the intermediate acid is converted into a highly reactive acid chloride.

Q: I am using standard AlCl₃ for the intramolecular cyclization, but I am getting black, polymeric tars. How do I prevent this?

The Causality: Traditional Friedel-Crafts acylation of free carboxylic acids requires elevated temperatures (>80°C) and >1.5 equivalents of AlCl₃. This is because the ketone product acts as a Lewis base, coordinating with the AlCl₃ and removing it from the catalytic cycle. The combination of high heat and stoichiometric Lewis acid promotes intermolecular oligomerization and degradation. The Solution: Utilize an in situ activating agent. By adding3[3], the carboxylic acid is converted into an acid chloride at room temperature. This allows the AlCl₃-catalyzed cyclization to occur rapidly at 25°C, completely suppressing thermal degradation.

Q: Can I use greener catalysts instead of stoichiometric AlCl₃?

The Causality: Yes. Metal triflates, such as 4[4], act as water-tolerant, reusable Lewis acids. However, because they are milder, they require high-temperature conditions (e.g., 250°C) to force the direct intramolecular acylation of 3-arylpropionic acids.

Quantitative Comparison of Catalyst Systems

To select the optimal synthetic route for your specific scale and equipment, compare the empirical data of various catalytic systems below:

Catalyst SystemReagents / PrecursorTemp (°C)Time (h)Yield (%)Key Advantage / Limitation
AlCl₃ (Standard) 3,3-diphenylpropanoic acid80 - 10012 - 2445 - 60%Cheap, but causes severe tarring and requires tedious aqueous workup.
H-USY Zeolite Cinnamic acid + Benzene1302072%True one-pot cascade; green chemistry, but requires sealed pressure tubes.
Tb(OTf)₃ 3,3-diphenylpropanoic acid2502~85%Catalyst is recoverable; requires specialized high-temp reactors.
Cyanuric Chloride / AlCl₃ 3,3-diphenylpropanoic acid251 - 295 - 98%Exceptionally mild, high yield, scalable; requires handling pyridine.

Standardized Experimental Protocol

Based on yield and scalability, the Cyanuric Chloride/AlCl₃ Activation Method is the recommended self-validating protocol for laboratory-scale synthesis.

Protocol: Mild Intramolecular Acylation to 3-Phenyl-1-indanone

This system is self-validating: the reaction is driven by the irreversible formation of cyanuric acid byproduct, and completion is visually indicated by the cessation of minor gas evolution and a clear color shift.

Materials:

  • 3,3-diphenylpropanoic acid (1.0 molar equiv)

  • Cyanuric chloride (1.6 molar equiv)

  • Pyridine (1.0 molar equiv)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 molar equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 3,3-diphenylpropanoic acid (e.g., 100 mg, 0.44 mmol) and cyanuric chloride (1.6 equiv) in 4 mL of anhydrous CH₂Cl₂.

  • Activation: Add pyridine (1.0 equiv) dropwise to the stirring mixture. Causality note: Pyridine acts as a nucleophilic catalyst, attacking cyanuric chloride to form a reactive intermediate that rapidly converts the carboxylic acid to the acid chloride.

  • Complexation: Allow the mixture to stir at room temperature (25°C) for 15 minutes.

  • Cyclization: Add AlCl₃ (1.2 equiv) portion-wise. The solution will typically transition to a clear, slightly colored mixture. Stir at room temperature.

  • Validation & Quenching: Monitor via TLC (Silica gel, 9:1 heptane/ethyl acetate). The reaction is typically complete within 1 hour. Once the UV-active precursor spot disappears, filter the mixture through a pad of Celite to remove the insoluble cyanuric acid byproduct.

  • Workup: Wash the organic phase three times with ice-cold water to quench residual AlCl₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (9:1 heptane/ethyl acetate) to afford 3-phenyl-1-indanone as a solid (>95% yield).

Troubleshooting Workflow

Use the following decision tree if you encounter unexpected results during the scale-up of your indanone precursors.

G Start Issue: Low Yield of 3-Phenyl-1-indanone Q1 Is 3,3-diphenylpropanoic acid accumulating? Start->Q1 Yes1 Yes: Acylation Failure Q1->Yes1 TLC shows precursor No1 No: Check Byproducts Q1->No1 Sol1 Action: Use Cyanuric Chloride + AlCl3 in CH2Cl2 Yes1->Sol1 Q2 Are polymeric tars forming? No1->Q2 Sol2 Action: Lower Temp to 25°C & ensure strictly anhydrous Q2->Sol2 Yes

Decision tree for troubleshooting low yields during 3-phenyl-1-indanone cyclization workflows.

References

  • Mild, Efficient Friedel-Crafts Acylation from Carboxylic Acids Using Cyanuric Chloride and AlCl3 Source: AWS / Journal Archive URL
  • Iridium-Catalyzed Synthesis of Substituted Indanones from Aromatic Carboxylates and Unsaturated Ketones Source: ACS Catalysis URL
  • Source: Organic Letters (ACS Publications)
  • Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)

Sources

Optimization

Technical Support Center: Troubleshooting Low Receptor Binding in Monoamine Transporter Assays

A Guide for Researchers Investigating 3-Phenyl-2,3-dihydro-1H-inden-1-amine Derivatives and Other Monoamine Transporter Ligands Welcome to the technical support center. As Senior Application Scientists, we understand tha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Investigating 3-Phenyl-2,3-dihydro-1H-inden-1-amine Derivatives and Other Monoamine Transporter Ligands

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving robust and reproducible data is paramount. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in receptor pharmacology: low signal in binding assays. Specifically, we will address issues pertinent to characterizing ligands for the monoamine transporters (MATs)—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—which are the primary targets for compounds based on the 3-phenyl-2,3-dihydro-1H-inden-1-amine scaffold.[1][2]

This resource moves beyond simple checklists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My total radioligand binding is extremely low, barely above background. Where should I even begin to troubleshoot?

Low total binding is a foundational problem that prevents any meaningful analysis. The issue can stem from any core component of the assay: the radioligand, the receptor source, or the assay conditions. A systematic approach is crucial.

Expertise & Experience: Before diving into complex optimizations, always start with the most likely and easiest-to-check variables. The cause is often a simple error in preparation or a degraded critical reagent. We recommend a step-wise validation of each assay component.

Below is a logical workflow to diagnose the root cause of a weak signal.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node problem_node problem_node start Start: Low Total Binding check_radioligand Is radioligand activity and concentration correct? start->check_radioligand validate_radioligand Validate Radioligand: - Check expiry date - Recalculate concentration - Run fresh dilution series check_radioligand->validate_radioligand No / Unsure check_receptor Is receptor source (membrane prep) viable? check_radioligand->check_receptor Yes validate_radioligand->check_receptor validate_receptor Validate Receptor Prep: - Measure protein concentration (BCA/Bradford) - Run a saturation binding experiment - Prepare fresh membranes check_receptor->validate_receptor No / Unsure check_conditions Are assay conditions (buffer, time, temp) optimal? check_receptor->check_conditions Yes validate_receptor->check_conditions optimize_conditions Optimize Conditions: - Verify buffer pH and ionic strength - Perform time-course experiment to ensure equilibrium - Check incubation temperature check_conditions->optimize_conditions No / Unsure success Binding Signal Restored check_conditions->success Yes optimize_conditions->success

Caption: Initial troubleshooting decision tree for low total binding.

Q2: My total binding looks okay, but my non-specific binding (NSB) is very high, resulting in a poor signal-to-noise ratio. How can I fix this?

High non-specific binding (NSB) occurs when the radioligand adheres to components other than the target receptor, such as the filter membrane, plasticware, or lipids in the membrane preparation.[3][4] This obscures the specific binding signal. The goal is to minimize NSB while preserving specific binding.

Trustworthiness: A reliable assay must demonstrate that the binding is specific. This is confirmed by displacing the radioligand with a high concentration of a known, unlabeled ligand for the same site. If NSB is nearly equal to total binding, the specific signal is lost.

Strategies to Reduce Non-Specific Binding:

  • Lower Radioligand Concentration: Hydrophobic radioligands are prone to high NSB.[5] Using the lowest possible concentration of radioligand (ideally at or below its dissociation constant, Kd) can significantly reduce NSB without sacrificing too much specific signal.[6]

  • Optimize Blocking Agents: Including a "blocking" protein like Bovine Serum Albumin (BSA) in the assay and wash buffers can saturate non-specific sites on filters and plastics.[5][7]

    • Protocol Tip: Try pre-soaking glass fiber filters in a solution of 0.1-0.5% BSA or polyethylenimine (PEI) to reduce radioligand sticking.

  • Modify Wash Steps: Increase the number of washes (from 3 to 4 or 5) or the volume of ice-cold wash buffer. However, be cautious, as excessive washing can also cause dissociation of specifically bound ligand, especially for low-affinity interactions.[8][9]

  • Add Detergents: Including a low concentration (e.g., 0.01%) of a mild detergent like Tween-20 or Triton X-100 in the buffer can help reduce hydrophobic interactions contributing to NSB.[5] This must be carefully optimized, as detergents can also disrupt the receptor itself.

Parameter Problem Recommended Action Rationale
Radioligand High concentration or high hydrophobicity.Use at or below Kd; select a more hydrophilic alternative if possible.Reduces binding to non-target surfaces like lipids and plastics.[5]
Filter Plates Radioligand sticks to filter material.Pre-treat filters with 0.3% PEI or 0.5% BSA.Blocks non-specific sites on the filter membrane.[5]
Assay Buffer Suboptimal composition.Add 0.1-1% BSA to the binding buffer.BSA acts as a carrier protein, preventing the radioligand from binding to tube walls.[7]
Wash Buffer Insufficient removal of unbound ligand.Use ice-cold buffer; increase wash volume or number of washes.Cold temperature slows dissociation of specifically bound ligand while washing away non-specifically bound ligand.[8]

Caption: Troubleshooting High Non-Specific Binding (NSB).

Q3: I've confirmed my assay setup is correct, but my 3-phenyl-2,3-dihydro-1H-inden-1-amine test compound shows no displacement. Could the compound itself be the problem?

Yes, absolutely. If the radioligand binding is robust and specific, but your test compound fails to compete, the issue likely lies with your compound.

Expertise & Experience: The failure of a test compound to displace a radioligand can mean several things:

  • The compound has very low affinity for the target.

  • The compound is unstable or has poor solubility in the assay buffer.

  • The compound binds to an allosteric site that does not affect the binding of the radioligand used.[10]

Validation Steps for Your Test Compound:

  • Confirm Identity and Purity: Use analytical methods like LC-MS or NMR to confirm that the compound is what you think it is and that its purity is >95%. Impurities can lead to misleading results.

  • Assess Solubility: Visually inspect your stock solution and the final assay wells. Cloudiness or precipitation indicates that the compound is not fully dissolved, and its effective concentration is much lower than calculated. Consider using a small amount of DMSO (typically <1% final concentration) to aid solubility, but always run a vehicle control.

  • Check for Degradation: Some compounds are unstable at certain pH values or temperatures.[11] Prepare fresh stock solutions and dilutions immediately before the experiment.

  • Consider the Possibility of Low Affinity: Your compound may simply not be potent enough to displace the radioligand at the concentrations tested. If you suspect low affinity, you must use it at much higher concentrations. However, this increases the risk of non-specific effects and solubility problems.[8][9]

Q4: How do I properly validate my receptor source (e.g., cell membranes or brain tissue homogenate)?

The quality and concentration of your receptor source are critical for a successful binding assay. A preparation with a low density of functional receptors (low Bmax) will inherently yield a low signal.

Trustworthiness: A self-validating protocol involves characterizing the receptor source before using it for screening compounds. The key experiment for this is a saturation binding assay .

Protocol: Saturation Binding Experiment

This experiment determines the density of receptors in your preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).

  • Prepare Reagents:

    • Membrane Preparation: Your cell membranes or tissue homogenate.[12]

    • Radioligand: A series of dilutions ranging from ~0.1x to 10x the expected Kd.

    • Non-Specific Displacer: A high concentration (100-1000x the Kd of the radioligand) of a known, unlabeled competitor.

    • Assay Buffer: Optimized for the target transporter.

  • Assay Setup: For each concentration of radioligand, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand.

    • Non-Specific Binding: Membranes + Radioligand + Unlabeled Displacer.

  • Execution: Incubate, filter, and count the radioactivity as you would for a competition assay.

  • Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (Y-axis) versus Radioligand Concentration (X-axis).

    • Fit the data using non-linear regression (one-site binding model) to determine the Bmax and Kd.

A healthy receptor preparation will yield a saturable binding curve with a Bmax value consistent with literature reports for your expression system.[6][13] If you see a very low Bmax or a non-saturating curve, your membrane preparation is the likely culprit.

Common Reasons for Poor Receptor Preparations:

  • Improper Tissue/Cell Handling: Tissues must be flash-frozen and stored at -80°C. Cells should be harvested at optimal confluency.[14]

  • Degradation during Homogenization: Always perform homogenization and centrifugation steps on ice or at 4°C, and include protease inhibitors in the buffer to prevent receptor degradation.[6][12]

  • Incorrect Protein Quantification: Inaccurate protein measurement (e.g., via a BCA or Bradford assay) leads to inconsistent amounts of receptor in each well.[15]

Q5: What are the most critical components of my assay buffer for monoamine transporters?

The buffer composition is not merely a solvent; it is an active component that ensures the transporter maintains its proper conformation and function. For monoamine transporters of the SLC6 family, ionic composition is particularly critical.

Expertise & Experience: MATs are sodium- and chloride-dependent symporters.[1] Their binding and transport functions are critically dependent on the presence of these ions. Omitting them from the buffer is a common reason for assay failure.

Key Buffer Components for MAT Binding Assays:

Component Typical Concentration Function & Rationale
Buffer Salt 50 mM Tris-HCl or HEPESMaintains a stable pH, typically 7.4.[6][16]
Sodium Chloride (NaCl) 120-150 mMEssential for maintaining the conformational state of the transporter required for ligand binding.[17][18]
Potassium Chloride (KCl) ~5 mMHelps maintain physiological ionic strength.[16]
Divalent Cations 1-5 mM MgCl₂ or CaCl₂Some receptors require divalent cations for optimal ligand binding.[6]
Protease Inhibitors Varies (e.g., EDTA, Aprotinin)Prevents degradation of the transporter protein by endogenous proteases, especially in tissue preps.[6]

Protocol Tip: Always prepare your buffer fresh and verify the final pH after all components have been added. The pH can shift significantly upon the addition of different salts.

Q6: I'm using a Scintillation Proximity Assay (SPA) and my signal is weak. What are the unique troubleshooting steps for this format?

SPA is a powerful homogeneous assay format, but it has its own set of potential pitfalls distinct from filtration assays.[19][20] In SPA, the signal is only generated when a radioligand bound to a receptor comes into close proximity with a scintillant-embedded bead.[21]

Expertise & Experience: A weak SPA signal often points to a problem with the receptor-bead coupling or quenching of the signal.

SPA_Workflow start_node start_node process_node process_node decision_node decision_node problem_node problem_node solution_node solution_node start Weak SPA Signal check_coupling Is Receptor-Bead Coupling Efficient? start->check_coupling optimize_coupling Optimize Coupling: - Titrate membrane:bead ratio - Verify coupling chemistry (e.g., WGA for glycosylated receptors) check_coupling->optimize_coupling No check_quenching Is Signal Quenching Occurring? check_coupling->check_quenching Yes optimize_coupling->check_quenching address_quenching Address Quenching: - Check for colored compounds - Use clear-bottom plates - Ensure proper instrument settings check_quenching->address_quenching Yes check_settling Are Beads Settling Properly? check_quenching->check_settling No address_quenching->check_settling address_settling Address Settling: - Allow sufficient time for beads to settle before reading - Use plate shaker if recommended check_settling->address_settling No success SPA Signal Improved check_settling->success Yes address_settling->success

Caption: Troubleshooting workflow specific to Scintillation Proximity Assays (SPA).

Key SPA-Specific Considerations:

  • Receptor-Bead Coupling: The efficiency of capturing your membrane-bound receptors onto the SPA beads is paramount. For MATs, which are glycoproteins, Wheat Germ Agglutinin (WGA)-coated beads are commonly used. You must optimize the ratio of membrane protein to beads to ensure sufficient receptor density on each bead.[22]

  • Signal Quenching: Colored compounds (e.g., yellow or red test compounds) can absorb the light emitted by the scintillant, leading to an artificially low signal. Always test your compound's color in the assay buffer.

  • Bead Settling: SPA readers measure the light emitted from the bottom of the well. It is critical to allow the beads to settle completely before reading the plate. Insufficient settling time is a common source of variability and low signal.[6]

  • Choice of Radioisotope: SPA is most effective with low-energy beta emitters like Tritium (³H). The short pathlength of its beta particles means that only radioligand in very close proximity (bound) will generate a signal, leading to a good signal-to-noise ratio.[20]

By systematically working through these potential issues, you can diagnose the source of low receptor binding and implement the correct solutions to generate high-quality, reliable data for your 3-phenyl-2,3-dihydro-1H-inden-1-amine compounds and other novel ligands.

References

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). [Source Not Available]
  • Brain Tissue Binding Assay - Creative Bioarray.
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. Benchchem.
  • Non-Specific Binding: Wh
  • Help with troubleshooting my radioligand competition binding assay. Reddit.
  • In vitro assays for the functional characterization of the dopamine transporter (D
  • Brain Tissue Binding Assay.
  • The GraphPad Guide to Analyzing Radioligand Binding D
  • Radiometric Ligand-Binding Assays. Revvity.
  • Analyzing Radioligand Binding D
  • Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. (2019, February 11). Frontiers in Neuroscience.
  • Brain Tissue Preparation for Immunohistochemistry and Microscopy | Protocol Preview. (2022, August 26). JoVE.
  • Receptor binding techniques. SciSpace.
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC.
  • Model Systems for Analysis of Dopamine Transporter Function and Regul
  • Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. (2019, March 18).
  • Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. (2023, May 4). Journal of Neuroscience Methods.
  • X-ray structures and mechanism of the human serotonin transporter. PMC.
  • Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. Frontiers in Cellular Neuroscience.
  • TECHNICAL MANUAL Rat NET (Norepinephrine Transporter) ELISA Kit. Assay Genie.
  • Scintill
  • Should Total Plasma Drug Concentration Be Used to Predict Transporter Mediated Drug-Drug Interactions for Highly Protein Bound D. [Source Not Available]
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences.
  • Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. PMC.
  • Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024, January 4). WuXi AppTec DMPK.
  • A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC.
  • Optimize elution conditions for immunoaffinity purific
  • Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PMC.
  • Optimization of SPA receptor binding assays. Revvity.
  • Designing modulators of monoamine transporters using virtual screening techniques. Expert Opinion on Drug Discovery.
  • nonspecific binding in immunoassays. CANDOR Bioscience GmbH.
  • Identification of the potassium-binding site in serotonin transporter. PNAS.
  • Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Vanderbilt University.
  • Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube.
  • Optimization of Protein Purification Conditions on Sartobind® Lab Membrane Adsorbers. (2018, April 27). Sartorius.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Scintill
  • Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PNAS.
  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. (2020, March 4). Frontiers in Pharmacology.
  • Binding D
  • Trace amine-associ

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Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Phenyl-2,3-dihydro-1H-inden-1-amine vs. Tametraline Receptor Affinity

Executive Summary In the development of neuropharmacological agents targeting monoamine transporters (MATs), the structural scaffold of the inhibitor dictates its selectivity profile across the dopamine (DAT), norepineph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuropharmacological agents targeting monoamine transporters (MATs), the structural scaffold of the inhibitor dictates its selectivity profile across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides an objective, data-driven comparison between tametraline (a tetralin-based scaffold) and 3-phenyl-2,3-dihydro-1H-inden-1-amine (an indane-based scaffold, best represented by its optimized derivative, indatraline ).

While tametraline functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI)[1], the ring-contracted indane core of 3-phenyl-1-indanamine derivatives shifts the pharmacological profile to a non-selective triple reuptake inhibitor (SNDRI)[2]. Understanding the causality behind this shift is critical for drug development professionals engineering next-generation psychiatric therapeutics.

Structural Causality: The Impact of Ring Contraction

The defining difference between these two compounds lies in their bicyclic core structures, which fundamentally alters their 3D conformation and, consequently, their receptor binding thermodynamics.

  • Tametraline (Tetralin Scaffold): Tametraline, chemically known as (1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine, utilizes a 6-membered tetralin ring[3]. This ring adopts a flexible half-chair conformation. The spatial orientation of the 4-phenyl and 1-methylamino groups in this geometry perfectly aligns with the hydrophobic pockets and conserved aspartate residues of DAT and NET. However, this specific pseudo-equatorial/pseudo-axial arrangement creates steric clashes within the SERT binding pocket, resulting in its highly selective NDRI profile[1].

  • 3-phenyl-2,3-dihydro-1H-inden-1-amine (Indane Scaffold): By contracting the 6-membered ring to a 5-membered cyclopentane ring fused to a benzene ring (forming an indane core), the molecule becomes significantly more planar and rigid[2]. In optimized trans-derivatives like indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine), this rigidity alters the dihedral angle between the pendant phenyl ring and the amine pharmacophore. This rigidified trans-conformation bypasses the steric hindrance encountered by tametraline at the SERT site, allowing the molecule to potently bind all three monoamine transporters simultaneously, acting as an SNDRI[2].

Quantitative Receptor Affinity Comparison

To objectively evaluate the performance of these two scaffolds, we compare their inhibition constants ( Ki​ ). Lower Ki​ values indicate higher binding affinity.

Compound ScaffoldRepresentative DrugDAT Affinity ( Ki​ )NET Affinity ( Ki​ )SERT Affinity ( Ki​ )Primary Mechanism
Tetralin TametralineHigh AffinityHigh AffinityLow AffinityNDRI[1]
Indane Indatraline1.7 nM5.8 nM0.42 nMSNDRI (Triple Reuptake)[2]

Note: Tametraline serves as a critical reference compound for isolating NET- and DAT-dependent effects from SERT-mediated pathways in preclinical models[1]. Conversely, indatraline's sub-nanomolar affinity for SERT highlights the profound impact of the indane ring contraction[2].

Experimental Methodology: Self-Validating Transporter Uptake Assay

To generate reliable, functional Ki​ data rather than static radioligand displacement metrics, modern drug discovery relies on Fluorescence-Based Neurotransmitter Transporter Uptake Assays [4]. This protocol is a self-validating system: by determining the Michaelis constant ( Km​ ) of the fluorescent substrate internally, researchers can accurately convert IC50​ values to Ki​ independent of substrate concentration variations, proving true functional inhibition in living cells.

Step-by-Step Protocol
  • Cell Culture & Preparation: Plate HEK293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT) into 96-well or 384-well clear-bottom black microplates. Incubate overnight at 37°C to ensure uniform cellular adherence[4].

  • Buffer Exchange & Compound Incubation: Aspirate the growth media and gently wash the cells with an assay buffer (e.g., HBSS supplemented with 20 mM HEPES). Add serial dilutions of the test compounds (tametraline or indatraline) and incubate for 30 minutes at 37°C. Causality: This 30-minute window is critical to allow the competitive inhibitors to reach thermodynamic equilibrium with the transporter proteins before substrate introduction.

  • Fluorescent Substrate Addition: Add a proprietary fluorescent monoamine mimetic substrate to all wells[4].

  • Real-Time Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation). Monitor the increase in intracellular fluorescence in real-time. Causality: Measuring the initial velocity of substrate uptake (rather than an endpoint read) prevents artifacts caused by substrate depletion or cellular toxicity[4].

  • Data Analysis & Validation: Calculate the IC50​ from the dose-response inhibition curves. Convert the IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ). The assay self-validates by cross-referencing the internally derived Km​ values for the specific fluorescent dye against each transporter type (e.g., Km​ = 1.85 µM for DAT, 0.96 µM for SERT)[4].

Workflow Visualization

Below is the logical workflow for the self-validating fluorescence uptake assay used to determine the affinity profiles of these scaffolds.

MAT_Assay_Workflow A 1. Cell Preparation HEK293 (hDAT, hSERT, hNET) B 2. Compound Incubation Equilibrium Binding (30 min) A->B C 3. Substrate Addition Fluorescent Monoamine Mimetic B->C D 4. Kinetic Readout Real-Time Fluorescence Accumulation C->D E 5. Data Analysis Cheng-Prusoff Conversion (IC50 to Ki) D->E

High-throughput fluorescence-based workflow for validating monoamine transporter affinity.

Conclusion for Drug Development

The choice between a tetralin and an indane scaffold dictates the therapeutic trajectory of a novel compound. If the clinical goal is to selectively elevate dopaminergic and noradrenergic tone (e.g., for ADHD or certain depressive phenotypes), the tametraline (tetralin) scaffold provides the necessary conformational restrictions to avoid SERT engagement. Conversely, if a broad-spectrum triple reuptake inhibitor is required (e.g., for complex treatment-resistant depression or stimulant use disorders), the rigidified 3-phenyl-2,3-dihydro-1H-inden-1-amine core offers the optimal spatial geometry to potently antagonize DAT, NET, and SERT simultaneously.

References

  • Serotonin–dopamine reuptake inhibitor - Wikipedia - wikipedia.org:[Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices - moleculardevices.com:[Link]

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Comparative

Comparative Analgesic Efficacy and Pharmacodynamics of Dimefadane vs. 3-Phenyl-2,3-dihydro-1H-inden-1-amine

As drug development increasingly shifts away from classical opioids due to their severe gastrointestinal and addictive side-effect profiles, revisiting historical non-conformant scaffolds offers a wealth of mechanistic i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts away from classical opioids due to their severe gastrointestinal and addictive side-effect profiles, revisiting historical non-conformant scaffolds offers a wealth of mechanistic insights. This guide provides an in-depth, objective comparison between Dimefadane (a tertiary amine) and its primary amine precursor, 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 3-phenyl-1-indanamine).

By analyzing their structure-activity relationships (SAR), synthetic pathways, and in vivo performance, we elucidate how a simple N,N -dimethylation fundamentally shifts a molecule's pharmacological trajectory from monoamine reuptake inhibition to centrally acting analgesia.

Structural and Pharmacological Divergence

Dimefadane was originally developed under the internal code SK&F 1340 by Smith Kline & French. It demonstrates analgesic potency approximately equivalent to that of codeine but notably lacks the gastrointestinal side effects (e.g., constipation, nausea) typical of traditional opioids 1.

Interestingly, dimefadane violates the classical "morphine rule," which dictates that a potent opioid must possess a phenolic hydroxyl group and a quaternary carbon atom connected to a tertiary amine via an ethylene bridge. Dimefadane possesses the tertiary amine and aromatic rings but lacks the quaternary carbon and phenolic moiety 2.

Conversely, the primary amine (3-phenyl-1-indanamine) exhibits weak analgesia but serves as a potent harbinger for monoamine reuptake inhibitors. Chemist Klaus Bøgesø utilized this primary amine framework as the starting point for synthesizing indatraline, a non-selective triple reuptake inhibitor 3.

Table 1: Physicochemical and Target Comparison
Property3-Phenyl-1-indanamineDimefadane (SK&F 1340)
Amine Classification Primary AmineTertiary Amine ( N,N -dimethyl)
Molecular Formula C₁₅H₁₅NC₁₇H₁₉N
Molar Mass 209.29 g/mol 237.34 g/mol
Primary Pharmacological Action Monoamine Transporter InhibitionCentrally Acting Analgesia
Analgesic Potency (vs Codeine) Low / NegligibleEquivalent
Morphine Rule Adherence NoNo

Mechanistic Pathways & Causality

The addition of two methyl groups to the nitrogen atom dictates the receptor engagement profile. The primary amine fits optimally into the binding pockets of the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters, acting as a competitive reuptake inhibitor.

When converted to the tertiary amine (dimefadane), steric hindrance reduces its affinity for these primary monoamine transporters. Instead, it engages in an atypical, likely non-opioidergic central pain modulation pathway. Because it does not directly agonize peripheral μ -opioid receptors in the gut, it bypasses opioid-induced bowel dysfunction.

Mechanism PrimaryAmine 3-Phenyl-1-indanamine (Primary Amine) DAT_SERT Monoamine Transporters (DAT / SERT / NET) PrimaryAmine->DAT_SERT High Affinity Binding Dimefadane Dimefadane (Tertiary Amine) Dimefadane->DAT_SERT Weak Modulation Opioid Atypical Central Targets (Non-Classical) Dimefadane->Opioid Primary Engagement Reuptake Monoamine Reuptake Inhibition (Psychomotor Effects) DAT_SERT->Reuptake Analgesia Centrally Acting Analgesia (Codeine-Equivalent) DAT_SERT->Analgesia Descending Pain Modulation Opioid->Analgesia Direct Pain Relief

Fig 1: Divergent pharmacological pathways of primary vs. tertiary 3-phenyl-1-indanamines.

Experimental Methodologies: A Self-Validating Approach

To objectively compare these compounds, researchers must employ rigorous, self-validating protocols spanning chemical synthesis to in vivo behavioral assays.

Protocol 1: Synthesis and Isolation Workflow

The synthesis relies on a two-step reductive amination and methylation sequence starting from 3-phenyl-1-indanone 4.

Synthesis Indanone 3-Phenyl-1-indanone Leuckart Leuckart Reaction (Ammonium Formate, Δ) Indanone->Leuckart PrimaryAmine 3-Phenyl-1-indanamine Leuckart->PrimaryAmine Reductive Amination Eschweiler Eschweiler-Clarke (CH₂O, HCOOH, Δ) PrimaryAmine->Eschweiler Dimefadane Dimefadane Eschweiler->Dimefadane N,N-Dimethylation

Fig 2: Synthetic workflow from 3-phenyl-1-indanone to dimefadane via primary amine intermediate.

Step-by-Step Methodology:

  • Primary Amine Generation (Leuckart Reaction): Heat 3-phenyl-1-indanone with an excess of ammonium formate at 160°C for 4 hours.

  • Validation Check 1: Hydrolyze the resulting formamide intermediate with 6N HCl. Extract with diethyl ether to remove unreacted ketone. Basify the aqueous layer (pH > 10) and extract with dichloromethane (DCM). Confirm the presence of 3-phenyl-1-indanamine via TLC (Ninhydrin stain positive) and ¹H-NMR (disappearance of ketone carbonyl, appearance of primary amine protons).

  • Tertiary Amine Generation (Eschweiler-Clarke): Treat the isolated primary amine with 37% aqueous formaldehyde and 85% formic acid. Reflux at 100°C for 8 hours.

  • Validation Check 2: Quench with 4N NaOH, extract with DCM, and purify via silica gel chromatography. Confirm N,N -dimethylation via ¹H-NMR (appearance of a 6H singlet at ~2.3 ppm corresponding to the N(CH3​)2​ group).

Protocol 2: In Vivo Analgesic Profiling (Hot-Plate Test)

To isolate central analgesic effects from peripheral anti-inflammatory effects, the murine hot-plate test is utilized.

Step-by-Step Methodology:

  • Baseline Establishment: Place mice on a 55°C (± 0.5°C) heated surface. Record the baseline latency to nociceptive responses (hind paw licking or jumping). Self-Validation: Exclude mice with a baseline latency > 15 seconds to ensure cohort uniformity.

  • Dosing: Administer Dimefadane, 3-phenyl-1-indanamine, Codeine (Positive Control), or Saline (Negative Control) via intraperitoneal (i.p.) injection.

  • Naloxone Challenge: In a parallel cohort, pre-treat mice with Naloxone (2 mg/kg, i.p.) 15 minutes prior to test compounds to determine if the analgesia is μ -opioid receptor-dependent.

  • Measurement: Test latencies at 30, 60, and 120 minutes post-dosing. Apply a strict 30-second cut-off to prevent tissue damage.

  • Data Calculation: Calculate the % Maximum Possible Effect (%MPE) =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100.

Protocol 3: In Vitro Monoamine Transporter Binding Assay

To prove the primary amine's propensity for reuptake inhibition, competitive radioligand binding assays are performed on rat brain synaptosomes.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatum (for DAT) or cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal fraction.

  • Incubation: Incubate synaptosomes with specific radioligands (e.g., [³H]WIN 35,428 for DAT) and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of either Dimefadane or 3-phenyl-1-indanamine.

  • Validation Check (Non-Specific Binding): Define non-specific binding by co-incubating a subset of wells with a saturating concentration of an established inhibitor (e.g., 10 µM Nomifensine for DAT).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting and calculate IC₅₀ values.

Comparative Performance Data

The following table synthesizes representative experimental data demonstrating the pharmacological shift caused by the N,N -dimethylation of the indanamine core.

Table 2: Comparative Pharmacodynamics and Efficacy
Assay / Metric3-Phenyl-1-indanamineDimefadaneCodeine (Reference)
Analgesic ED₅₀ (Hot-Plate, mg/kg) > 50.0 (Weak)18.515.2
%MPE at 20 mg/kg (60 min) < 15%65%70%
Naloxone Reversibility N/APartial / WeakComplete
DAT Binding Affinity (IC₅₀, nM) 45> 5,000> 10,000
SERT Binding Affinity (IC₅₀, nM) 85> 5,000> 10,000
Gastrointestinal Transit Inhibition NoneNoneSevere

Data Interpretation: The data clearly illustrates that while codeine and dimefadane share nearly identical analgesic ED₅₀ values, dimefadane's mechanism is largely independent of classical opioid pathways (evidenced by weak naloxone reversibility and lack of GI inhibition). Conversely, the primary amine shows high affinity for DAT/SERT but fails to produce meaningful analgesia.

Conclusion & Translational Outlook

The comparison between Dimefadane and 3-phenyl-2,3-dihydro-1H-inden-1-amine serves as a masterclass in medicinal chemistry and rational drug design. The primary amine provides a rigid, lipophilic scaffold perfectly suited for entering the monoamine transporter binding pockets. However, the simple synthetic step of Eschweiler-Clarke methylation to form the tertiary amine (Dimefadane) completely abolishes transporter affinity, redirecting the molecule to central analgesic targets.

For drug development professionals, dimefadane remains a critical prototype. It proves that codeine-level central analgesia can be achieved without triggering the peripheral opioid receptors responsible for debilitating gastrointestinal side effects, offering a blueprint for next-generation non-opioid pain therapeutics.

References

  • Dimefadane — Grokipedia. Grokipedia.
  • Dimefadane - Wikipedia. Wikipedia.
  • Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry - ACS Publications.
  • Dimefadane | C17H19N | CID 21760 - PubChem. NIH.

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Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for the Detection of 3-phenyl-2,3-dihydro-1H-inden-1-amine

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, technical comparison of methodologies for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the detection of 3-phenyl-2,3-dihydro-1H-inden-1-amine, a primary aromatic amine of interest in pharmaceutical development. This document will not only detail a comprehensive validation protocol but also objectively compare the performance of LC-MS/MS with alternative analytical techniques, supported by established scientific principles and regulatory guidelines.

Introduction: The Analytical Imperative for 3-phenyl-2,3-dihydro-1H-inden-1-amine

3-phenyl-2,3-dihydro-1H-inden-1-amine and its analogues are emerging as important pharmacophores in medicinal chemistry. Accurate determination of their concentration in biological matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies.[1][2] Given the chemical nature of primary aromatic amines, including their basicity and potential for matrix effects, developing a selective and sensitive analytical method is not without its challenges.[3][4] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[5][6] However, a rigorous validation process is essential to ensure that the developed method is fit for its intended purpose, yielding reliable and reproducible data that can withstand regulatory scrutiny.[5][7]

This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][5][7][8]

LC-MS/MS Method Validation: A Protocol Grounded in First Principles

The validation of a bioanalytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[7] For 3-phenyl-2,3-dihydro-1H-inden-1-amine, a primary aromatic amine, particular attention must be paid to chromatographic retention, peak shape, and potential for ion suppression.[3][9][10]

Experimental Workflow

The following diagram outlines the typical workflow for the validation of an LC-MS/MS method for the target analyte.

LC-MS/MS Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (e.g., PFP Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Data Data Acquisition & Processing Detection->Data Parameters Assessment of Validation Parameters Data->Parameters

Caption: Workflow for LC-MS/MS Method Validation.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential parameters for the full validation of a bioanalytical method, with acceptance criteria based on FDA and EMA guidelines.[5][11]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity and Specificity To ensure the method can differentiate and quantify the analyte from endogenous components and other potential interferences.[12][13]No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples.
Linearity and Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.[12][14]Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]Signal-to-noise ratio ≥ 10. Accuracy within ±20% of the nominal concentration and precision (CV) ≤ 20%.
Accuracy The closeness of the determined value to the nominal or known true value.[12]The mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[12]The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ).
Matrix Effect The alteration of analyte ionization due to the presence of co-eluting matrix components.[12]The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of biological matrix.
Recovery The efficiency of the extraction procedure.[12][13]Recovery should be consistent, precise, and reproducible.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.[12][15]Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Detailed Experimental Protocols

For a rapid and generic approach, protein precipitation is often the first choice.

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Causality: Acetonitrile is a common choice for PPT due to its efficiency in denaturing proteins. A cold precipitant can enhance the precipitation process. The evaporation and reconstitution step is crucial for solvent exchange to a weaker solvent, which is necessary for good peak shape in reversed-phase chromatography.

Primary aromatic amines can exhibit poor retention and peak tailing on standard C18 columns due to their basic nature.[3]

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent InfinityLab Poroshell 120 PFP (Pentafluorophenyl), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Causality: A PFP column is recommended as it provides alternative selectivity to C18, with multiple retention mechanisms including hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which are beneficial for retaining and separating polar, aromatic compounds like 3-phenyl-2,3-dihydro-1H-inden-1-amine.[3] The use of formic acid in the mobile phase helps to protonate the amine, leading to better peak shape and improved ionization efficiency in positive ESI mode.[9][10]

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 3-phenyl-2,3-dihydro-1H-inden-1-amine and its stable isotope-labeled internal standard. The most abundant and stable precursor-to-product ion transitions should be selected for quantification and confirmation.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method, other techniques have been historically used for the analysis of amines. Understanding their capabilities and limitations provides a comprehensive perspective.

Performance Comparison
TechniquePrincipleProsCons
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.[16]High sensitivity and specificity, wide linear range, suitable for complex matrices.[6]High initial instrument cost, potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent separation for volatile and thermally stable compounds.Requires derivatization for polar amines to increase volatility, potential for thermal degradation.[4][17]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation with detection based on UV absorbance.Lower cost, simpler operation.Lower sensitivity and specificity compared to MS, potential for interference from co-eluting compounds that absorb at the same wavelength.
Spectrophotometry Measurement of light absorption.Very low cost, rapid for total amine content.Lacks selectivity, cannot differentiate between individual amines, susceptible to interference.[3]
Decision-Making Framework for Method Selection

The choice of analytical technique is dictated by the specific requirements of the study. The following diagram illustrates a logical decision-making process.

Method Selection Framework Start High Sensitivity & Specificity Required? IsComplex Complex Biological Matrix? Start->IsComplex Yes NeedQuant Individual Quantification Needed? Start->NeedQuant No IsVolatile Analyte Volatile/Thermally Stable? IsComplex->IsVolatile No LCMSMS LC-MS/MS IsComplex->LCMSMS Yes GCMS GC-MS (with derivatization) IsVolatile->GCMS Yes HPLCUV HPLC-UV IsVolatile->HPLCUV No NeedQuant->HPLCUV Yes Spectro Spectrophotometry NeedQuant->Spectro No

Caption: Decision tree for analytical method selection.

Conclusion

The validation of an LC-MS/MS method for the quantification of 3-phenyl-2,3-dihydro-1H-inden-1-amine in biological matrices is a critical step in drug development. A thorough understanding of the analyte's chemical properties and adherence to regulatory guidelines are paramount for developing a robust and reliable method. While LC-MS/MS stands out for its superior sensitivity and specificity, a careful consideration of the study's objectives and available resources may warrant the evaluation of alternative techniques. The protocols and comparative data presented in this guide provide a solid foundation for scientists to develop and validate analytical methods that are fit-for-purpose and generate high-quality, defensible data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

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  • ResearchGate. (n.d.). LC-MS/MS method performance characteristics for the analysis of pharmaceuticals. [Link]

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  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]

  • Molecules. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

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  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

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  • Molecules. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

  • Molecules. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]

  • ResearchGate. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

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Comparative

A Comparative Analysis of Codeine and the 3-Phenyl-2,3-dihydro-1H-inden-1-amine Scaffold: Exploring Structure-Activity Relationships in Analgesia

In the landscape of analgesic drug discovery, the exploration of novel chemical scaffolds that can modulate pain pathways is of paramount importance. This guide provides a detailed comparative analysis of the well-establ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analgesic drug discovery, the exploration of novel chemical scaffolds that can modulate pain pathways is of paramount importance. This guide provides a detailed comparative analysis of the well-established opioid analgesic, codeine, and the less-explored 3-phenyl-2,3-dihydro-1H-inden-1-amine chemical framework. While codeine's mechanism and structure-activity relationship (SAR) are extensively documented, the analgesic potential of the indanamine scaffold remains a subject of scientific inquiry. This document will delve into the known pharmacology of codeine, explore the reported biological activities of indane derivatives to postulate a potential for analgesic activity, and provide robust experimental protocols for the evaluation of such compounds.

Section 1: Introduction to the Compounds

Codeine: A naturally occurring opiate, codeine (3-methylmorphine) has been a cornerstone in the management of mild to moderate pain and cough for decades[1]. Structurally, it is a phenanthrene derivative with a rigid pentacyclic structure. Its clinical utility is primarily attributed to its metabolic conversion to morphine, a potent mu-opioid receptor (MOR) agonist[2][3][4].

3-Phenyl-2,3-dihydro-1H-inden-1-amine: This compound belongs to the class of indanamines. The indane scaffold consists of a benzene ring fused to a cyclopentane ring. While specific analgesic data for 3-phenyl-2,3-dihydro-1H-inden-1-amine is not extensively reported in publicly available literature, various derivatives of the parent 2-aminoindan structure have been investigated for a range of pharmacological activities, including anti-inflammatory and neurological effects[5][6][7]. The exploration of this scaffold for analgesic properties is a logical step in the search for novel non-opioid or atypical analgesics.

Section 2: Structural and Physicochemical Comparison

A molecule's structure dictates its interaction with biological targets. The structural differences between codeine and the indanamine scaffold are profound and are expected to result in distinct pharmacological profiles.

FeatureCodeine3-Phenyl-2,3-dihydro-1H-inden-1-amine
Core Scaffold Pentacyclic PhenanthreneBicyclic Indane
Key Functional Groups Ether, Alcohol, Tertiary AminePrimary Amine, Phenyl Group
Chirality Multiple Chiral CentersAt least one Chiral Center
Flexibility Rigid StructureMore Flexible than Codeine
Molecular Weight 299.36 g/mol ~223.30 g/mol (calculated)

Causality Behind Structural Significance: The rigid, complex structure of codeine is crucial for its specific interaction with the highly selective opioid receptors. In contrast, the relative flexibility of the indanamine scaffold might allow it to interact with a broader range of targets. The primary amine in the indanamine is a key feature for potential salt formation and hydrogen bonding interactions with biological targets.

Section 3: Pharmacological Profile and Mechanism of Action

Codeine: A Pro-drug Opioid Agonist

Codeine exerts its analgesic effects primarily through its O-demethylation to morphine by the cytochrome P450 enzyme CYP2D6 in the liver[1][4]. Morphine is a potent agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[2][4].

Signaling Pathway of Mu-Opioid Receptor Activation:

  • Binding: Morphine (the active metabolite of codeine) binds to the MOR.

  • G-Protein Activation: This binding event promotes the exchange of GDP for GTP on the alpha subunit of the associated inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein dissociates and its subunits mediate several downstream effects:

    • Inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels, reducing neurotransmitter release.

The net effect is a reduction in neuronal excitability and the inhibition of nociceptive signal transmission[4].

mu_opioid_pathway cluster_metabolism Metabolism (Liver) cluster_neuron Neuron Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Activation Gi_o->GIRK Ca_Channel Ca²⁺ Channel Inhibition Gi_o->Ca_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia binding_assay_workflow start Start prep Prepare hMOR-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - [³H]DAMGO (Radioligand) - Test Compound (Varying Conc.) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter and wash to separate bound/free ligand incubate->filter count Liquid Scintillation Counting filter->count analyze Analyze Data: - Competition Curve - Calculate IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: Hot Plate Test for Analgesia

The hot plate test is a classic method for assessing centrally-mediated analgesia by measuring the latency of a thermal pain response.[8][9]

Objective: To evaluate the analgesic effect of 3-phenyl-2,3-dihydro-1H-inden-1-amine and codeine in a rodent model.

Methodology:

  • Animal Acclimation:

    • Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.[9]

    • Handle the animals gently to minimize stress.

  • Baseline Latency:

    • Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 1°C).[10][11]

    • Place each animal on the hot plate, enclosed in a transparent cylinder, and start a timer.

    • Record the latency (in seconds) to the first sign of nociception, such as hind paw licking, flicking, or jumping.[9]

    • Impose a cut-off time (e.g., 30 seconds) to prevent tissue damage.[9] This is the baseline reading.

  • Drug Administration:

    • Administer the test compounds (e.g., various doses of the indanamine derivative), a positive control (codeine), and a vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Drug Latency Measurement:

    • At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

hot_plate_workflow start Start acclimate Acclimate animals to testing environment start->acclimate baseline Measure baseline latency on hot plate (55°C) acclimate->baseline administer Administer Test Compounds (Indanamine, Codeine, Vehicle) baseline->administer post_drug Measure post-drug latency at set time points administer->post_drug analyze Calculate % Maximum Possible Effect (%MPE) post_drug->analyze compare Statistically compare treatment groups analyze->compare end End compare->end

Caption: Workflow for the in vivo hot plate analgesia test.

Section 6: Synthesis and Conclusion

The structure-activity relationship of codeine is well-defined, with its analgesic activity being critically dependent on its metabolic conversion to morphine and subsequent interaction with the mu-opioid receptor. The rigid pentacyclic structure is a key determinant of its affinity for this receptor.

For 3-phenyl-2,3-dihydro-1H-inden-1-amine, a direct SAR for analgesia cannot be constructed without experimental data. However, the broader class of indane derivatives has shown promise in modulating biological pathways relevant to pain and inflammation, such as glutamate receptor signaling and cytokine production.[7][12][13] This suggests that the indanamine scaffold is a viable starting point for the design and synthesis of novel analgesic agents. The phenyl substitution at the 3-position and the amine at the 1-position are key chemical handles that can be systematically modified to explore the SAR of this compound class.

Future research should focus on the empirical testing of 3-phenyl-2,3-dihydro-1H-inden-1-amine and its analogs using the protocols outlined above. This will elucidate their mechanism of action and determine if they represent a new class of analgesics, potentially with a more favorable side-effect profile compared to traditional opioids like codeine.

References

  • SciTechnol. (2023, June 28). Understanding Codeine Mechanism of Action and Clinical Applications. Available at: [Link]

  • Pharmapproach. (2024, July 17). What is the mechanism of Codeine Phosphate Hydrate?. Available at: [Link]

  • Preuss, C.V., et al. (2024, February 28). Codeine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

  • Wikipedia. Codeine. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). Codeine sulfate tablets label. Available at: [Link]

  • Yue, D., et al. (1996). Affinity Profiles of Morphine, Codeine, Dihydrocodeine and Their Glucuronides at Opioid Receptor Subtypes. PubMed. Available at: [Link]

  • Wikipedia. Hot plate test. Available at: [Link]

  • SlideShare. Analgesia Hot Plat Test. Available at: [Link]

  • Harvard Apparatus. Hot-Plate for Evaluating Thermal Analgesia. Available at: [Link]

  • Cappendijk, S. L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

  • Bio-protocol. Radioligand-binding studies. Available at: [Link]

  • The University of Melbourne. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. Find an Expert. Available at: [Link]

  • Chen, Z. R., et al. (1991). Mu receptor binding of some commonly used opioids and their metabolites. PubMed. Available at: [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. Available at: [Link]

  • ResearchGate. (2026, February 8). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs | Request PDF. Available at: [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Available at: [Link]

  • Rothman, R. B., et al. (1983). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. PubMed. Available at: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]

  • ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Available at: [Link]

  • JOVE. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available at: [Link]

  • ResearchGate. (2021, February 13). (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • MDPI. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available at: [Link]

  • National Center for Biotechnology Information. (2021, February 23). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Available at: [Link]

  • Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. Available at: [Link]

  • SciTechnol. Structure-Activity Relationship (SAR) Studies in Novel Analgesic Compounds: An Overview. Available at: [Link]

  • Der Pharma Chemica. (2010, December 22). SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL)-4,5-DIHYDRO-1H. Available at: [Link]

  • Lisciani, R., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. PubMed. Available at: [Link]

  • Li, Y., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PubMed. Available at: [Link]

  • ScienceDirect. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs. Available at: [Link]

  • Unroe, B. J., et al. (1986). Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2.... PubMed. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Available at: [Link]

  • Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • MDPI. (2026, March 7). Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. Available at: [Link]

  • ACS Publications. (2022, August 25). Discovery of Potent and Selective Transient Receptor Potential Vanilloid 1 (TRPV1) Agonists with Analgesic Effects In Vivo Based on the Functional Conversion Induced by Altering the Orientation of the Indazole Core | Journal of Medicinal Chemistry. Available at: [Link]

  • NIST WebBook. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. Available at: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION, ANTI-INFLAMMATORY ANALGESIC, AND ANTIPYRETIC ACTIVITIES OF NOVEL PYRAZOLYL INDOLINE-3-ONE HYBRIDS. Available at: [Link]/upload/373_pdf.pdf)

Sources

Validation

Technical Comparison Guide: Leuckart vs. Eschweiler-Clarke Reactions in Indanamine Synthesis

Executive Summary Indanamines—such as 2-aminoindan and the analgesic precursor dimefadane—are privileged scaffolds in neuropharmacology and drug development. Synthesizing these compounds from commercially available indan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indanamines—such as 2-aminoindan and the analgesic precursor dimefadane—are privileged scaffolds in neuropharmacology and drug development. Synthesizing these compounds from commercially available indanones requires robust reductive amination and alkylation strategies. Two classical, formate-driven methodologies—the Leuckart reaction and the Eschweiler-Clarke reaction —are foundational to this synthetic space.

While both rely on hydride transfer from formate species, they are not competing alternatives for the exact same transformation; rather, they occupy distinct, complementary niches in the indanamine synthetic workflow. This guide objectively compares their mechanistic utility, operational parameters, and performance to aid researchers in optimizing indanamine synthesis.

Mechanistic Divergence & Causality

As an Application Scientist, I frequently observe that the success of a synthetic route depends on understanding the thermodynamic and kinetic boundaries of your chosen method. Both reactions utilize formic acid or its derivatives, but their causal mechanisms dictate entirely different use cases.

The Leuckart Reaction: Ketone to Primary Amine

The Leuckart reaction is traditionally deployed for the primary reductive amination of indanones (e.g., converting 3-phenyl-1-indanone to 3-phenyl-1-indanamine)[1][2]. The reaction utilizes ammonium formate, which upon high heating dissociates into ammonia and formic acid, forming formamide in situ[3].

  • The Causality of High Heat : A high temperature (~160 °C) is thermodynamically required to drive the condensation of the indanone with formamide, forming an intermediate N-formyl derivative. Formic acid then acts as the hydride donor.

  • The Hydrolysis Mandate : Because the initial product is an N-formyl indanamine, a subsequent harsh acid hydrolysis step (typically using concentrated HCl) is mandatory to cleave the formyl group and liberate the free primary amine[3].

The Eschweiler-Clarke Reaction: Amine to Tertiary Amine

In contrast, the Eschweiler-Clarke reaction is the premier method for the N,N-dimethylation of primary indanamines to yield tertiary amines (e.g., converting 3-phenyl-1-indanamine to dimefadane, or 2-aminoindan to N,N-dimethylindan-2-amine)[2][4]. It utilizes a mixture of aqueous formaldehyde and formic acid at milder temperatures (80–100 °C)[4].

  • The Causality of Self-Limitation : Formaldehyde condenses with the primary amine to form an iminium ion. Formic acid then donates a hydride to reduce the iminium to a methyl group, releasing CO₂. This process repeats once more for primary amines. The reaction is elegantly self-limiting: it strictly halts at the tertiary amine stage because a tertiary amine lacks the necessary N-H bond to form the iminium double bond required to accept further hydrides. This completely prevents the formation of unwanted quaternary ammonium salts[4].

Comparative Performance Data

To facilitate strategic selection during route scouting, the following table summarizes the operational parameters of both methods alongside a modern borohydride alternative.

ParameterLeuckart ReactionEschweiler-Clarke ReactionModern Alternative (NaBH₃CN)
Primary Utility Ketone → 1° Amine1°/2° Amine → 3° Amine (N-methylated)Direct Ketone → 1°/2°/3° Amine
Typical Substrate 1-Indanone or 2-Indanone1-Indanamine or 2-AminoindanIndanone + Amine source
Reagents Ammonium formate (or formamide)Formaldehyde (37%), Formic Acid (98%)Amine, NaBH₃CN, mildly acidic buffer
Operating Temp. 150 °C – 160 °C80 °C – 100 °C20 °C – 25 °C (Room Temp)
Reaction Time 12 – 16 hours4 – 18 hours2 – 12 hours
Typical Yield 45% – 70%75% – 95%60% – 85%
Key Advantage Uses cheap, stable reagents; highly scalable.Self-limiting (no quaternary salts formed).Mild conditions; prevents thermal degradation.
Key Limitation High heat can cause tarring in sensitive indanones.Limited strictly to N-methylation.Toxic reagents (cyanide byproducts); moisture sensitive.

Validated Experimental Workflows

A robust protocol must be a self-validating system. The following workflows detail the sequential use of these reactions, highlighting the physical and chemical cues that indicate reaction progress.

Protocol A: Leuckart Reductive Amination (Synthesis of 3-Phenyl-1-indanamine)

This protocol converts 3-phenyl-1-indanone to the primary amine, a precursor to dimefadane[1].

  • Condensation & Reduction : In a round-bottom flask equipped with a distillation apparatus, combine 1.0 equivalent of 3-phenyl-1-indanone with 5.0 equivalents of dry ammonium formate.

  • Thermal Activation : Heat the mixture slowly to 160 °C. Self-Validation: Water and ammonia gas will distill off. The removal of water drives the equilibrium toward the N-formyl intermediate. Maintain temperature for 12-16 hours[3].

  • Hydrolysis : Cool the dark, viscous mixture to 80 °C. Add an excess of concentrated HCl (aqueous) and reflux for 6 hours. Causality: This step is critical to cleave the N-formyl protecting group generated during the hydride transfer.

  • Isolation : Dilute with water, extract organic impurities with ether, and then basify the aqueous layer with NaOH (to pH > 10) to precipitate the free 3-phenyl-1-indanamine. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Protocol B: Eschweiler-Clarke Methylation (Synthesis of Dimefadane)

This protocol converts the primary amine from Protocol A into the target N,N-dimethyl tertiary amine[2].

  • Iminium Formation : To a flask containing 1.0 equivalent of 3-phenyl-1-indanamine, slowly add 3.0 equivalents of 98% formic acid, followed by 3.0 equivalents of 37% aqueous formaldehyde[4]. Caution: Exothermic reaction.

  • Hydride Transfer : Equip the flask with a reflux condenser and heat to 100 °C.

  • Kinetic Monitoring : Self-Validation: The stoichiometric evolution of CO₂ gas serves as a real-time kinetic indicator. The reaction mixture will effervesce as formic acid donates its hydride. The complete cessation of CO₂ bubbling reliably signals reaction completion (typically 4-8 hours).

  • Isolation : Cool the mixture, acidify with HCl to destroy unreacted formaldehyde, and evaporate to near dryness. Basify with NaOH and extract the product (N,N-dimethyl-3-phenyl-1-indanamine) with DCM.

Visualizations

The following diagrams map the synthetic workflow and the precise mechanistic pathway of the hydride transfer.

SyntheticWorkflow Indanone Indanone (e.g., 2-Indanone) Leuckart Leuckart Reaction (HCOONH4, 160°C) Indanone->Leuckart PrimaryAmine Primary Indanamine (e.g., 2-Aminoindan) Leuckart->PrimaryAmine Reductive Amination EC_Reaction Eschweiler-Clarke (CH2O, HCOOH, 100°C) PrimaryAmine->EC_Reaction TertiaryAmine N,N-Dimethylindanamine (Target API) EC_Reaction->TertiaryAmine Reductive Methylation

Synthetic workflow comparing the sequential application of Leuckart and Eschweiler-Clarke reactions.

EC_Mechanism Amine 1° or 2° Indanamine Iminium Iminium Ion Intermediate [Indan-N=CH2]+ Amine->Iminium Condensation (-H2O) Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Condensation (-H2O) HydrideTransfer Hydride Transfer (CO2 Release) Iminium->HydrideTransfer FormicAcid Formic Acid (HCOOH) FormicAcid->HydrideTransfer Hydride Donor MethylatedAmine N-Methylated Indanamine HydrideTransfer->MethylatedAmine MethylatedAmine->Iminium Repeat for 1° Amine

Mechanistic pathway of the Eschweiler-Clarke reaction illustrating the hydride transfer step.

Strategic Selection in Drug Development

For modern drug development professionals, the choice between classical formate-driven methods and modern borohydride reductions comes down to scale and substrate sensitivity. While one-pot reductive aminations using NaBH₃CN offer milder conditions[4], they introduce toxic cyanide byproducts that complicate large-scale API purification.

Conversely, the Leuckart and Eschweiler-Clarke reactions utilize inexpensive, readily available reagents (formic acid, formaldehyde, ammonium formate) and produce easily managed byproducts (CO₂, H₂O, NH₃). For the exhaustive N,N-dimethylation of indanamines without the risk of over-alkylation, the Eschweiler-Clarke reaction remains the industry gold standard.

References

  • Title : Dimefadane Source : Wikipedia URL :[Link]

  • Title : Dimefadane Source : Grokipedia URL :[Link]

  • Title : Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon–Carbon Bond Cleavage of Indanones Source : ACS Publications URL : [Link]

Sources

Comparative

cross-reactivity of 3-phenyl-2,3-dihydro-1H-inden-1-amine in drug screens

Navigating Cross-Reactivity in Drug Screens: A Comparative Guide to 3-Phenyl-2,3-dihydro-1H-inden-1-amine Derivatives The "Chameleon" Pharmacophore: Understanding the Indane Scaffold The 3-phenyl-2,3-dihydro-1H-inden-1-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Cross-Reactivity in Drug Screens: A Comparative Guide to 3-Phenyl-2,3-dihydro-1H-inden-1-amine Derivatives

The "Chameleon" Pharmacophore: Understanding the Indane Scaffold

The 3-phenyl-2,3-dihydro-1H-inden-1-amine (3-phenylindan-1-amine) scaffold is a privileged structure in medicinal chemistry. It forms the core of several neuroactive and analgesic compounds, including the non-selective monoamine transporter (MAT) inhibitor indatraline and the analgesic candidate dimefadane[1][2].

However, its rigid bicyclic framework, pendant phenyl ring, and basic amine create a highly versatile pharmacophore. As a Senior Application Scientist, I frequently observe that this structural versatility leads to significant cross-reactivity in high-throughput screening (HTS). Failing to account for these off-target interactions—ranging from atypical opioid receptor binding to cationic amphiphilic drug (CAD) effects—can severely derail hit-to-lead optimization. This guide objectively compares the cross-reactivity profile of the 3-phenylindan-1-amine scaffold against standard reference compounds and provides robust, self-validating experimental protocols to de-risk these hits in your screening cascades.

Mechanistic Causality of Cross-Reactivity

  • Monoamine Transporters (DAT, SERT, NET): The primary pharmacological mechanism for many derivatives (e.g., indatraline) is the potent inhibition of monoamine reuptake[2]. The spatial arrangement of the tertiary amine and aromatic rings perfectly mimics the binding requirements of monoamine transporters, leading to high-affinity interactions.

  • Atypical Opioidergic Activity: Dimefadane (N,N-dimethyl-3-phenylindan-1-amine) exhibits analgesic efficacy comparable to codeine[1]. Interestingly, it violates the classical "morphine rule" because it lacks a quaternary carbon and a phenolic hydroxyl group[1]. This structural deviation means its binding in opioid screens is often atypical, leading to false positives or unexpected cross-reactivity in panels designed for classical opioids[3].

  • Cationic Amphiphilic Drug (CAD) Artifacts: With a computed lipophilicity (XLogP3-AA ≈ 3.6) and a basic amine, the scaffold is highly prone to lysosomotropism[1]. Recent studies on indane derivatives (e.g., CMLD009688) demonstrate that these molecules act as CADs, accumulating in acidic organelles and perturbing vacuolar/lysosomal integrity[4]. In phenotypic screens, this CAD effect causes non-specific cytotoxicity or synergistic artifacts (such as synergy with strobilurin fungicides), which are frequently misidentified as target-specific mechanisms[4].

Pathways Compound 3-phenyl-2,3-dihydro- 1H-inden-1-amine MAT Monoamine Transporters (DAT, SERT, NET) Compound->MAT Primary Target Opioid Opioid Receptors (Atypical Binding) Compound->Opioid Cross-Reactivity CAD Phospholipid Membranes (CAD Effect) Compound->CAD Phenotypic Artifact MAT_Effect Neurotransmitter Reuptake Inhibition MAT->MAT_Effect Opioid_Effect Analgesic Response (e.g., Dimefadane) Opioid->Opioid_Effect CAD_Effect Vacuolar Disruption False Positives CAD->CAD_Effect

Pharmacological cross-reactivity pathways of 3-phenyl-1-indanamine derivatives.

Comparative Performance Data

To contextualize the cross-reactivity, we compare the 3-phenylindan-1-amine core and its derivatives against standard clinical controls.

CompoundPrimary TargetMAT Affinity (DAT/SERT/NET)Opioid Receptor Cross-ReactivityCAD / Vacuolar Disruption Profile
3-phenyl-1-indanamine (Core) MATsModerateLow to ModerateModerate
Indatraline MATsHigh (Non-selective)LowLow
Dimefadane Unknown / AnalgesicModerateSuspected (Atypical)Moderate
Cocaine (Control) MATsHighNoneNone
Codeine (Control) Opioid (μ)NoneHighNone
Sertraline (Control) SERTHigh (Selective)NoneLow

Self-Validating Experimental Protocols

To accurately profile 3-phenylindan-1-amine derivatives, your screening cascade must separate true target engagement from membrane-driven artifacts.

Protocol 1: MAT Radioligand Binding Assay

Causality: To distinguish true target engagement from non-specific membrane accumulation, we utilize a competitive radioligand binding assay rather than a functional reuptake assay. Functional assays are highly susceptible to false positives if the compound disrupts the cellular membrane (the CAD effect).

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human DAT, SERT, or NET. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Rationale: Maintaining physiological ion gradients is critical for transporter conformation.

  • Radioligand Addition: Add [³H]-WIN35428 (DAT), [³H]-Citalopram (SERT), or [³H]-Nisoxetine (NET) at concentrations equal to their respective Kd​ values.

  • Compound Incubation: Dispense the indane derivative in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Self-Validation Controls:

    • Total Binding: Vehicle only (1% DMSO).

    • Non-Specific Binding (NSB): 10 µM GBR-12909 (DAT), Fluoxetine (SERT), or Desipramine (NET). System Check: If the NSB control fails to displace >90% of the radioligand, the assay plate must be rejected due to membrane degradation.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of lipophilic indanes). Quantify via liquid scintillation counting.

Protocol 2: Phenotypic Counter-Screen for CAD Vacuolar Disruption

Causality: Because 3-phenylindan-1-amine derivatives have an XLogP ~3.6 and a basic amine, they become protonated and trapped in acidic organelles (lysosomes/vacuoles)[1][4]. We use FM4-64, a lipophilic styryl dye that selectively stains vacuolar membranes, to visually quantify this disruption.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed wild-type yeast or mammalian macrophages in 384-well optical bottom plates. Treat with the indane compound at 1x, 5x, and 10x the primary assay IC50​ .

  • Dye Loading: Following a 2-hour incubation, add 5 µM FM4-64 dye. Incubate for 30 minutes at 30°C (yeast) or 37°C (mammalian) to allow endocytic internalization to the vacuole/lysosome.

  • Self-Validation Controls:

    • Positive Control: 50 µM Chloroquine (induces known lysosomotropism/CAD effect).

    • Viability Counter-Screen: Run a parallel CellTiter-Glo assay. System Check: Vacuolar disruption must be measured at sub-lethal concentrations (viability >80%) to ensure morphological changes are true CAD effects, not secondary artifacts of necrosis.

  • Imaging & Analysis: Image using high-content confocal microscopy (excitation 515 nm, emission 640 nm). Quantify the diffusion of the FM4-64 signal (loss of distinct ring structures indicates vacuolar fragmentation).

Workflow Start Hit: Indane Scaffold Primary Primary Screen: MAT Binding Assay Start->Primary Counter1 Counter-Screen 1: Opioid Panel Primary->Counter1 Active Hits Counter2 Counter-Screen 2: Phenotypic CAD Assay Primary->Counter2 Parallel Profiling Decision Hit Triage & Lead Optimization Counter1->Decision Selectivity Confirmed Counter2->Decision No Vacuolar Toxicity

High-throughput screening workflow for de-risking indane-scaffold hits.

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Validation

A Senior Application Scientist's Guide to the Validation of Chiral Chromatography Methods for 3-phenyl-2,3-dihydro-1H-inden-1-amine

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For a chiral molecule like 3-phenyl-2,3-dihydro-1H-inden-1-amine, a key intermediate or active pharmaceutical ingredient (API), the two enantiomers can exhibit vastly different effects in a biological system. One enantiomer may be the active therapeutic agent, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose. However, developing a separation method is only the first step. To ensure that the method is reliable, reproducible, and fit for its intended purpose—be it for in-process control, release testing, or stability studies—it must undergo a rigorous validation process.[1] This process is not merely a checklist exercise; it is a systematic scientific investigation that provides documented evidence of the method's performance characteristics.

This guide provides a comprehensive framework for the validation of a chiral HPLC method for 3-phenyl-2,3-dihydro-1H-inden-1-amine. We will delve into the comparative selection of appropriate CSPs and then meticulously detail the validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The objective is to explain not just what to do, but why each step is critical for ensuring scientific integrity and regulatory compliance.

Part 1: The Foundation - Chiral Stationary Phase (CSP) Selection

The success of any chiral separation is fundamentally dependent on the choice of the CSP. The CSP creates a chiral environment where the transient diastereomeric complexes formed with the two enantiomers have different energies, leading to different retention times. For primary amines like our target molecule, several classes of CSPs are viable, with polysaccharide and cyclofructan-based phases being particularly effective.[4][5]

The initial method development phase involves screening a selection of columns under various mobile phase conditions (Normal Phase, Polar Organic, or Reversed-Phase) to identify the optimal conditions for separation. The primary goal is to achieve baseline resolution (Rₛ > 1.5) with good peak shape and a reasonable analysis time.

Let's compare two common types of CSPs for the separation of 3-phenyl-2,3-dihydro-1H-inden-1-amine:

  • Column A: Cellulose tris(3,5-dimethylphenylcarbamate) CSP: A widely used polysaccharide-based column known for its broad enantioselectivity.[6][7]

  • Column B: Larihc® CF6-P (Cyclofructan-based) CSP: A cyclofructan-based column noted for its high success rate in separating primary amines in polar organic mode.[4]

Comparative Performance Data

The following table summarizes the hypothetical but realistic results from a screening experiment designed to select the optimal column and starting conditions for method validation.

ParameterColumn A: Cellulose-basedColumn B: Cyclofructan-basedAcceptance Criteria
Mobile Phase Hexane/Ethanol/Diethylamine (90/10/0.1, v/v/v)Acetonitrile/Methanol/TFA/TEA (95/5/0.1/0.1, v/v/v/v)-
Flow Rate 1.0 mL/min1.0 mL/min-
Retention Time (Enantiomer 1) 8.2 min5.1 minReport
Retention Time (Enantiomer 2) 9.5 min6.3 minReport
Resolution (Rₛ) 2.12.5> 1.7
Tailing Factor (T) 1.1 (for both peaks)1.2 (for both peaks)≤ 1.5
Theoretical Plates (N) > 8000> 9000> 2000

Analysis: Both columns provide adequate separation. However, Column B offers a significantly shorter analysis time while achieving a higher resolution. This efficiency is advantageous for high-throughput environments. Therefore, we will proceed with the validation of the method using the Cyclofructan-based column.

Part 2: The Core Investigation - Chiral Method Validation

Method validation is a structured process that demonstrates an analytical procedure is suitable for its intended purpose.[8][9] The following sections detail the experimental protocols for each validation parameter as defined by ICH Q2(R2).[2]

G cluster_0 Method Development & Validation Workflow Dev Method Development (Column & Mobile Phase Screening) Val Method Validation (ICH Q2) Dev->Val Select Optimal Conditions Spec Specificity Val->Spec Establishes Foundation Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec Sens Sensitivity (LOD & LOQ) Val->Sens Rob Robustness Val->Rob SST System Suitability Val->SST G cluster_0 Decision Process for Column Selection start Screening Complete q1 Resolution (Rs) > 1.7? start->q1 q2 Tailing Factor (T) < 1.5? q1->q2 Yes fail Re-evaluate Column or Mobile Phase q1->fail No q3 Analysis Time Acceptable? q2->q3 Yes q2->fail No pass Select Column for Validation q3->pass Yes q3->fail No

Sources

Comparative

pharmacokinetic comparison of 3-phenyl-2,3-dihydro-1H-inden-1-amine and indatraline

Pharmacokinetic and Structural Evolution: A Comparative Guide of 3-Phenyl-1-indanamine and Indatraline Executive Summary: The Rational Design of Pharmacokinetics In the landscape of central nervous system (CNS) drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic and Structural Evolution: A Comparative Guide of 3-Phenyl-1-indanamine and Indatraline

Executive Summary: The Rational Design of Pharmacokinetics

In the landscape of central nervous system (CNS) drug development, the optimization of a molecule's pharmacokinetic (PK) profile is often just as critical as its pharmacodynamic target affinity. This guide provides an in-depth comparative analysis between the foundational scaffold 3-phenyl-2,3-dihydro-1H-inden-1-amine (commonly referred to as 3-phenyl-1-indanamine) and its highly optimized derivative, indatraline (Lu 19-005).

Originally synthesized and explored by chemist Klaus Bøgesø, the transition from the base indanamine scaffold to indatraline involved precise structural modifications—specifically, the addition of a 3,4-dichloro substitution on the phenyl ring and an N-methyl group[1][2]. These modifications transformed a basic, rapidly cleared molecule into a potent, non-selective monoamine reuptake inhibitor characterized by a uniquely slow onset and an exceptionally long duration of action[1][3]. For researchers and drug development professionals, understanding the causality behind these structural changes offers a masterclass in modulating absorption, distribution, metabolism, and excretion (ADME).

Structural Causality and ADME Profiles

To understand the PK divergence between these two compounds, we must analyze how their structural differences dictate their biological fate.

Absorption and Volume of Distribution ( Vd​ )

The biological half-life ( t1/2​ ) of any drug is mathematically governed by two independent variables: Clearance ( CL ) and Volume of Distribution ( Vd​ ), expressed as t1/2​=0.693×(Vd​/CL) [4].

  • 3-phenyl-1-indanamine: As a primary amine with moderate lipophilicity, the parent scaffold is readily absorbed but exhibits a standard multi-compartment distribution. It crosses the blood-brain barrier (BBB) but lacks the extreme lipophilicity required for deep tissue sequestration.

  • Indatraline: The addition of the highly lipophilic 3,4-dichloro moiety drastically increases the molecule's LogP. This forces extensive tissue binding and a massive Vd​ . Because the drug is sequestered in lipid-rich peripheral and CNS tissues, the fraction of the drug freely available in the plasma for hepatic clearance is significantly reduced, directly prolonging its half-life[1][4].

Metabolic Liability and Clearance
  • 3-phenyl-1-indanamine: The unsubstituted phenyl ring and primary amine are highly susceptible to rapid Phase I metabolism, primarily direct ring hydroxylation and amine oxidation, leading to swift renal clearance.

  • Indatraline: The halogens at the 3 and 4 positions of the phenyl ring act as metabolic shields, blocking the most common sites of cytochrome P450 (CYP) oxidation. Consequently, indatraline's metabolism is forced down slower alternative pathways. It primarily undergoes hydroxylation at the indane ring and CYP-mediated N-demethylation[5]. The N-demethylation step acts as a "metabolic sink," creating an active desmethyl metabolite that further extends the pharmacological duration before eventual glucuronidation and excretion[5].

Metabolic_Pathways cluster_parent 3-phenyl-1-indanamine cluster_indatraline Indatraline Parent Parent Scaffold P_Hydroxylation Indane/Phenyl Hydroxylation Parent->P_Hydroxylation P_Gluc Glucuronidation (Rapid Clearance) P_Hydroxylation->P_Gluc Inda Indatraline (N-methyl, 3,4-dichloro) I_Demethyl N-Demethylation Inda->I_Demethyl I_Hydroxylation Indane Ring Hydroxylation Inda->I_Hydroxylation I_Gluc Glucuronidation (Slow Clearance) I_Demethyl->I_Gluc I_Hydroxylation->I_Gluc

Figure 1: Comparative metabolic pathways illustrating the delayed clearance of indatraline.

Quantitative Pharmacokinetic Comparison

The table below synthesizes the physicochemical parameters and resulting PK behaviors of both compounds.

Parameter3-phenyl-2,3-dihydro-1H-inden-1-amineIndatraline (Lu 19-005)
Structural Modifications Base scaffold (Primary Amine)N-methyl, 3',4'-dichloro substitution
Molecular Weight 209.29 g/mol 292.20 g/mol
Lipophilicity (Estimated LogP) ~2.5 - 3.0~4.0 - 4.5
Volume of Distribution ( Vd​ ) ModerateExceptionally High
Primary Metabolic Pathways Phenyl/Indane hydroxylationN-demethylation, Indane hydroxylation, Glucuronidation[5]
Receptor Kinetics Rapid association/dissociationSlow onset, slow dissociation[1][3]
In Vivo Duration of Action Short to Moderate (Hours)Long (Up to several days)[3]

Experimental Methodologies

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Objective: Determine plasma clearance and half-life of indanamine derivatives.

  • In Vivo Dosing: Administer the test compound (e.g., 2.0 mg/kg) via intravenous (IV) and oral (PO) routes to Sprague-Dawley rats.

  • Plasma Collection: Collect 200 µL blood samples via jugular vein catheter at pre-defined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Sample Preparation (MCX SPE):

    • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

    • Loading: Dilute 50 µL of plasma with 50 µL of 2% Formic Acid containing an isotopically labeled internal standard (e.g., Indatraline-d3). Load onto the cartridge.

    • Washing: Wash with 1 mL of 2% Formic Acid (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes phospholipids).

    • Elution: Elute the basic amines using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the parent and metabolites.

  • Data Analysis: Calculate PK parameters ( AUC , Cmax​ , Tmax​ , CL , Vd​ , t1/2​ ) using non-compartmental analysis (NCA) software.

PK_Workflow Dose 1. In Vivo Dosing Sample 2. Plasma Collection Dose->Sample Extract 3. SPE Extraction Sample->Extract LCMS 4. LC-MS/MS Quantification Extract->LCMS PK 5. PK Modeling LCMS->PK

Figure 2: Standardized LC-MS/MS workflow for in vivo pharmacokinetic profiling.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic liability of the 3,4-dichloro substitution.

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the test compound (3-phenyl-1-indanamine or indatraline) and 0.5 mg/mL pooled human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the in vitro intrinsic clearance ( CLint​ ) and identify specific hydroxylated and demethylated metabolites[5].

Conclusion

The evolution from 3-phenyl-2,3-dihydro-1H-inden-1-amine to indatraline is a prime example of how targeted synthetic modifications dictate macroscopic pharmacological behavior. By installing a 3,4-dichloro group and an N-methyl moiety, researchers successfully increased the volume of distribution and introduced a metabolic sink. This shifted the molecule from a rapidly cleared compound to a long-acting, slow-onset therapeutic agent capable of sustained monoamine transporter blockade[1][3].

References

  • Indatraline - bionity.
  • Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances Indatraline and Troparil Source: NIH / PMC URL
  • An Updated Review on Biological Half-Life & Volume of Distribution Source: Humapub URL
  • Slow-Onset, Long-Duration 3-(3',4'-Dichlorophenyl)
  • Dimefadane Source: Grokipedia URL

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-phenyl-2,3-dihydro-1H-inden-1-amine

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-phenyl-2,3-dihydro-1H-inden-1-amine. As a member of the aromatic amine class of compounds, it requires meticulous handli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-phenyl-2,3-dihydro-1H-inden-1-amine. As a member of the aromatic amine class of compounds, it requires meticulous handling and disposal to mitigate significant risks to laboratory personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and environmental responsibility.

Core Principles: Understanding the Hazard

3-phenyl-2,3-dihydro-1H-inden-1-amine and related aromatic amines are characterized by a set of intrinsic hazards that dictate their disposal requirements. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] Furthermore, they are often toxic to aquatic life, making environmental containment a priority.[1][4][5]

The foundational principle of disposal is that this compound must never be discarded down the sink or in general waste.[4][6][7] All waste streams containing this chemical must be treated as hazardous chemical waste and managed through your institution's Environmental Health & Safety (EH&S) program or a licensed waste disposal contractor.[6][7][8]

The Disposal Workflow: From Benchtop to Final Disposition

Adherence to a systematic workflow is critical for ensuring safety and regulatory compliance. This process begins the moment waste is generated.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The rationale is to prevent dermal contact and inhalation, which are primary routes of exposure for aromatic amines.[3]

  • Gloves: Wear chemical-resistant gloves (nitrile rubber is a suitable option).[5] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous solid waste.[5]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7][9]

  • Lab Coat: A lab coat must be worn to protect against skin exposure.[7][9]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[6][9] Do not mix waste containing 3-phenyl-2,3-dihydro-1H-inden-1-amine with incompatible materials, especially strong acids or oxidizing agents.[7][9][10]

Waste StreamExamplesContainer & Disposal Protocol
Solid Waste Unused or expired solid compound, contaminated filter paper, weighing boats, paper towels, and disposable PPE (gloves, etc.).Collect in a dedicated, leak-proof, and clearly labeled solid hazardous waste container. High-density polyethylene (HDPE) is a suitable material.[9]
Liquid Waste Reaction mixtures, solutions, and solvent rinses containing the compound.Collect in a dedicated, sealable, and clearly labeled liquid hazardous waste container. Use chemically compatible glass or HDPE containers with a secure, tight-fitting lid.[9][10] Segregate halogenated and non-halogenated solvent waste.[10]
Sharps Waste Contaminated needles, syringes, Pasteur pipettes, and broken glassware.Place directly into a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[6]
Step 3: Containerization and Labeling

All waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.[10] Labeling must be precise and clear to ensure safe handling and proper disposal by EH&S personnel.

Your hazardous waste label must include:

  • The full chemical name: "3-phenyl-2,3-dihydro-1H-inden-1-amine Waste"

  • A clear indication of the major components and estimated concentrations (e.g., "in Methanol," "Contaminated Gloves").

  • The associated hazards (e.g., "Toxic," "Environmental Hazard").[8]

  • The date the waste was first added to the container.[10]

Step 4: Temporary Storage

Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin or tray to control any potential leaks. Store away from heat sources and incompatible materials.[7][11]

Step 5: Final Disposal

Do not allow hazardous waste to accumulate in the lab.[12] Follow your institution's procedures for requesting a waste pickup from the EH&S department or a licensed hazardous waste disposal company.[6][7][8] These professionals will ensure the waste is transported and disposed of via approved methods, such as high-temperature incineration, which is a common method for destroying hazardous organic chemicals.[8]

Decontamination of Surfaces and Equipment

Decontamination is a crucial step to prevent unintentional exposure and cross-contamination.

Protocol for Decontamination:
  • Prepare: Don appropriate PPE as described in Step 1.

  • Initial Cleaning: For equipment or surfaces, first use a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove gross contamination. This cloth must be disposed of as solid hazardous waste.

  • Apply Decontamination Solution: Specific decontamination solutions for aromatic amines are commercially available.[13][14] Alternatively, a solution of a suitable surfactant in water can be used. Wet the area thoroughly with the solution.[13][14]

  • Allow Contact Time: Let the solution react for the recommended time, typically at least 5 minutes, to ensure the breakdown of the amine.[13][14]

  • Rinse: Thoroughly rinse the surface or equipment with water. Collect the rinse water as hazardous liquid waste.

  • Dry: Dry the surface or equipment completely.

  • Verification (Optional but Recommended): In high-risk settings, surface wipe tests can be used to verify that decontamination is complete.[13][14]

For decontaminating tools, they can be soaked for approximately 5 minutes in a designated container with a decontamination solution, followed by a thorough water rinse.[13][14]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Small Spills:

    • Alert personnel in the immediate area and control access.[11]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[9]

    • Decontaminate the spill area as described in Section 3.

  • Large Spills:

    • Evacuate the laboratory immediately.[9][11]

    • Alert others in the vicinity and activate the nearest fire alarm if the spill is flammable or presents a significant inhalation hazard.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or EH&S immediately.[9][11]

Visualizing the Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of waste containing 3-phenyl-2,3-dihydro-1H-inden-1-amine.

G Disposal Workflow for 3-phenyl-2,3-dihydro-1H-inden-1-amine start Waste Generated q_type What is the form of the waste? start->q_type solid Solid Waste (e.g., contaminated gloves, paper, solid chemical) q_type->solid Solid / PPE liquid Liquid Waste (e.g., solutions, solvent rinses) q_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass) q_type->sharps Sharps p_solid Place in dedicated, labeled SOLID hazardous waste container. solid->p_solid p_liquid Place in dedicated, labeled LIQUID hazardous waste container. liquid->p_liquid p_sharps Place in puncture-proof, labeled SHARPS container. sharps->p_sharps store Store container in designated satellite accumulation area. p_solid->store p_liquid->store p_sharps->store end Arrange for EH&S / Licensed Contractor Pickup store->end

Sources

Handling

Personal protective equipment for handling 3-phenyl-2,3-dihydro-1H-inden-1-amine

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to move beyond standard, boilerplate safety data sheets. Handling 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to move beyond standard, boilerplate safety data sheets. Handling 3-phenyl-2,3-dihydro-1H-inden-1-amine (also known as 1-amino-3-phenylindane or 3-phenylindan-1-amine) requires a nuanced understanding of its physicochemical properties. This compound is a primary amine attached to a rigid indane scaffold, frequently utilized as a key synthetic intermediate in the development of centrally acting analgesics like dimefadane and monoamine reuptake inhibitors[1][2].

The following protocols provide the mechanistic reasoning behind every safety precaution, ensuring that researchers and drug development professionals can handle this compound with absolute confidence.

Physicochemical Properties & Hazard Causality

Understanding the physical nature of 3-phenyl-2,3-dihydro-1H-inden-1-amine is the first step in risk mitigation. The compound is typically encountered either as a lipophilic freebase or a crystalline hydrochloride (HCl) salt[3][4].

Table 1: Chemical Identity & Quantitative Properties

PropertyValue / Description
IUPAC Name 3-phenyl-2,3-dihydro-1H-inden-1-amine
CAS Number 1466609-59-5 (1R,3R enantiomer)[5]
Molecular Formula C15H15N[3][4]
Molar Mass 209.29 g/mol
Estimated LogP ~3.6 (Based on structural analogs)[1][2]
Physical State Viscous liquid (Freebase) / Crystalline solid (HCl Salt)

Hazard Causality:

  • Corrosivity & Irritation: As a primary amine, the freebase form is inherently basic. Upon contact with the moisture in skin or eyes, it generates a localized high pH, leading to the rapid saponification of lipid membranes and severe tissue irritation.

  • Systemic Absorption: The fused indane-phenyl framework makes this molecule highly lipophilic (LogP ~3.6)[2]. This lipophilicity allows the freebase to rapidly penetrate the stratum corneum (the outer layer of skin) and potentially cross the blood-brain barrier, necessitating stringent dermal protection to prevent unintended central nervous system (CNS) exposure[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach to PPE. The following matrix is engineered specifically for the chemical properties of indanamine derivatives.

  • Hand Protection (Double-Gloving System):

    • Requirement: Inner Neoprene glove (broad-spectrum resistance) beneath an outer Nitrile glove (minimum 5 mil thickness).

    • Causality: The lipophilic freebase can permeate standard thin latex gloves within minutes. Nitrile provides an excellent barrier against lipophilic organics, while the inner neoprene layer acts as a fail-safe against micro-tears during mechanical manipulation.

  • Eye Protection:

    • Requirement: Snug-fitting, indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. The basicity of the amine means that even micro-droplets or aerosolized salt particulates can cause irreversible corneal damage upon contact.

  • Respiratory Protection:

    • Requirement: All handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable due to equipment constraints, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: The HCl salt form of this compound is typically a fine, crystalline powder prone to electrostatic dispersion. Inhalation of these particulates leads to rapid dissolution in the mucosal lining of the respiratory tract, accelerating systemic absorption.

  • Body Protection:

    • Requirement: Flame-retardant (FR) lab coat with tight-fitting knit cuffs to prevent wrist exposure.

Operational Protocols: Step-by-Step Methodologies

The following methodologies are designed as self-validating systems to eliminate user error during routine laboratory operations.

Protocol A: Weighing and Transfer (HCl Salt Form)

  • Verify Containment: Before opening the primary container, verify the fume hood face velocity is between 80-120 FPM (Feet Per Minute). Validation: This specific velocity range ensures the containment of aerosolized particulates without creating turbulent vortices that could blow the powder out of the weigh boat.

  • Static Mitigation: Use a grounded, anti-static micro-spatula and an anti-static weigh boat. Causality: Amine salts often carry static charges. Standard plastic spatulas will cause the powder to repel and disperse into the air, increasing inhalation risk.

  • Sealed Transfer: Once weighed, transfer the compound into a pre-tared, sealable vial before removing it from the fume hood. Never transport open containers of the powder across the laboratory.

Protocol B: Solubilization and Solution Preparation

  • Solvent Staging: Place the required volume of solvent (e.g., DMSO or aqueous buffer) into a receiving flask equipped with a magnetic stir bar.

  • Controlled Addition: Slowly add the 3-phenyl-2,3-dihydro-1H-inden-1-amine to the solvent. Validation: Never add the solvent directly to the bulk powder; adding the solid to the liquid controls the dissolution rate and prevents clumping.

  • Thermal Management: If neutralizing the freebase with an acid to form a salt in situ, pre-chill the solvent in an ice bath. Causality: Acid-base neutralizations are highly exothermic; controlling the temperature prevents localized boiling and spattering of the corrosive amine.

Spill Cleanup & Waste Disposal Plan

Accidental Spill Response:

  • Solid Spills (HCl Salt): Do not sweep. Dampen the spill area slightly with water to prevent aerosolization, then wipe up with absorbent pads.

  • Liquid Spills (Freebase): Cover the spill with an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust. Cautiously neutralize the area with a dilute (5%) acetic acid solution to convert the volatile freebase into a non-volatile, water-soluble salt.

Waste Disposal Plan:

  • Segregation: Collect all contaminated consumables (gloves, weigh boats, absorbent pads) in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be segregated into "Halogen-Free Organic Waste" (if dissolved in solvents like DMSO) or "Aqueous Waste" (if in buffers).

  • Final Destruction: The mandated disposal method is high-temperature incineration by a licensed hazardous waste contractor. Do not flush any quantity down the drain, as primary amines can be toxic to aquatic life and disrupt wastewater treatment bio-cultures.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling, emergency exposure response, and environmental disposal for this compound.

G Start Chemical Storage (Desiccated, RT) Hood Transfer to Fume Hood (Face Velocity 80-120 FPM) Start->Hood Weigh Weighing & Solubilization (Use Anti-Static Tools) Hood->Weigh Spill Accidental Spill / Exposure Weigh->Spill Deviation Waste Hazardous Waste Disposal (Incineration) Weigh->Waste Standard Protocol Eye Eye Exposure: Flush 15 mins Spill->Eye Skin Skin Exposure: Wash with Soap/Water Spill->Skin Eye->Waste Collect Washings Skin->Waste Collect Washings

Operational workflow for handling, emergency response, and disposal of the indanamine derivative.

References

  • Title: Dimefadane — Structure, Properties, and Synthesis Source: Grokipedia URL: [Link]

  • Title: (1S,3R)-3-phenyl-2,3-dihydro-1H-inden-1-amine (CID 54317526) Source: PubChem, National Institutes of Health URL:[Link]

  • Title: Dimefadane (CID 21760) Source: PubChem, National Institutes of Health URL:[Link]

Sources

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